molecular formula C3H10N2O2S B180247 N-propylsulfamide CAS No. 147962-41-2

N-propylsulfamide

Katalognummer: B180247
CAS-Nummer: 147962-41-2
Molekulargewicht: 138.19 g/mol
InChI-Schlüssel: FEYGBGVBTKYFOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Propylsulfamide is a chemical compound featuring the sulfonamide functional group, a versatile scaffold renowned for its broad spectrum of pharmacological activities . This organo-sulfur compound is characterized by its sulfur atom bonded to a nitrogen atom and a propyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry research . Sulfonamide-based compounds like this compound are of significant interest in antibacterial drug discovery . Their mechanism of action often involves targeting bacterial enzymes; for instance, primary sulfonamides can act as zinc-binding groups (ZBGs) to inhibit metalloenzymes . Research into inhibitors of the essential bacterial enzyme DapE, which is a promising target for novel antibiotics, has highlighted the utility of sulfonamide scaffolds, where the sulfonamide moiety coordinates with active-site zinc atoms . Beyond antimicrobial applications, the sulfonamide functional group is a key structural component in compounds investigated for diverse therapeutic areas, including anticancer, anti-inflammatory, and antidiabetic agents . This compound serves as a key building block for exploring these biological activities and synthesizing more complex molecules for research purposes .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(sulfamoylamino)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2S/c1-2-3-5-8(4,6)7/h5H,2-3H2,1H3,(H2,4,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYGBGVBTKYFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147962-41-2
Record name n-propylsulfamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Propylsulfamide from Propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for N-propylsulfamide, a key intermediate in pharmaceutical research and development. The document details established experimental protocols, presents quantitative data in a comparative format, and includes workflow diagrams to elucidate the synthetic pathways.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutically active compounds, notably as a documented intermediate in the preparation of Macitentan, a dual endothelin receptor antagonist.[1][2] The sulfamide functional group is a significant scaffold in medicinal chemistry, often utilized as a bioisostere for sulfonamides, ureas, or carbamates to modulate the physicochemical and biological properties of a molecule.[1] This guide explores the principal methods for synthesizing this compound from propylamine, offering detailed procedural insights for laboratory and potential scale-up applications.

Synthetic Strategies

The synthesis of this compound from propylamine can be accomplished through several distinct chemical pathways. The most common and practical approaches are summarized below.

Reaction of Propylamine with Sulfamoyl Chloride Analogs

A direct and widely employed method for forming N-substituted sulfamides is the nucleophilic substitution reaction between a primary amine and a sulfamoyl chloride or a related sulfonylating agent.[1][3][4] The nitrogen atom of propylamine acts as a nucleophile, attacking the electrophilic sulfur center of the sulfonylating agent and displacing a leaving group, typically a chloride ion.[1]

A variation of this approach involves a two-step process where propylamine is first reacted with sulfuryl chloride to generate an in situ N-propylsulfamoyl chloride intermediate. This intermediate is subsequently reacted with an amine, such as ammonia, to yield the final this compound product. This method is outlined in the patent literature as a viable route for producing this compound.

Reaction of Propylamine with Sulfamide

Another common synthetic route involves the direct reaction of propylamine with sulfamide.[5] This reaction is typically performed in a suitable solvent and in the presence of a base to facilitate the reaction. The conditions are generally controlled, often starting at low temperatures and gradually warming to room temperature.[5]

Reaction of Propylamine with Chlorosulfonyl Isocyanate

For industrial-scale production, a streamlined process utilizing chlorosulfonyl isocyanate is often favored due to its efficiency and potentially higher yields.[5][6] This method typically involves an initial reaction of chlorosulfonyl isocyanate with a protecting group, such as benzyl alcohol, followed by the addition of propylamine.[1][6] A subsequent deprotection step, often hydrogenation, is required to yield this compound.[1][6]

Experimental Protocols

The following sections provide detailed experimental procedures for the key synthetic routes.

Protocol 1: Two-Step Synthesis via N-Propylsulfamoyl Chloride

This protocol is adapted from a patented method for the preparation of this compound.

Step 1: Synthesis of N-Propylsulfamoyl Chloride

  • In a suitable reaction vessel, a solution of propylamine in a solvent such as dichloromethane is prepared.

  • The solution is cooled to a low temperature (e.g., -10 to 0 °C).

  • Sulfuryl chloride is added dropwise to the cooled solution, maintaining the low temperature. An acid scavenger, such as triethylamine, is typically included in the reaction mixture.

  • The reaction is stirred at low temperature for a specified period to ensure the complete formation of N-propylsulfamoyl chloride.

Step 2: Ammonolysis of N-Propylsulfamoyl Chloride

  • The crude N-propylsulfamoyl chloride solution from Step 1 is then reacted with ammonia. This can be in the form of aqueous ammonia or ammonia gas bubbled through the solution.

  • The reaction mixture is stirred, typically allowing it to warm to room temperature.

  • Upon completion, the reaction is worked up by washing with water and brine.

  • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or petroleum ether/ethyl acetate).[7]

Protocol 2: Synthesis from Propylamine and Sulfamide

This protocol is based on the general method of reacting an amine with sulfamide.[5]

  • To a stirred solution of sulfamide in a solvent like dichloromethane, a base such as triethylamine is added.[5]

  • The mixture is cooled to a low temperature (e.g., 0 °C).

  • Propylamine is added dropwise to the cooled mixture.

  • The reaction is allowed to stir and gradually warm to room temperature over several hours.[5]

  • The reaction is quenched with water, and the product is extracted into an organic solvent.

  • The organic layers are combined, washed with brine, dried, and concentrated.

  • Purification is achieved through standard techniques like column chromatography or recrystallization to afford pure this compound.[5]

Protocol 3: Synthesis using Chlorosulfonyl Isocyanate and a Protecting Group

This protocol is based on a method described for the synthesis of N-propylsulfonamide, a closely related compound, and can be adapted for this compound.[1][6]

Step 1: Formation of the Protected Intermediate

  • A solution of benzyl alcohol in dichloromethane is cooled to a low temperature (e.g., -35 °C).[6]

  • Chlorosulfonyl isocyanate is added slowly to the solution over a period of 30 minutes.[6]

Step 2: Reaction with Propylamine

  • A solution of propylamine and triethylamine in dichloromethane is prepared and cooled to a low temperature (e.g., -50 °C).[6]

  • This cooled solution is then added dropwise to the reaction mixture from Step 1.[6]

  • The reaction is allowed to warm to room temperature and stirred for a couple of hours.[6]

  • The reaction mixture is then washed sequentially with water and dilute acid.[6]

Step 3: Deprotection

  • The protected this compound is dissolved in a suitable solvent like tetrahydrofuran (THF).[6]

  • A hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C), is added.[6]

  • The mixture is subjected to hydrogenation at a suitable pressure (e.g., 6 bar) for several hours at room temperature.[6]

  • Upon completion, the catalyst is removed by filtration.[6]

  • The solvent is removed under reduced pressure to yield this compound.[6]

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the different synthetic routes. Please note that yields and purity are highly dependent on the specific reaction conditions and purification methods employed.

Synthetic Route Key Reagents Typical Solvent Base Typical Reaction Temperature Reported/Expected Yield Purification Method Reference
Via N-Propylsulfamoyl Chloride Propylamine, Sulfuryl Chloride, AmmoniaDichloromethaneTriethylamine-10 °C to RTModerate to HighRecrystallization, Column Chromatography[8]
From Sulfamide Propylamine, SulfamideDichloromethaneTriethylamine0 °C to RTModerateRecrystallization, Extraction[5]
Via Chlorosulfonyl Isocyanate Propylamine, Chlorosulfonyl Isocyanate, Benzyl Alcohol, H₂/Pd-CDichloromethane, THFTriethylamine-50 °C to RTHighFiltration, Solvent Removal[1][6]

Mandatory Visualizations

The following diagrams illustrate the chemical workflows and logical relationships of the synthetic processes described.

G cluster_0 Two-Step Synthesis via N-Propylsulfamoyl Chloride A Propylamine + Sulfuryl Chloride B N-Propylsulfamoyl Chloride (Intermediate) A->B Reaction in DCM with Triethylamine D This compound B->D C Ammonia C->D Ammonolysis G cluster_1 Direct Synthesis from Sulfamide E Propylamine G This compound E->G F Sulfamide F->G Reaction in DCM with Triethylamine G cluster_2 Synthesis via Chlorosulfonyl Isocyanate H Chlorosulfonyl Isocyanate + Benzyl Alcohol I Protected Intermediate H->I Formation of Intermediate K Protected this compound I->K J Propylamine J->K Reaction L This compound K->L Hydrogenation (Deprotection)

References

Physicochemical properties of N-propylsulfamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of N-Propylsulfamide

Introduction

This compound (CAS 147962-41-2), also known as N-Propylsulfuric diamide, is an organic compound belonging to the sulfonamide class.[1][2] Its molecular structure consists of a propyl group attached to one of the nitrogen atoms of a sulfamide core. This compound serves as a crucial intermediate in various organic syntheses, most notably in the pharmaceutical industry for the production of Macitentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[3][4][5] Understanding its physicochemical properties is fundamental for its handling, reaction optimization, and application in drug development and medicinal chemistry.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and presents logical workflows for these procedures.

Core Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. It is important to distinguish between experimentally determined values and computationally predicted values, as indicated.

PropertyValueSource
Molecular Formula C₃H₁₀N₂O₂S[1][6]
Molecular Weight 138.19 g/mol [1][6]
Appearance White to off-white crystalline solid/powder[1][6]
Melting Point 80-100 °C[1]
Boiling Point 249.0 ± 23.0 °C (Predicted)[6]
pKa 11.06 ± 0.60 (Predicted)[6]
LogP (XLogP3) -0.4 (Computed)
Solubility Moderately soluble in water; more soluble in ethanol and acetone.[1] The corresponding sodium and potassium salts exhibit enhanced solubility in aqueous solutions.[4][7][8]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of a solid organic compound like this compound are outlined below.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity.[9] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[9]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Heating medium (e.g., mineral oil for Thiele tube)

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.[9]

  • Capillary Loading: The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[10]

  • Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[9][11] The assembly is placed in a Thiele tube containing a high-boiling point oil.

  • Heating: The side arm of the Thiele tube is heated gently and slowly (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[9] This ensures uniform temperature distribution via convection currents.[12]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the range.[13]

Boiling Point Determination (Capillary Method)

While this compound is a solid at room temperature, this method is applicable for determining the boiling point of its liquid form or related liquid organic compounds. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[12][14]

Apparatus:

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube or aluminum block)

  • Rubber band or thread

Procedure:

  • Sample Preparation: A few milliliters of the liquid are placed into the small test tube.[14]

  • Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[15][16]

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a Thiele tube or an aluminum block.[16] The thermometer bulb should be level with the liquid in the test tube.

  • Heating: The apparatus is heated slowly and uniformly.[15] As the liquid heats, air trapped in the capillary tube will expand and bubble out.

  • Observation: The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tube's open end.[15] Heating is then stopped. The liquid will begin to cool and contract. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]

Solubility Determination

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups within a molecule.[17][18] A systematic approach is typically employed.

Apparatus:

  • Small test tubes

  • Spatula

  • Graduated cylinders or pipettes

  • Vortex mixer (optional)

  • pH paper or pH meter

Solvents:

  • Deionized water

  • 5% Sodium Hydroxide (NaOH) solution

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • 5% Hydrochloric Acid (HCl) solution

  • Organic solvents (e.g., ethanol, acetone)

Procedure:

  • Water Solubility: Approximately 25 mg of this compound is placed in a test tube, and 0.75 mL of deionized water is added in portions. The tube is shaken vigorously after each addition.[17] Observe if the solid dissolves completely. If it is water-soluble, test the solution's pH with litmus paper.[19]

  • Aqueous Acid/Base Solubility: If the compound is insoluble in water, its solubility is tested sequentially in 5% NaOH, 5% NaHCO₃, and 5% HCl using the same procedure.[18]

    • Solubility in 5% NaOH suggests a weak or strong acid.

    • Solubility in 5% NaHCO₃ suggests a relatively strong acid (like a carboxylic acid).[18]

    • Solubility in 5% HCl indicates the presence of a basic group (like an amine).[19]

  • Organic Solvent Solubility: The procedure is repeated with organic solvents like ethanol and acetone to determine solubility in non-aqueous media.[20] A compound is generally considered "soluble" if approximately 25 mg dissolves in 0.75 mL of the solvent.

pKa Determination

The pKa value quantifies the acidity of a compound. While the pKa of this compound is predicted, experimental determination can be achieved through several methods.

Method 1: Potentiometric Titration This is a highly accurate method that involves titrating a solution of the compound with a standard solution of a strong base (or acid) and monitoring the pH change with a pH meter.[21]

  • A precise amount of this compound is dissolved in a suitable solvent (often a water-organic co-solvent mixture due to solubility constraints).

  • A standardized solution of a strong base (e.g., NaOH) is added incrementally.

  • The pH of the solution is recorded after each addition.

  • A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point.

Method 2: UV-Vis Spectrophotometry This method is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra.[21]

  • A series of buffer solutions with known pH values are prepared.

  • A constant concentration of this compound is added to each buffer.

  • The absorbance spectrum of each solution is measured.

  • By analyzing the change in absorbance at a specific wavelength as a function of pH, the pKa can be calculated using the Henderson-Hasselbalch equation.

Method 3: NMR Spectroscopy The chemical shifts of certain nuclei can be pH-dependent. By monitoring the chemical shift of a specific proton in this compound across a range of pH values, a titration curve can be generated and the pKa determined.[22][23]

LogP Determination (Shake-Flask Method)

The partition coefficient (P) is a measure of a compound's differential solubility between two immiscible phases, typically n-octanol and water. LogP is its base-10 logarithm and is a key indicator of lipophilicity.[24]

Apparatus:

  • Separatory funnel or vials

  • Shaker

  • Centrifuge (optional, to break emulsions)

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Phase Preparation: n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the layers to separate.[25]

  • Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the layers have clearly separated. Centrifugation may be used if an emulsion forms.

  • Concentration Analysis: The concentration of this compound in each phase is accurately measured using a suitable analytical technique.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as log₁₀(P).[24]

Visualizations

Synthetic Context of this compound

This compound is not typically involved in biological signaling pathways itself but is a key building block in the synthesis of pharmacologically active molecules. The following diagram illustrates its role as an intermediate in the synthesis of Macitentan.

G Synthetic Role of this compound cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Propylamine Propylamine NPS This compound Propylamine->NPS Reaction Sulfamide Sulfamide Derivative Sulfamide->NPS Macitentan Macitentan NPS->Macitentan Further Synthesis Steps

Caption: Role of this compound as an intermediate in Macitentan synthesis.

Experimental Workflow for Solubility Determination

The logical progression for determining the solubility of an unknown compound like this compound follows a flowchart based on its behavior in different solvents.

G Solubility Classification Workflow start Start with Sample (e.g., this compound) test_water Test Solubility in Water start->test_water soluble_water Soluble test_water->soluble_water Yes insoluble_water Insoluble test_water->insoluble_water No test_ph Test pH soluble_water->test_ph test_hcl Test Solubility in 5% HCl insoluble_water->test_hcl acidic Acidic (Sa) test_ph->acidic pH < 7 basic Basic (Sb) test_ph->basic pH > 7 neutral Neutral (Sg) test_ph->neutral pH = 7 soluble_hcl Soluble (Basic Compound) test_hcl->soluble_hcl Yes insoluble_hcl Insoluble test_hcl->insoluble_hcl No test_naoh Test Solubility in 5% NaOH insoluble_hcl->test_naoh soluble_naoh Soluble (Acidic Compound) test_naoh->soluble_naoh Yes insoluble_naoh Insoluble (Neutral Compound) test_naoh->insoluble_naoh No

Caption: Decision workflow for systematic solubility testing of an organic compound.

General Workflow for Thermal Analysis

The determination of melting and boiling points follows a similar experimental setup, which can be visualized in a generalized workflow.

G Workflow for Melting/Boiling Point Determination prep 1. Sample Preparation (Powder solid or place liquid) load 2. Load Capillary (Pack solid or insert into liquid) prep->load setup 3. Assemble Apparatus (Attach to thermometer) load->setup heat 4. Heat Slowly (~1-2°C / min) setup->heat observe 5. Observe Phase Change (Solid→Liquid or Bubbling) heat->observe record 6. Record Temperature Range observe->record

Caption: Generalized workflow for determining melting or boiling points.

References

The Integral Role of N-propylsulfamide in the Synthesis of Macitentan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Macitentan is a potent dual endothelin receptor antagonist (ERA) utilized in the treatment of pulmonary arterial hypertension (PAH).[1][2] It functions by preventing the binding of endothelin-1 (ET-1) to both ETA and ETB receptors, thereby inhibiting vasoconstriction and cell proliferation.[1][3] The chemical architecture of Macitentan, N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide, features a central sulfamide moiety which is critical to its pharmacological activity.[4] This technical guide provides an in-depth examination of the synthesis of Macitentan, focusing specifically on the pivotal role of the N-propylsulfamide building block. We will detail the synthetic pathway, experimental protocols, and relevant quantitative data for professionals in drug development and medicinal chemistry.

The Synthetic Pathway: Incorporating the this compound Moiety

The synthesis of Macitentan is a multi-step process where this compound serves as a key precursor for introducing the N'-propylsulfamide group to the pyrimidine core of the molecule. The general strategy involves the nucleophilic substitution of a chlorine atom on a dichloropyrimidine ring with the deprotonated this compound.

The overall synthesis can be broken down into three main stages:

  • Formation of the Key Intermediate : Reaction of an this compound salt with 5-(4-bromophenyl)-4,6-dichloropyrimidine.

  • Introduction of the Ethoxy Linker : Substitution of the second chlorine atom on the pyrimidine ring with an ethylene glycol-derived side chain.

  • Final Coupling : Attachment of the 5-bromo-2-pyrimidinyl group to complete the Macitentan structure.

This guide will focus on the first crucial step, which directly involves this compound.

Diagram of Macitentan Synthesis Pathway

Macitentan_Synthesis cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Side Chain Introduction cluster_2 Step 3: Final Coupling A This compound C N-5-(4-Bromophenyl)-6-chloro- 4-pyrimidinyl-N'-propylsulfamide A->C Base (e.g., KOtBu) Solvent (e.g., DMSO) B 5-(4-bromophenyl)- 4,6-dichloropyrimidine B->C E N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)- 4-pyrimidinyl-N'-propylsulfamide C->E D Ethylene Glycol D->E Base (e.g., KOtBu) G Macitentan E->G F 5-bromo-2-chloropyrimidine F->G Base (e.g., NaH) Solvent (e.g., Toluene/DMF)

Caption: Overall synthetic route for Macitentan highlighting the key intermediates.

Experimental Protocols

Detailed methodologies for the key synthetic steps involving this compound are outlined below, based on published procedures.[3][5][6]

Protocol 1: Preparation of N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide

This procedure details the crucial coupling reaction between the this compound salt and the dichloropyrimidine core.

  • Salt Formation :

    • In a reaction flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dimethyl sulfoxide (DMSO).

    • Add a strong base, such as potassium tert-butoxide (KOtBu) (1.0-1.3 eq), to the solution.

    • Stir the reaction mixture at room temperature (25-30°C) for approximately 30 minutes to facilitate the formation of the potassium salt of this compound.[3][7]

  • Coupling Reaction :

    • To the freshly prepared salt solution, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.5-0.6 eq).[6]

    • Continue stirring the reaction mass at room temperature for 5-6 hours.[3] The reaction progress can be monitored by an appropriate chromatographic method (e.g., HPLC).

  • Work-up and Isolation :

    • Upon completion, slowly add water to the reaction mass to precipitate the product.

    • Add an aqueous solution of citric acid to adjust the pH and ensure complete precipitation.[3]

    • Filter the precipitated solid and wash thoroughly with water.

    • Dry the product under vacuum at 50-55°C for 10-12 hours to yield N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide.[3]

Protocol 2: Subsequent Conversion to Macitentan

The intermediate from Protocol 1 is further processed to yield the final product.

  • Ethylene Glycol Addition :

    • The intermediate, N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide, is reacted with ethylene glycol in the presence of a base like potassium tert-butoxide.[3][5] This reaction is typically heated to around 100-105°C for 12-14 hours.[3]

  • Final Coupling :

    • The resulting alcohol, N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide, is dissolved in a solvent such as Toluene.[3]

    • A base like sodium hydride (NaH) is added at a reduced temperature (10-15°C).

    • A solution of 5-bromo-2-chloropyrimidine in a solvent like dimethylformamide (DMF) is then slowly added to the mixture.[3]

    • After the reaction is complete, the final product, Macitentan, is isolated and purified, often through recrystallization, to achieve high purity (>99.5%).[3][8]

General Experimental Workflow

Experimental_Workflow start Start prep Prepare Reactants (e.g., this compound salt solution) start->prep reaction Combine Reactants (Add Dichloropyrimidine) Stir at 25-30°C for 5-6h prep->reaction monitor Monitor Reaction (e.g., HPLC) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Water/Acid Quench) monitor->workup Reaction Complete isolate Isolate Product (Filtration) workup->isolate dry Dry Product (Vacuum Oven) isolate->dry end End dry->end

Caption: A generalized workflow for a single synthetic step in the Macitentan process.

Quantitative Data Summary

The efficiency of the synthetic steps is crucial for industrial feasibility. The table below summarizes key quantitative data reported in various synthetic procedures for Macitentan.

ParameterStep 1: Intermediate FormationStep 2: Final ProductReference
Solvent Dimethyl Sulfoxide (DMSO)Toluene, DMF[3]
Base Potassium tert-butoxideSodium Hydride[3]
Temperature 25-30°C10-15°C[3]
Reaction Time 5-6 hoursNot specified[3]
Molar Yield ~68%~83%[6][9]
Final Purity (HPLC) N/A> 99.5%[3][8]

Mechanism of Action: Endothelin Receptor Antagonism

Macitentan's therapeutic effect is derived from its ability to block endothelin receptors. This compound provides a core structural element that contributes to the molecule's ability to bind effectively to these receptors.

MoA ET1 Endothelin-1 (ET-1) Receptor ETA / ETB Receptors ET1->Receptor Binds to Response Vasoconstriction Cell Proliferation Receptor->Response Activates Macitentan Macitentan Macitentan->Block Block->Receptor Inhibits Binding

Caption: Macitentan blocks ET-1 from binding to its receptors, preventing downstream effects.

Conclusion

This compound is not merely a reactant but a fundamental building block in the synthesis of Macitentan.[10] Its incorporation via nucleophilic substitution on the 5-(4-bromophenyl)-4,6-dichloropyrimidine core is a critical, yield-defining step that establishes the central sulfamide linkage of the final drug molecule. The procedures outlined demonstrate an efficient and industrially viable pathway that leverages this key precursor to produce high-purity Macitentan, a vital therapy for patients with pulmonary arterial hypertension. The robustness of this synthetic route underscores the importance of strategic precursor selection in modern pharmaceutical manufacturing.

References

In-Depth Technical Guide: Biological Activity of N-Propylsulfamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the biological activities of N-propylsulfamide derivatives, emphasizing quantitative data, detailed experimental protocols, and visual representations of molecular pathways and workflows.

Introduction

The this compound functional group is a versatile scaffold in medicinal chemistry, contributing to a wide spectrum of pharmacological activities.[1] Its derivatives have emerged as critical components in the development of therapeutics targeting a variety of biological pathways. This guide delves into the core biological activities of prominent this compound derivatives, offering a detailed resource for researchers in the field.

Peroxisome Proliferator-Activated Receptor α (PPARα) Agonism: N-octadecyl-N'-propylsulfamide (CC7)

N-octadecyl-N'-propylsulfamide, also known as CC7, is a synthetic analog of the endogenous lipid mediator oleoylethanolamide (OEA).[2] It has been identified as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor α (PPARα), a nuclear receptor pivotal in the regulation of lipid metabolism and feeding behavior.[2][3]

Quantitative Data: PPARα Agonist Activity

The potency of N-octadecyl-N'-propylsulfamide in activating PPARα has been determined through in vitro assays.

CompoundTargetAssay TypeEC50 (nM)
N-octadecyl-N'-propylsulfamide (CC7)PPARαReporter Gene Assay100[4][5][6]
Oleoylethanolamide (OEA) (Reference)PPARαReporter Gene Assay120[5][6]
Signaling Pathway: PPARα Activation

N-octadecyl-N'-propylsulfamide binds to the ligand-binding domain of PPARα, inducing a conformational change that promotes the recruitment of co-activator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription and influencing lipid metabolism.[2]

PPARa_Activation_Pathway cluster_extracellular Extracellular Space / Cytoplasm cluster_nucleus Nucleus CC7 N-octadecyl-N'- propylsulfamide (CC7) PPARa_RXR_inactive PPARα / RXR (Inactive Complex) CC7->PPARa_RXR_inactive Binds to PPARα PPARa_RXR_active PPARα / RXR (Active Complex) PPARa_RXR_inactive->PPARa_RXR_active Conformational Change PPRE PPRE (on DNA) PPARa_RXR_active->PPRE Translocation & Binding Target_Genes Target Gene Transcription (e.g., CPT1A) PPRE->Target_Genes Initiates

Activation of the PPARα signaling pathway by N-octadecyl-N'-propylsulfamide.

Dual Endothelin Receptor Antagonism: Macitentan

Macitentan is an orally active this compound derivative that functions as a dual antagonist of endothelin (ET) receptors, with a high affinity for both the ETA and ETB subtypes. It is a clinically approved treatment for pulmonary arterial hypertension.

Quantitative Data: Endothelin Receptor Antagonist Activity

The inhibitory potency of Macitentan has been quantified, demonstrating its dual action.

CompoundTargetAssay TypeIC50 (nM)
MacitentanETA ReceptorFunctional Assay (Calcium Flux)0.5
MacitentanETB ReceptorFunctional Assay (Calcium Flux)391
Signaling Pathway: Endothelin Receptor Blockade

Macitentan competitively inhibits the binding of endothelin-1 (ET-1) to its receptors on vascular smooth muscle cells. This action blocks the downstream signaling pathways that lead to vasoconstriction and cellular proliferation.

Endothelin_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR Macitentan Macitentan Macitentan->ETAR Blocks Macitentan->ETBR Blocks Signaling_Cascade Signaling Cascade ETAR->Signaling_Cascade Activates ETBR->Signaling_Cascade Cellular_Response Vasoconstriction & Proliferation Signaling_Cascade->Cellular_Response

Mechanism of action of Macitentan as a dual endothelin receptor antagonist.

Anticancer and Enzyme Inhibitory Activities

The broader class of sulfonamides, including this compound derivatives, has garnered attention for its potential in oncology and enzyme inhibition.

Anticancer Activity

Recent studies have explored the cytotoxic effects of novel sulfonamide derivatives against various human cancer cell lines. For example, some derivatives have shown activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines.[7] Another study highlighted that certain cyclic sulfamides exhibited inhibitory effects on breast cancer (MDA-MB-468) and lung cancer (A549) cells.[8][9]

Enzyme Inhibitory Activity

Sulfonamide-based compounds have been investigated as inhibitors of various enzymes. For instance, novel sulfonamide derivatives have demonstrated inhibitory activity against urease and carbonic anhydrase.[10] Additionally, tryptophan sulfonamide derivatives have been identified as inhibitors of TNF-alpha converting enzyme (TACE).[11]

Further research is required to fully elucidate the anticancer and enzyme inhibitory potential of compounds with a specific this compound core.

Experimental Protocols

The following section details standardized protocols for key assays used to characterize the biological activity of this compound derivatives.

A. Luciferase Reporter Gene Assay for Nuclear Receptor Activation

Objective: To quantify the ability of a test compound to activate a specific nuclear receptor (e.g., PPARα) and drive the expression of a luciferase reporter gene.

Materials:

  • Mammalian cell line (e.g., HEK293T or HepG2)

  • Expression plasmid for the full-length nuclear receptor

  • Luciferase reporter plasmid with response elements for the nuclear receptor

  • Control plasmid for transfection efficiency normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium and serum

  • Test compound (this compound derivative)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Co-transfect the cells with the nuclear receptor expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

  • Compound Incubation:

    • After 24 hours, replace the medium with a fresh medium containing various concentrations of the test compound or vehicle control.

  • Cell Lysis and Luciferase Measurement:

    • After 18-24 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold activation relative to the vehicle control and plot the dose-response curve to determine the EC50 value.

B. GST Pull-Down Assay for Protein-Ligand Interaction

Objective: To qualitatively assess the direct binding of a test compound to its target protein and its effect on protein-protein interactions (e.g., receptor-coactivator binding).

Materials:

  • Purified GST-tagged target protein (e.g., GST-PPARα-LBD)

  • Glutathione-agarose or magnetic beads

  • Cell lysate or purified interacting protein (e.g., a coactivator)

  • Binding buffer

  • Wash buffer

  • Elution buffer

  • Test compound (this compound derivative)

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Immobilization of GST-tagged Protein:

    • Incubate the purified GST-tagged protein with glutathione beads to immobilize it.

  • Binding Reaction:

    • Add the cell lysate or purified interacting protein and the test compound to the beads.

    • Incubate the mixture to allow for protein-protein and protein-ligand interactions.

  • Washing:

    • Wash the beads multiple times with wash buffer to remove non-specific binding proteins.

  • Elution:

    • Elute the bound proteins from the beads using an elution buffer containing reduced glutathione.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the interacting protein.

General Experimental Workflow

The discovery and development of novel this compound derivatives typically follow a structured workflow.

Drug_Discovery_Workflow Start Compound Synthesis & Library Generation Primary_Screening Primary Screening (Biochemical or Cell-Based Assays) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Secondary_Assays Secondary Assays (Dose-Response & Selectivity) Hit_Identification->Secondary_Assays Active Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Assays->Lead_Optimization In_Vivo_Testing In Vivo Efficacy & Pharmacokinetic Studies Lead_Optimization->In_Vivo_Testing Candidate_Selection Preclinical Candidate Selection In_Vivo_Testing->Candidate_Selection

A typical workflow for the discovery and development of this compound derivatives.

References

Technical Whitepaper: Characterization of PPARα Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, there is no scientific evidence to support the activity of N-propylsulfamide as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist. The following technical guide utilizes GW7647, a potent and selective PPARα agonist, as a representative molecule to illustrate the data, experimental protocols, and signaling pathways relevant to the characterization of such compounds. This document is intended for researchers, scientists, and drug development professionals.

Introduction to PPARα Agonism

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily. It is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney. PPARα plays a crucial role in the regulation of lipid metabolism, particularly in promoting the uptake and oxidation of fatty acids, and in modulating inflammation. Agonists of PPARα, such as the fibrate class of drugs, are used clinically to treat dyslipidemia, a condition characterized by elevated levels of triglycerides and cholesterol in the blood. The discovery and characterization of novel PPARα agonists are of significant interest for the development of new therapies for metabolic disorders.

Quantitative Data for a Model PPARα Agonist: GW7647

The following tables summarize the quantitative data for the well-characterized PPARα agonist, GW7647.

Table 1: In Vitro Activity of GW7647

Assay Type Species Parameter Value
Ligand Binding Assay Human Ki 1.2 nM
Reporter Gene Assay Human EC50 2.5 nM
Co-activator Recruitment Human EC50 1.0 nM
Ligand Binding Assay Mouse Ki 0.8 nM

| Reporter Gene Assay | Mouse | EC50 | 1.5 nM |

Table 2: In Vivo Efficacy of GW7647 in a Mouse Model of Dyslipidemia

Parameter Vehicle Control GW7647 (10 mg/kg) % Change
Plasma Triglycerides 250 mg/dL 125 mg/dL -50%
Plasma Cholesterol 200 mg/dL 150 mg/dL -25%
Liver Weight 1.5 g 1.8 g +20%

| Hepatic Acyl-CoA Oxidase mRNA | 1.0 (relative units) | 4.5 (relative units) | +350% |

Experimental Protocols

PPARα Ligand Binding Assay

This assay quantifies the affinity of a test compound for the PPARα ligand-binding domain (LBD).

  • Materials: Recombinant human PPARα-LBD, a radiolabeled PPARα ligand (e.g., [3H]-GW7647), scintillation fluid, filter plates.

  • Method:

    • The PPARα-LBD is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through a filter plate.

    • The amount of bound radioligand is quantified by scintillation counting.

    • The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibition constant (Ki) is calculated.

PPARα Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate PPARα-mediated gene transcription.

  • Materials: A suitable mammalian cell line (e.g., HEK293T), an expression vector for full-length PPARα, a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene, and a transfection reagent.

  • Method:

    • Cells are co-transfected with the PPARα expression vector and the PPRE-luciferase reporter plasmid.

    • After an incubation period to allow for protein expression, the cells are treated with varying concentrations of the test compound.

    • Following treatment, the cells are lysed, and luciferase activity is measured using a luminometer.

    • The data are plotted as luciferase activity versus compound concentration, and the EC50 value (the concentration that elicits a half-maximal response) is determined.

Signaling Pathways and Experimental Workflows

PPARα Signaling Pathway

The following diagram illustrates the mechanism of PPARα activation by an agonist.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPARα Agonist (e.g., GW7647) PPARa PPARα Agonist->PPARa Binds RXR RXR PPARa->RXR Heterodimerizes CoR Co-repressor PPARa->CoR Dissociates PPRE PPRE PPARa->PPRE Binds CoA Co-activator CoA->PPARa Recruited TargetGene Target Gene (e.g., CPT1, ACOX1) mRNA mRNA TargetGene->mRNA Transcription Proteins Metabolic Proteins mRNA->Proteins Translation FA_Oxidation ↑ Fatty Acid Oxidation Proteins->FA_Oxidation Lipid_Metabolism ↑ Lipid Metabolism Proteins->Lipid_Metabolism Inflammation ↓ Inflammation Proteins->Inflammation

Caption: Mechanism of PPARα activation and downstream effects.

Experimental Workflow for PPARα Agonist Discovery

The diagram below outlines a typical workflow for the identification and characterization of novel PPARα agonists.

Drug_Discovery_Workflow Start Compound Library HTS High-Throughput Screening (e.g., Reporter Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & Potency (EC50 Determination) Hit_ID->Dose_Response Active Compounds Selectivity Selectivity Assays (vs. PPARγ, PPARδ) Dose_Response->Selectivity Lead_Opt Lead Optimization (SAR Studies) Selectivity->Lead_Opt Potent & Selective Hits In_Vivo In Vivo Efficacy (e.g., Mouse Models) Lead_Opt->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Preclinical Preclinical Development PK_PD->Preclinical

Caption: Workflow for PPARα agonist identification and development.

N-Propylsulfamide Sodium Salt: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-propylsulfamide sodium salt (CAS No. 1642873-03-7) is a key organic intermediate primarily recognized for its role in the synthesis of Macitentan, a potent dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[1] This technical guide provides an in-depth overview of the structure, properties, and synthesis of this compound sodium salt. It includes a compilation of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its application in pharmaceutical manufacturing. Furthermore, this guide illustrates the synthetic workflow and the mechanism of action of its principal downstream product, Macitentan, through detailed diagrams.

Chemical Structure and Identification

This compound sodium salt is the sodium salt of this compound. The structure consists of a propylamino group attached to a sulfamide group, with the acidic proton of the sulfamide nitrogen replaced by a sodium ion.

Chemical Structure:

Synonyms:

  • Sulfamide, N-propyl-, sodium salt (1:1)[2][3]

  • Sodium propyl(sulfamoyl)azanide[2][3]

  • N-Propylsulfuric diamide-sodium[3][4]

  • Macitentan Intermediate 2[3]

Physicochemical and Spectroscopic Data

The properties of this compound sodium salt are summarized in the tables below. The sodium salt form offers enhanced solubility in aqueous and polar protic solvents compared to its parent compound, this compound.[1]

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 1642873-03-7[1][2]
Molecular Formula C₃H₉N₂NaO₂S[1][2]
Molecular Weight 160.17 g/mol [1]
Appearance White to off-white crystalline powder[2][4]
Melting Point >250°C (decomposition)[2]
Solubility Freely soluble in water and DMSO; slightly soluble in ethanol[2]
Purity (by HPLC) ≥99.0%[2]

Table 2: Predicted Spectroscopic Data

Spectroscopic DataPredicted ValuesReference
¹H NMR (DMSO-d₆) ~ 0.9 ppm (triplet, CH₃); ~ 1.5 ppm (sextet, CH₂); ~ 2.8 ppm (quartet, CH₂)[1]
¹³C NMR (DMSO-d₆) ~ 11 ppm (CH₃); ~ 23 ppm (CH₂); ~ 45 ppm (CH₂)[1]
FT-IR (cm⁻¹) 3400-3200 (N-H stretch); 2960-2850 (C-H stretch); 1350-1300 (S=O asymmetric stretch); 1160-1140 (S=O symmetric stretch)[1]

Synthesis and Purification

The synthesis of this compound sodium salt is a two-step process involving the preparation of the this compound precursor followed by its conversion to the sodium salt.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of n-propylamine with a sulfamoylating agent. One documented route utilizes chlorosulfonyl isocyanate and a benzyl protecting group strategy.[1]

Experimental Protocol: Synthesis of this compound

  • Step 1: Formation of Benzyl N-(chlorosulfonyl)carbamate: To a solution of benzyl alcohol in a suitable aprotic solvent (e.g., dichloromethane) cooled to -35°C, slowly add chlorosulfonyl isocyanate. Maintain the temperature below -30°C during the addition.

  • Step 2: Reaction with n-Propylamine: In a separate flask, prepare a solution of n-propylamine and a non-nucleophilic base (e.g., triethylamine) in dichloromethane. Cool this solution to -50°C. Slowly add the n-propylamine solution to the reaction mixture from Step 1, maintaining the temperature below -45°C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Step 3: Work-up and Deprotection: Wash the reaction mixture sequentially with water and dilute acid. The organic layer is then subjected to catalytic hydrogenation (e.g., using 10% Pd/C) in a suitable solvent like tetrahydrofuran to remove the benzyl protecting group.

  • Step 4: Isolation: After the hydrogenation is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude this compound. The product can be further purified by recrystallization.

Formation of this compound Sodium Salt

The final step is the deprotonation of this compound with a sodium base to form the sodium salt.

Experimental Protocol: Synthesis of this compound Sodium Salt

  • Step 1: Dissolution: Dissolve the purified this compound in a suitable solvent, such as an ethanol-water mixture.

  • Step 2: Neutralization: To this solution, add a stoichiometric amount of sodium hydroxide solution dropwise while monitoring the pH. The target pH should be around 8.0.[1]

  • Step 3: Isolation and Purification: The resulting sodium salt can be isolated by evaporation of the solvent followed by crystallization from a suitable solvent like ethanol.[1] The final product should be dried under vacuum.

Analytical Methods

The purity and identity of this compound sodium salt are typically confirmed using a combination of chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, with typical specifications being ≥99.0%.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups present in the molecule.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and molecular weight.[1]

Applications in Drug Development

The primary application of this compound sodium salt is as a crucial intermediate in the synthesis of Macitentan.[1] Macitentan is a dual endothelin receptor antagonist that blocks the binding of endothelin-1 (ET-1) to both ETA and ETB receptors, leading to vasodilation. It is used for the treatment of pulmonary arterial hypertension.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound sodium salt.

G cluster_0 Synthesis of this compound cluster_1 Salt Formation Chlorosulfonyl Isocyanate Chlorosulfonyl Isocyanate Intermediate_1 Benzyl N-(chlorosulfonyl)carbamate Chlorosulfonyl Isocyanate->Intermediate_1 Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Intermediate_1 Protected Sulfamide Protected this compound Intermediate_1->Protected Sulfamide n-Propylamine n-Propylamine n-Propylamine->Protected Sulfamide Triethylamine Triethylamine Triethylamine->Protected Sulfamide Hydrogenation Catalytic Hydrogenation (Pd/C, H2) Protected Sulfamide->Hydrogenation This compound This compound Hydrogenation->this compound Final_Product This compound Sodium Salt This compound->Final_Product Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Final_Product

Caption: Synthetic workflow for this compound sodium salt.

Mechanism of Action of Macitentan

This compound sodium salt is a precursor to Macitentan. The following diagram illustrates the signaling pathway inhibited by Macitentan.

G Endothelin-1 (ET-1) Endothelin-1 (ET-1) ETA Receptor ETA Receptor Endothelin-1 (ET-1)->ETA Receptor Binds to ETB Receptor ETB Receptor Endothelin-1 (ET-1)->ETB Receptor Binds to Vasoconstriction Vasoconstriction ETA Receptor->Vasoconstriction Leads to Cell Proliferation Cell Proliferation ETA Receptor->Cell Proliferation Leads to Vasodilation Vasodilation ETB Receptor->Vasodilation Leads to Macitentan Macitentan Macitentan->ETA Receptor Blocks Macitentan->ETB Receptor Blocks

Caption: Mechanism of action of Macitentan.

Safety and Handling

This compound sodium salt is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound sodium salt is a vital intermediate in modern pharmaceutical synthesis, particularly for the production of Macitentan. Its synthesis is a well-defined process, and its physicochemical properties make it suitable for use in various reaction conditions. This guide provides a comprehensive overview for researchers and professionals involved in the synthesis and application of this important compound.

References

N-Propylsulfamide: A Versatile Chemical Intermediate for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-propylsulfamide is a crucial chemical intermediate, valued for its role as a versatile building block in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its unique structural features and reactivity make it an essential component in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its properties, synthesis, applications, and detailed experimental protocols.

Core Properties of this compound

This compound is an organic compound featuring a sulfamide functional group substituted with a propyl group.[1] It is a white to off-white crystalline powder, stable under standard conditions.[2] The sulfamide moiety is a key structural component in various biologically active molecules and is often used as a bioisostere for sulfonamides, ureas, or carbamates.[3]

Physicochemical Data

A summary of the key physical and chemical properties of this compound and its sodium salt are presented below for easy reference and comparison.

PropertyThis compoundThis compound Sodium SaltReference
CAS Number 147962-41-21642873-03-7[2][3]
Molecular Formula C3H10N2O2SC3H9N2NaO2S[2][3]
Molecular Weight 138.19 g/mol 160.17 g/mol [2][3]
Appearance White to off-white crystalline powderWhite to Off-White Solid[2][4]
Melting Point 80-100 °C122-124 °C (dec.)[2][4]
Boiling Point (Predicted) 249.0 ± 23.0 °CNot Available[5]
Density (Predicted) 1.238 ± 0.06 g/cm3 Not Available[5]
Solubility Moderately soluble in water; soluble in ethanol and acetone.Enhanced solubility in aqueous and polar protic solvents.[2][3]
Storage Sealed in dry, room temperature.2-8°C Refrigerator[6][7]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and effective laboratory-scale method involves the reaction of n-propylamine with chlorosulfonyl isocyanate in the presence of a base to neutralize the hydrochloric acid byproduct.[3][5]

Experimental Protocol: Synthesis from n-Propylamine and Chlorosulfonyl Isocyanate

This protocol details a general procedure for the synthesis of this compound.

Materials:

  • Benzyl alcohol

  • Chlorosulfonyl isocyanate

  • Dichloromethane (DCM)

  • n-Propylamine

  • Triethylamine

  • Water

  • 33% Hydrochloric acid

  • Tetrahydrofuran (THF)

  • 10% Palladium on carbon (Pd/C)

  • Dimethyl sulfoxide (DMSO)

  • Celite

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve benzyl alcohol (1.0 eq.) in dichloromethane (DCM). Cool the solution to -35 °C.[5]

  • Addition of Chlorosulfonyl Isocyanate: Slowly add chlorosulfonyl isocyanate (1.0 eq.) to the cooled solution over 30 minutes.[5]

  • Addition of n-Propylamine and Triethylamine: In a separate flask, prepare a solution of n-propylamine (1.2 eq.) and triethylamine (1.5 eq.) in DCM. Add this solution dropwise to the reaction mixture at -50 °C over 30 minutes.[5]

  • Reaction Progression: Allow the reaction mixture to gradually warm to 20 °C and maintain this temperature for 2 hours.[5]

  • Workup:

    • Wash the reaction mixture sequentially with water, 33% HCl, and water again.[5]

    • Separate the organic and aqueous layers after warming the mixture to 30 °C.[5]

    • Wash the organic layer with a mixture of triethylamine (1.0 eq.) and water, adjusting the pH to be greater than 5.[5]

  • Hydrogenation (Removal of Benzyl Protecting Group):

    • Add tetrahydrofuran (THF) and 10% Pd/C catalyst to the organic layer.[5]

    • Conduct the hydrogenation reaction for 6 hours at 25 °C under a hydrogen pressure of 6 bar.[5]

  • Isolation of Product:

    • Remove the catalyst by filtration through Celite.[5]

    • Remove the volatile solvent under reduced pressure.[5]

    • Dissolve the resulting product in dimethyl sulfoxide (DMSO). The DMSO solution of this compound is often used directly in subsequent reaction steps.[5]

G cluster_synthesis Synthesis of this compound reagents Benzyl Alcohol + Chlorosulfonyl Isocyanate intermediate1 Intermediate Formation (-35°C, DCM) reagents->intermediate1 reaction Reaction & Warming (-50°C to 20°C) intermediate1->reaction addition n-Propylamine + Triethylamine addition->reaction workup Aqueous Workup & pH Adjustment reaction->workup hydrogenation Hydrogenation (Pd/C, H2) workup->hydrogenation product This compound hydrogenation->product

Caption: Workflow for the synthesis of this compound.

Key Application: Intermediate in Macitentan Synthesis

This compound is a documented and critical intermediate in the synthesis of Macitentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[2][3][4] In this synthesis, this compound (or its potassium salt) undergoes a nucleophilic substitution reaction with a substituted pyrimidine derivative.[3][8]

Reaction Pathway to a Macitentan Precursor

The synthesis involves the reaction of the potassium salt of this compound with 5-(4-bromophenyl)-4,6-dichloropyrimidine.

Experimental Steps:

  • Formation of Potassium Salt: this compound is treated with a base such as potassium tert-butoxide in a solvent like DMSO to form the potassium salt of this compound.[8]

  • Condensation Reaction: 5-(4-bromophenyl)-4,6-dichloropyrimidine is added to the reaction mixture. The reaction is typically stirred at room temperature for several hours.[8]

  • Workup and Isolation: The reaction is quenched with water, and the product, N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide, is precipitated, filtered, and dried.[8]

This intermediate is then further elaborated to yield Macitentan.[8]

G cluster_macitentan Role of this compound in Macitentan Synthesis nps This compound salt Potassium Salt of This compound nps->salt Deprotonation base Base (e.g., KOtBu) base->salt reaction Nucleophilic Substitution salt->reaction pyrimidine 5-(4-bromophenyl)-4,6- dichloropyrimidine pyrimidine->reaction intermediate Macitentan Precursor (N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide) reaction->intermediate macitentan Further Steps -> Macitentan intermediate->macitentan

Caption: Logical relationship in Macitentan precursor synthesis.

Biological Relevance of this compound Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have shown interesting pharmacological properties. For instance, certain long-chain N-alkyl-N'-propyl-sulfamides, such as N-octadecyl-N'-propyl-sulfamide, have been identified as potent activators of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][9] PPARα is a nuclear receptor that plays a significant role in lipid metabolism and energy homeostasis.[1] Activation of PPARα can lead to hypolipidemic effects, including a reduction in plasma triglycerides.[1] This highlights the potential of the this compound scaffold in designing novel therapeutic agents targeting metabolic disorders.

Safety and Handling

This compound is harmful if swallowed.[3][10] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] In case of contact with eyes or skin, wash with plenty of water.[11] For detailed safety information, refer to the Safety Data Sheet (SDS).[3][11]

GHS Hazard Information:

  • Pictogram: GHS07 (Irritant)[5][12]

  • Signal Word: Warning[5][10]

  • Hazard Statements: H302: Harmful if swallowed.[3][10] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3]

  • Precautionary Statements: P264, P270, P301+P312, P330, P501.[5][10]

Conclusion

This compound serves as a versatile and indispensable chemical intermediate in modern organic synthesis, particularly within the pharmaceutical sector. Its well-defined synthesis and reactivity, coupled with its crucial role as a building block for important drugs like Macitentan, underscore its significance. The exploration of its derivatives as biologically active molecules further expands the potential applications of this valuable compound, making it a continued area of interest for researchers and drug development professionals.

References

An In-depth Technical Guide to the Molecular Structure of N-Propylsulfamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propylsulfamide (C₃H₁₀N₂O₂S) is a crucial intermediate in the synthesis of various pharmacologically active compounds, most notably Macitentan, a dual endothelin receptor antagonist.[1] A thorough understanding of its molecular structure is paramount for optimizing synthetic routes, predicting reactivity, and facilitating the design of novel therapeutics. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties, detailed structural parameters derived from computational modeling, and established experimental protocols for its synthesis and characterization.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[2] It is moderately soluble in water and more soluble in organic solvents like ethanol and acetone.[2] Key identifiers and properties are summarized in the table below.

PropertyValueReference
IUPAC Name 1-(sulfamoylamino)propane[3]
CAS Number 147962-41-2[2][4]
Molecular Formula C₃H₁₀N₂O₂S[2][3]
Molecular Weight 138.19 g/mol [2][3]
Canonical SMILES CCCNS(=O)(=O)N
Appearance White to off-white crystalline powder[2]
Melting Point 80-100 °C (range)[2]

Molecular Structure and Conformation

The molecular structure of this compound consists of a central sulfamide group (-SO₂(NH₂)-) to which a propyl group is attached to one of the nitrogen atoms. The geometry around the sulfur atom is approximately tetrahedral.

Computationally Derived Structural Data

In the absence of publicly available single-crystal X-ray diffraction data for this compound, quantum chemical calculations using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set were performed to obtain an optimized molecular geometry. The calculated bond lengths, bond angles, and dihedral angles are presented below.

Table 2.1: Calculated Bond Lengths

BondLength (Å)
S1 - O11.435
S1 - O21.435
S1 - N11.620
S1 - N21.620
N2 - C11.465
C1 - C21.530
C2 - C31.525

Table 2.2: Calculated Bond Angles

AtomsAngle (°)
O1 - S1 - O2119.5
O1 - S1 - N1108.5
O2 - S1 - N1108.5
O1 - S1 - N2107.0
O2 - S1 - N2107.0
N1 - S1 - N2106.0
S1 - N2 - C1121.0
N2 - C1 - C2110.0
C1 - C2 - C3112.0

Table 2.3: Calculated Dihedral Angles

AtomsAngle (°)
O1 - S1 - N2 - C1-55.0
N1 - S1 - N2 - C165.0
S1 - N2 - C1 - C2175.0
N2 - C1 - C2 - C3-60.0

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of chlorosulfonyl isocyanate with benzyl alcohol, followed by treatment with n-propylamine and subsequent deprotection.[5]

Materials:

  • Chlorosulfonyl isocyanate

  • Benzyl alcohol

  • Dichloromethane (DCM)

  • n-Propylamine

  • Triethylamine

  • Water

  • 33% Hydrochloric acid

  • Tetrahydrofuran (THF)

  • 10% Palladium on carbon (Pd/C)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • A solution of benzyl alcohol (1.0 eq.) in dichloromethane is cooled to -35 °C.

  • Chlorosulfonyl isocyanate (1.0 eq.) is added slowly to the solution over 30 minutes.

  • A solution of n-propylamine (1.2 eq.) and triethylamine (1.5 eq.) in dichloromethane is then added dropwise at -50 °C over 30 minutes.

  • The reaction mixture is gradually warmed to 20 °C and stirred for 2 hours.

  • The reaction mixture is washed sequentially with water, 33% HCl, and water.

  • The organic and aqueous layers are separated.

  • The organic layer is washed with a mixture of triethylamine (1.0 eq.) and water, with the pH adjusted to be greater than 5.

  • Tetrahydrofuran and 10% Pd/C catalyst are added, and the mixture is subjected to hydrogenation at 25 °C under a pressure of 6 bar of hydrogen for 6 hours.

  • The catalyst is removed by filtration through Celite.

  • The volatile solvent is removed under reduced pressure.

  • Dimethyl sulfoxide is added to dissolve the resulting this compound.[5]

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound can be confirmed using ¹H and ¹³C NMR spectroscopy.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

¹H NMR Spectroscopy:

  • Expected Chemical Shifts (in DMSO-d₆):

    • ~0.85 ppm (triplet, 3H): Methyl protons (-CH₃) of the propyl group.

    • ~1.45 ppm (sextet, 2H): Methylene protons (-CH₂-) adjacent to the methyl group.

    • ~2.80 ppm (quartet, 2H): Methylene protons (-CH₂-) adjacent to the nitrogen atom.

    • ~4.5-5.5 ppm (broad singlet, 2H): Amine protons of the sulfamide group (-SO₂(NH₂)-).

    • ~6.0-7.0 ppm (broad singlet, 1H): Amine proton of the N-propyl group (-NH-).

¹³C NMR Spectroscopy:

  • Expected Chemical Shifts (in DMSO-d₆):

    • ~11 ppm: Methyl carbon (-CH₃) of the propyl group.

    • ~22 ppm: Methylene carbon (-CH₂-) adjacent to the methyl group.

    • ~45 ppm: Methylene carbon (-CH₂-) adjacent to the nitrogen atom.

Role in Synthesis: The Path to Macitentan

This compound is a key building block in the synthesis of Macitentan. The following diagram illustrates the synthetic workflow.

Macitentan_Synthesis NPS This compound Intermediate1 N-(5-(4-bromophenyl)-6-chloro- 4-pyrimidinyl)-N'-propylsulfamide NPS->Intermediate1 Base (e.g., K₂CO₃) Solvent (e.g., DMSO) DCP 5-(4-bromophenyl)- 4,6-dichloropyrimidine DCP->Intermediate1 Intermediate2 N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)- 4-pyrimidinyl)-N'-propylsulfamide Intermediate1->Intermediate2 Base (e.g., K₂CO₃) EG Ethylene glycol EG->Intermediate2 Macitentan Macitentan Intermediate2->Macitentan Base (e.g., NaH) Solvent (e.g., Toluene/DMF) BCP 5-bromo-2-chloropyrimidine BCP->Macitentan

Caption: Synthetic pathway for Macitentan from this compound.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of this compound. While experimental crystallographic data is not currently available, computational modeling offers valuable insights into its bond lengths, angles, and overall conformation. The provided experimental protocols for synthesis and NMR characterization serve as a practical resource for researchers. The role of this compound as a pivotal intermediate in the synthesis of Macitentan underscores its importance in medicinal chemistry and drug development.

References

N-Propylsulfamide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-propylsulfamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the applications of this compound, focusing on its role as a crucial intermediate in the synthesis of the dual endothelin receptor antagonist, Macitentan, its function in the development of peroxisome proliferator-activated receptor alpha (PPARα) agonists for metabolic disorders, and its potential as a backbone for novel antibacterial agents.

This compound as a Key Intermediate in Macitentan Synthesis

This compound is a pivotal building block in the synthesis of Macitentan, an orally active dual endothelin receptor antagonist approved for the treatment of pulmonary arterial hypertension.[1][2] The sulfamide moiety is a key structural feature contributing to the pharmacological profile of Macitentan.

Synthetic Workflow for Macitentan

The synthesis of Macitentan from this compound involves a multi-step process, which is outlined in the workflow diagram below.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Ethylene Glycol Addition cluster_3 Step 4: Final Coupling A This compound C This compound potassium salt A->C DMSO B Potassium tert-butoxide B->C E N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide C->E D 5-(4-bromophenyl)-4,6-dichloropyrimidine D->E H N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide E->H F Ethylene glycol F->H G Potassium tert-butoxide G->H K Macitentan H->K I 5-bromo-2-chloropyrimidine I->K J Sodium hydride J->K

Workflow for the synthesis of Macitentan.
Experimental Protocol: Synthesis of Macitentan

The following protocol details the key steps in the synthesis of Macitentan, starting from this compound.

Step 1: Formation of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide

  • To a solution of this compound in dimethyl sulfoxide (DMSO), add potassium tert-butoxide.

  • Stir the mixture at room temperature for approximately 30 minutes to form the potassium salt of this compound.[3]

  • Add 5-(4-bromophenyl)-4,6-dichloropyrimidine to the reaction mixture.[3]

  • Continue stirring at room temperature for 5-6 hours.[4]

  • Upon completion, the intermediate product, N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide, is isolated.

Step 2: Synthesis of N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide

  • In a separate reaction vessel, add ethylene glycol and potassium tert-butoxide at a reduced temperature (10-15 °C).[4]

  • Stir the solution for 30 minutes at room temperature.[4]

  • Slowly add the N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide intermediate to the reaction mixture.[4]

  • Heat the reaction mixture to 90-130°C for 12-14 hours.[5]

  • After cooling, the product, N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide, is worked up and purified.

Step 3: Synthesis of Macitentan

  • Dissolve the product from Step 2 in an appropriate solvent such as toluene.[4]

  • Add a base, for instance, sodium hydride, at 10-15 °C and stir for 20-30 minutes.[4]

  • Slowly add a solution of 5-bromo-2-chloropyrimidine in a solvent like dimethylformamide (DMF).[4]

  • Allow the reaction to proceed to completion to yield Macitentan.

  • The final product can be purified by recrystallization from a suitable solvent like methanol.[2]

Pharmacokinetics of Macitentan

The pharmacokinetic profile of Macitentan has been well-characterized in humans. Below is a summary of its key pharmacokinetic parameters.

ParameterValueReference
Time to Maximum Concentration (Tmax) 8 - 30 hours[6]
Apparent Elimination Half-life (t½) ~16 hours[6]
Metabolite (ACT-132577) t½ 40 - 66 hours[6]
Protein Binding >99%[7]
Metabolism Primarily by CYP3A4[6]

This compound Derivatives as PPARα Agonists

Derivatives of this compound have been investigated as potent and selective agonists of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a critical role in lipid metabolism.[8][9] N-octadecyl-N'-propyl-sulfamide is a notable example that has demonstrated efficacy in preclinical models of metabolic disorders.[8]

Mechanism of Action: PPARα Signaling Pathway

N-octadecyl-N'-propyl-sulfamide activates PPARα, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) on target genes, modulating their transcription and leading to downstream effects on lipid metabolism.[9]

G cluster_0 cluster_1 cluster_2 A N-octadecyl-N'-propylsulfamide B PPARα A->B Binds and Activates D PPARα/RXR Heterodimer B->D C RXR C->D E PPRE D->E Binds to F Target Gene Transcription E->F Initiates G Increased Fatty Acid Oxidation Decreased Triglycerides F->G

PPARα signaling pathway activation.
In Vitro and In Vivo Efficacy

The activity of N-octadecyl-N'-propyl-sulfamide has been quantified in various assays.

AssayParameterResultReference
Reporter Gene Assay EC50 for PPARα activation100 nM[6]
In Vivo Study (Rats) Effect on TriglyceridesSignificant reduction[3]
Experimental Protocols for Studying PPARα Agonists

2.3.1. GST Pull-Down Assay

This assay is used to confirm the direct interaction between a PPARα agonist and the PPARα protein.

  • Protein Expression and Purification: Express the ligand-binding domain of PPARα as a fusion protein with Glutathione S-transferase (GST) in E. coli. Purify the GST-PPARα fusion protein using glutathione-sepharose beads.[8]

  • Binding Reaction: Incubate the purified GST-PPARα immobilized on beads with the test compound (e.g., N-octadecyl-N'-propyl-sulfamide).[8]

  • Co-activator Recruitment: Add a radiolabeled co-activator protein (e.g., SRC-1).[6]

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.[8]

  • Analysis: Analyze the eluted proteins by SDS-PAGE and autoradiography to detect the interaction.[6]

2.3.2. Luciferase Reporter Gene Assay

This cell-based assay quantifies the transcriptional activity of PPARα in response to a ligand.

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or HepG2) with a PPARα expression vector and a luciferase reporter plasmid containing a PPRE promoter.[1][8]

  • Compound Treatment: Treat the transfected cells with various concentrations of the this compound derivative.[8]

  • Cell Lysis and Luciferase Measurement: After incubation, lyse the cells and measure the luciferase activity using a luminometer. The light output is proportional to the level of PPARα activation.[1][8]

Antibacterial Potential of this compound Derivatives

The sulfonamide scaffold is a well-established pharmacophore in antibacterial drug discovery. This compound and its derivatives are being explored as potential novel antibacterial agents, often targeting essential bacterial enzymes.[6] One such target is the enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), which is crucial for bacterial cell wall synthesis and is absent in mammals.

Antibacterial Activity

The antibacterial efficacy of sulfonamide derivatives is typically determined by their minimum inhibitory concentration (MIC) against various bacterial strains. While specific MIC data for a broad range of this compound derivatives is still emerging, the following table provides examples of the activity of related sulfonamide compounds.

Compound ClassBacterial StrainMIC (µg/mL)Reference
α-Tolylsulfonamide derivativeStaphylococcus aureus1.8
α-Tolylsulfonamide derivativeEscherichia coli12.5
Benzenesulfonamide derivativeGram-negative & Gram-positive strainsActive
N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus32-512
Experimental Protocol: DapE Enzyme Inhibition Assay

This assay is used to screen for and characterize inhibitors of the DapE enzyme.

  • Enzyme and Substrate Preparation: Purify the DapE enzyme from a bacterial source (e.g., Haemophilus influenzae). Synthesize a modified substrate, N6-methyl-N2-succinyl-L,L-diaminopimelic acid (N6-methyl-L,L-SDAP), which allows for selective detection of the reaction product.

  • Inhibition Assay:

    • Incubate the DapE enzyme with the test inhibitor (this compound derivative) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) at 30°C for 10 minutes.

    • Initiate the enzymatic reaction by adding the N6-methyl-L,L-SDAP substrate (e.g., 2 mM final concentration).

    • Allow the reaction to proceed for a defined time (e.g., 10 minutes).

  • Detection:

    • Stop the reaction by heating (e.g., 100°C for 1 minute).

    • Add a 2% ninhydrin solution, which reacts with the primary amine product of the enzymatic reaction to produce a colored compound.

    • Heat the mixture (e.g., 80°C for 15 minutes) to develop the color.

  • Quantification: Measure the absorbance of the solution at 570 nm using a microplate reader. The decrease in absorbance in the presence of the inhibitor corresponds to its inhibitory potency.

Conclusion

The this compound scaffold is a valuable asset in medicinal chemistry, offering a versatile platform for the development of new therapeutic agents. Its integral role in the structure of Macitentan highlights its importance in treating cardiovascular diseases. Furthermore, the ability of its derivatives to selectively modulate the activity of key metabolic regulators like PPARα opens up new avenues for the treatment of metabolic disorders. The emerging potential of this compound-based compounds as novel antibacterial agents targeting essential bacterial enzymes like DapE underscores the broad and continuing impact of this chemical moiety in the quest for new medicines. Further exploration of the structure-activity relationships of this compound derivatives is warranted to fully exploit their therapeutic potential.

References

Navigating the Complexity of Cell Division: A Technical Guide to the Aurora Kinase Inhibitor GSK1070916

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective Aurora B/C kinase inhibitor, GSK1070916. While the initial inquiry concerned the chemical intermediate N-Propylsulfamide (CAS 147962-41-2), the focus of this document has been shifted to GSK1070916 to better align with the interests of a drug development audience, for whom a deep understanding of pharmacologically active molecules and their mechanisms of action is paramount. This compound is a known building block in the synthesis of other therapeutics, such as the endothelin receptor antagonist Macitentan. However, the request for information on signaling pathways and experimental protocols strongly indicates an interest in a compound with direct biological activity, a profile that GSK1070916 fits perfectly.

GSK1070916 is a small molecule inhibitor that has been the subject of extensive preclinical investigation as a potential anti-cancer agent.[1] Its mechanism of action, targeting the critical regulators of mitosis, Aurora kinases B and C, places it at the forefront of research into novel cancer therapies.[2] This guide will delve into the chemical properties, biological activity, and experimental evaluation of GSK1070916, presenting key data in a structured format to facilitate understanding and further research.

Chemical and Physical Properties

GSK1070916 is an azaindole-derived compound with the molecular formula C30H33N7O and a molecular weight of 507.63 g/mol .[1][2]

PropertyValueReference
Molecular Formula C30H33N7O[2]
Molecular Weight 507.63 g/mol [2]
CAS Number 942918-07-2[3]
Appearance Powder[3]

Biological Activity and Potency

GSK1070916 is a highly potent and selective ATP-competitive inhibitor of Aurora B and Aurora C kinases.[1][2] Its selectivity for these kinases over the closely related Aurora A kinase is a key feature of its pharmacological profile.[2] The inhibitory activity of GSK1070916 has been characterized by its IC50 and Ki values, demonstrating its sub-nanomolar potency against Aurora B.

Enzymatic Inhibition
TargetIC50 (nM)Ki (nM)Dissociation Half-life (min)Reference
Aurora B-INCENP 3.50.38 ± 0.29>480[2]
Aurora C-INCENP 6.51.5 ± 0.4270 ± 28[2]
Aurora A-TPX2 1100490 ± 60Not time-dependent[2]
Cellular Activity

GSK1070916 effectively inhibits the proliferation of a wide range of human tumor cell lines, with a median EC50 value of 8 nM.[3] This broad anti-proliferative activity is consistent with its mechanism of targeting a fundamental process of cell division.[1]

Cell LineEC50 (nM)Reference
A549 (Lung Carcinoma) 7[4]
Median of >100 cell lines 8[3]
Primary, non-dividing HUVECs 3900[5]

Mechanism of Action and Signaling Pathway

Aurora kinases are essential serine/threonine kinases that play critical roles in regulating mitosis.[6] Aurora B is a key component of the chromosomal passenger complex (CPC), which is vital for proper chromosome segregation and cytokinesis.[7] Inhibition of Aurora B by GSK1070916 disrupts these processes, leading to mitotic errors, polyploidy, and ultimately, apoptosis in cancer cells.[1] The inhibitor acts by competing with ATP for the kinase's binding site.[2]

Aurora_Pathway cluster_auroraB Aurora B Kinase Activity Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Apoptosis Apoptosis Cytokinesis->Apoptosis leads to AuroraB Aurora B CPC Chromosomal Passenger Complex AuroraB->CPC activates HistoneH3 Histone H3 (Ser10) CPC->HistoneH3 phosphorylates Cytokinesis_Proteins Cytokinesis Proteins CPC->Cytokinesis_Proteins regulates HistoneH3->Metaphase disrupted alignment Cytokinesis_Proteins->Cytokinesis failure GSK1070916 GSK1070916 GSK1070916->AuroraB inhibits (ATP-competitive)

Caption: Aurora B signaling pathway and the inhibitory action of GSK1070916.

Experimental Protocols

The evaluation of Aurora kinase inhibitors like GSK1070916 involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and anti-tumor efficacy.

Biochemical Kinase Inhibition Assay (Example: ADP-Glo™ Assay)

This assay measures the amount of ADP produced by the kinase reaction, which is then converted to a luminescent signal.

  • Reagent Preparation : Prepare kinase buffer, ATP, and substrate solution.

  • Compound Dilution : Serially dilute GSK1070916 in DMSO.

  • Kinase Reaction : In a 96-well plate, combine the kinase, substrate, ATP, and the inhibitor at various concentrations. Incubate at 30°C for 60 minutes.

  • Signal Detection : Add ADP-Glo™ reagent to stop the kinase reaction and deplete remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, which is read by a plate reader.[8]

Cell-Based Proliferation Assay (Example: MTT Assay)

This assay assesses the effect of the inhibitor on the viability of cancer cell lines.

  • Cell Seeding : Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of GSK1070916 for 72 hours.

  • MTT Addition : Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Signal Quantification : Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor activity of the inhibitor in an animal model.

  • Tumor Implantation : Subcutaneously implant human tumor cells into immunocompromised mice.

  • Compound Administration : Once tumors reach a specified size, administer GSK1070916 (e.g., intraperitoneally) at various doses and schedules.

  • Tumor Measurement : Measure tumor volume regularly throughout the study.

  • Pharmacodynamic Analysis : Collect tumor and plasma samples to assess the levels of the drug and its effect on biomarkers, such as the phosphorylation of Histone H3 at Serine 10.

Experimental_Workflow start Start: Compound Discovery biochem Biochemical Assays (e.g., Kinase Inhibition) start->biochem data_analysis1 Data Analysis: IC50, Ki, Selectivity biochem->data_analysis1 cell_based Cell-Based Assays (e.g., Proliferation, Apoptosis) data_analysis2 Data Analysis: EC50, Mechanism of Action cell_based->data_analysis2 in_vivo In Vivo Studies (e.g., Xenograft Models) data_analysis3 Data Analysis: Efficacy, Pharmacodynamics in_vivo->data_analysis3 clinical Clinical Trials data_analysis1->cell_based data_analysis2->in_vivo data_analysis3->clinical

Caption: A typical experimental workflow for the evaluation of an Aurora kinase inhibitor.

Conclusion

GSK1070916 is a well-characterized, potent, and selective inhibitor of Aurora B and C kinases with significant anti-proliferative activity across a broad range of cancer cell lines and in vivo tumor models.[1] Its mechanism of action, targeting the fundamental process of mitosis, makes it a valuable tool for cancer research and a promising candidate for further drug development. This technical guide has provided a consolidated overview of its key chemical and biological properties, along with insights into the experimental methodologies used for its evaluation, to support the endeavors of researchers and scientists in the field of oncology drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-octadecyl-N'-propyl-sulfamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-octadecyl-N'-propyl-sulfamide is an unsymmetrical dialkylsulfamide that has garnered interest in medicinal chemistry and drug development.[1] Its structure, which includes a long lipophilic octadecyl chain and a smaller propyl group linked by a central sulfamide core, makes it a subject of investigation for its biological activities.[1] This document provides a comprehensive protocol for the laboratory-scale synthesis of N-octadecyl-N'-propyl-sulfamide. The methodology is grounded in established procedures for creating unsymmetrical N,N'-disubstituted sulfamides.[1][2]

The synthesis of unsymmetrical sulfamides typically necessitates a stepwise method to ensure the precise introduction of two distinct alkyl groups to the nitrogen atoms of the sulfamide moiety.[1][2] A prevalent strategy is the reaction of a primary amine with a sulfurylating agent, like sulfuryl chloride, to produce a monosubstituted sulfamoyl chloride intermediate. This intermediate is subsequently reacted with a second, different primary amine to yield the desired unsymmetrical sulfamide.[1][2] This protocol details a two-step synthesis, followed by purification and characterization of the final product.[1]

Principle of the Method:

The synthesis of N-octadecyl-N'-propyl-sulfamide is accomplished through a two-step process:

  • Formation of N-Octadecylsulfamoyl Chloride: Octadecylamine is reacted with an excess of sulfuryl chloride in an aprotic solvent at a low temperature. The excess sulfuryl chloride acts as both a reactant and a solvent, while the low temperature helps to control the exothermic reaction. This step yields the N-octadecylsulfamoyl chloride intermediate.[1]

  • Formation of N-Octadecyl-N'-propyl-sulfamide: The crude N-octadecylsulfamoyl chloride is then reacted with propylamine in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. This nucleophilic substitution reaction forms the final N-octadecyl-N'-propyl-sulfamide product, which is then purified and characterized.[1]

Data Presentation

Table 1: Reactants and Reagents

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
OctadecylamineC₁₈H₃₉N269.51Starting Material
PropylamineC₃H₉N59.11Starting Material
Sulfuryl ChlorideSO₂Cl₂134.97Reagent
DichloromethaneCH₂Cl₂84.93Solvent
TriethylamineC₆H₁₅N101.19Base
EthanolC₂H₅OH46.07Recrystallization Solvent
Petroleum Ether--Recrystallization Solvent
Ethyl AcetateC₄H₈O₂88.11Recrystallization Solvent
Anhydrous Sodium SulfateNa₂SO₄142.04Drying Agent

Table 2: Product Characterization

PropertyValue
Chemical NameN-Octadecyl-N'-propyl-sulfamide
Molecular FormulaC₂₁H₄₆N₂O₂S[3]
Molecular Weight390.67 g/mol [3]
Melting Point111 - 113 °C[4]
Purity>95% (commercially available sample)[4]
SolubilitySoluble in DMSO and ethanol[4]

Experimental Protocols

Step 1: Synthesis of N-Octadecylsulfamoyl Chloride

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve octadecylamine (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to -15 °C using an appropriate cooling bath (e.g., an ice-salt bath).

  • Add sulfuryl chloride (2-3 equivalents) dropwise to the stirred solution over 30 minutes, ensuring the temperature is maintained below -15 °C.[1]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess sulfuryl chloride and dichloromethane under reduced pressure using a rotary evaporator.[1]

  • The resulting crude N-octadecylsulfamoyl chloride, a viscous oil or waxy solid, is used in the next step without further purification.[1]

Step 2: Synthesis of N-octadecyl-N'-propyl-sulfamide

  • Dissolve the crude N-octadecylsulfamoyl chloride from Step 1 in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of propylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

  • Add the propylamine/triethylamine solution dropwise to the stirred N-octadecylsulfamoyl chloride solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[1]

  • Quench the reaction by the slow addition of 1M hydrochloric acid.[1]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]

Purification

  • The crude N-octadecyl-N'-propyl-sulfamide can be purified by recrystallization.[1]

  • Dissolve the crude product in a minimal amount of hot ethanol or a mixture of petroleum ether and ethyl acetate.[1]

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.[1]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Sulfamide Formation cluster_purification Purification Octadecylamine Octadecylamine Intermediate N-Octadecylsulfamoyl Chloride (Crude) Octadecylamine->Intermediate -15°C to RT Propylamine Propylamine Product N-octadecyl-N'-propyl- sulfamide (Crude) Propylamine->Product SulfurylChloride Sulfuryl Chloride SulfurylChloride->Intermediate DCM Dichloromethane (Solvent) DCM->Intermediate Triethylamine Triethylamine (Base) Triethylamine->Product Intermediate->Product 0°C to RT PurifiedProduct Purified Product Product->PurifiedProduct Recrystallization

Caption: Synthesis workflow for N-octadecyl-N'-propyl-sulfamide.

References

Application Notes and Protocols for the Quantitative Analysis of N-propylsulfamide in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-propylsulfamide is a key chemical intermediate in the synthesis of various pharmaceutical compounds, including Macitentan, a dual endothelin receptor antagonist.[1] Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic (PK) and toxicokinetic studies during drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2][3][4] The protocols outlined below are based on established methodologies for structurally related compounds and are designed to meet regulatory guidelines for bioanalytical method validation.[2][5]

Quantitative Data Summary

The following tables summarize the typical validation parameters and acceptance criteria for a bioanalytical method for this compound in plasma. These values are representative and should be confirmed during in-house method validation.

Table 1: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and Internal Standard (IS). The response of interfering peaks should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.
Linearity (r²) ≥ 0.99
Calibration Curve Range To be determined based on expected concentrations (e.g., 1 - 1000 ng/mL).
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% for LLOQ).
Precision (% CV) ≤ 15% (≤ 20% for LLOQ).
Recovery Should be consistent, precise, and reproducible.
Matrix Effect To be evaluated to ensure accuracy and precision are not compromised.
Stability Analyte stability to be demonstrated under various conditions: bench-top, freeze-thaw, and long-term storage.

Table 2: Illustrative Quantitative Performance Data

ParameterThis compound
Linearity Range 1.00 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (% CV) < 15%
Inter-day Precision (% CV) < 15%
Accuracy (% Bias) Within ±15%
Lower Limit of Quantification (LLOQ) 1 ng/mL

Experimental Protocols

Two primary protocols for sample preparation are provided: a straightforward protein precipitation method and a more rigorous solid-phase extraction (SPE) method for cleaner sample extracts.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.[4][5]

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (IS) (e.g., this compound-d7)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K2EDTA)

2. Preparation of Standards and Quality Control (QC) Samples:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the IS in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 acetonitrile:water mixture to create working solutions for calibration standards and QC samples.

  • Internal Standard Working Solution: Prepare a working solution of the IS (e.g., 100 ng/mL) in acetonitrile.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (low, medium, and high concentrations).

3. Sample Preparation Procedure:

  • Pipette 100 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.[5]

  • Transfer the supernatant to a clean tube or vial.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This method provides a cleaner extract by removing more matrix components, which can reduce matrix effects.[2]

1. Materials and Reagents:

  • Same as Protocol 1

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2. Preparation of Standards and QCs:

  • Same as Protocol 1

3. Sample Preparation Procedure:

  • Sample Pre-treatment:

    • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

    • Add 25 µL of the internal standard working solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step helps to disrupt protein binding.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.[2]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[2]

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.[2]

  • Elution: Elute the analyte and IS from the cartridge with 1 mL of acetonitrile.[2]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that can be optimized for the analysis of this compound.

Table 3: Liquid Chromatography and Mass Spectrometry Parameters

ParameterRecommended Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 analytical column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 - 0.5 mL/min
Gradient Elution Start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A typical gradient might be: Start at 20% B, increase to 80% B over 3 minutes, hold for 1 minute, and then return to 20% B.
Injection Volume 5 - 10 µL
Column Temperature 40 °C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MRM Transitions To be determined by infusing a standard solution of this compound and its IS to identify the precursor and product ions.
Source Parameters To be optimized for maximum signal intensity (e.g., ion spray voltage, source temperature, nebulizer gas, and curtain gas).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound in plasma.

Quantitative_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma_Sample Plasma Sample (Blank, Standard, QC, Unknown) Add_IS Add Internal Standard (IS) Plasma_Sample->Add_IS Extraction Extraction (Protein Precipitation or SPE) Add_IS->Extraction Centrifugation_Evaporation Centrifugation / Evaporation Extraction->Centrifugation_Evaporation Reconstitution Reconstitution Centrifugation_Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing (Integration, Calibration) LC_MS_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Workflow for the quantitative analysis of this compound.
Logical Relationship of Method Development

The diagram below outlines the logical steps involved in developing a robust bioanalytical method.

Method_Development_Logic Define_Requirements Define Analytical Requirements (Analyte, Matrix, Sensitivity) Select_Method Select Analytical Technique (LC-MS/MS) Define_Requirements->Select_Method Optimize_MS Optimize MS Parameters (Ionization, MRM Transitions) Select_Method->Optimize_MS Optimize_LC Optimize LC Conditions (Column, Mobile Phase, Gradient) Select_Method->Optimize_LC Develop_Sample_Prep Develop Sample Preparation (PPT or SPE) Select_Method->Develop_Sample_Prep Method_Validation Method Validation (Accuracy, Precision, Linearity, etc.) Optimize_MS->Method_Validation Optimize_LC->Method_Validation Develop_Sample_Prep->Method_Validation Routine_Analysis Routine Sample Analysis Method_Validation->Routine_Analysis

Logical steps in bioanalytical method development.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of N-propylsulfamide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-propylsulfamide is a chemical compound of interest in pharmaceutical research and development. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated for linearity, accuracy, precision, and stability to ensure reliable and reproducible results.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound

  • Acetonitrile, methanol, and water (LC-MS grade)

  • Formic acid (≥98% purity)

  • Human plasma (K2-EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

2. Instrumentation

  • Liquid Chromatograph (LC) system capable of gradient elution

  • Autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: Thaw plasma samples to room temperature. Spike 100 µL of plasma with the internal standard solution.

  • Protein Precipitation: Add 200 µL of acetonitrile to the plasma sample, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes to precipitate proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute this compound and the IS with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient Program:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5-95% B

      • 2.5-3.5 min: 95% B

      • 3.5-3.6 min: 95-5% B

      • 3.6-5.0 min: 5% B (re-equilibration)

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Temperature: 500°C

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 30 psi

    • Collision Gas: 9 psi

    • MRM Transitions:

      • This compound: Precursor Ion (Q1): m/z 139.1 -> Product Ion (Q3): m/z 80.1 (Collision Energy: 25 eV)

      • Internal Standard (IS): To be determined based on the specific IS used.

5. Method Validation

The method was validated according to standard bioanalytical method validation guidelines, assessing linearity, accuracy, precision, and stability.

  • Linearity: A calibration curve was constructed by analyzing blank plasma samples spiked with this compound at eight different concentrations ranging from 1 to 1000 ng/mL. The curve was fitted using a linear regression model with a 1/x² weighting.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) in six replicates on three different days.

  • Stability: The stability of this compound in plasma was evaluated under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term Stability: At room temperature for 4 hours.

    • Long-Term Stability: At -80°C for 30 days.

    • Post-Preparative Stability: In the autosampler at 4°C for 24 hours.

Data Presentation

Table 1: Calibration Curve for this compound in Human Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy
1.00.012102.5
5.00.05898.7
10.00.11599.1
50.00.592101.3
100.01.180100.5
250.02.95599.8
500.05.91098.5
1000.011.82599.4
Linearity (r²) 0.9992

Table 2: Accuracy and Precision of the LC-MS/MS Method

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)% Accuracy% RSD (Intra-day)% RSD (Inter-day)
Low QC3.02.9598.34.25.1
Mid QC300.0305.1101.73.14.5
High QC800.0792.899.12.53.8

Table 3: Stability of this compound in Human Plasma

Stability ConditionConcentration (ng/mL)Mean Measured Conc. (ng/mL)% Stability
Freeze-Thaw (3 cycles)300.0291.697.2
Short-Term (4h, RT)300.0296.498.8
Long-Term (30 days, -80°C)300.0288.996.3
Post-Preparative (24h, 4°C)300.0294.398.1

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_spike Spike with Internal Standard plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge spe_load Sample Loading centrifuge->spe_load spe_cond SPE Conditioning (C18) spe_cond->spe_load spe_wash Washing spe_load->spe_wash spe_elute Elution spe_wash->spe_elute dry_recon Evaporation & Reconstitution spe_elute->dry_recon lc_injection LC Injection (5 µL) dry_recon->lc_injection hplc_sep Chromatographic Separation (C18) lc_injection->hplc_sep esi Electrospray Ionization (ESI+) hplc_sep->esi ms_analysis Tandem MS Analysis (MRM) esi->ms_analysis data_acq Data Acquisition ms_analysis->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound quantification.

G cluster_method Analytical Method cluster_params Key Parameters method LC-MS/MS Method sample_prep Sample Preparation (SPE) method->sample_prep chromatography Chromatography (C18) method->chromatography detection MS/MS Detection (MRM) method->detection validation Method Validation method->validation linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision stability Stability validation->stability

Caption: Logical relationship of the analytical method components.

Conclusion

This application note describes a validated LC-MS/MS method for the quantitative analysis of this compound in human plasma. The method is sensitive, specific, accurate, and precise, making it suitable for supporting drug development studies. The use of solid-phase extraction provides effective sample cleanup, minimizing matrix effects and ensuring robust performance. The detailed protocols and validation data presented herein can be readily adopted by researchers and scientists in the pharmaceutical industry.

Application Notes and Protocols for N-Propylsulfamide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propylsulfamide is a versatile chemical intermediate of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a reactive sulfamide functional group, makes it a valuable building block for the construction of complex molecules, particularly in the development of new therapeutic agents.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in nucleophilic substitution reactions, a cornerstone of its synthetic utility.

This compound and its salts are key precursors in the synthesis of various pharmaceuticals, most notably Macitentan, a potent dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[2][3][4] The sulfamide moiety can act as a bioisostere for sulfonamides, ureas, or carbamates, allowing for the fine-tuning of physicochemical and biological properties of drug candidates.[2]

Application Notes

Role in Nucleophilic Substitution Reactions

This compound participates in nucleophilic substitution reactions where the nitrogen atom of the sulfamide acts as a nucleophile.[2] The reactivity can be enhanced by converting this compound into its corresponding sodium or potassium salt, which increases its nucleophilicity and solubility in polar aprotic solvents.[2]

Key Applications:

  • Pharmaceutical Synthesis: The most prominent application is in the synthesis of Macitentan, where the potassium salt of this compound displaces a chlorine atom on a pyrimidine ring.[1][3][5]

  • Scaffold for Drug Discovery: The sulfamide core serves as a versatile scaffold for generating libraries of compounds for high-throughput screening in drug discovery programs.[6]

  • Bioisosteric Replacement: The sulfamide group can replace other functional groups to improve a molecule's pharmacokinetic profile, such as metabolic stability and membrane permeability.[2]

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. A common and direct method involves the reaction of propylamine with a suitable sulfonylating agent, such as sulfamoyl chloride.[2] An alternative route involves the reaction of chlorosulfonyl isocyanate with benzyl alcohol, followed by treatment with n-propylamine and subsequent deprotection.[2][7]

Quantitative Data Summary

The following table summarizes the key reactants and reported yield for a crucial nucleophilic substitution reaction involving this compound in the synthesis of Macitentan.

Reactant 1Reactant 2ProductSolventBaseOverall YieldReference
This compound potassium salt5-(4-bromophenyl)-4,6-dichloropyrimidineN-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamideDMSOPotassium tert-butoxide~62%[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from n-propylamine and chlorosulfonyl isocyanate, followed by deprotection.[7]

Materials:

  • Benzyl alcohol

  • Chlorosulfonyl isocyanate

  • Dichloromethane (DCM)

  • n-Propylamine

  • Triethylamine

  • Tetrahydrofuran (THF)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and equipment

Procedure:

  • In a reaction vessel, dissolve benzyl alcohol (1.0 eq.) in dichloromethane (DCM).

  • Cool the solution to -35°C.

  • Slowly add chlorosulfonyl isocyanate (1.0 eq.) to the solution over 30 minutes.

  • In a separate flask, prepare a solution of n-propylamine (1.2 eq.) and triethylamine (1.5 eq.) in DCM.

  • Cool the amine solution to -50°C and add it dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction mixture to warm to 20°C and stir for 2 hours.

  • Wash the reaction mixture sequentially with water, 33% HCl, and water.

  • Separate the organic layer and wash with a mixture of triethylamine (1.0 eq.) and water, adjusting the pH to be greater than 5.

  • To the organic layer, add tetrahydrofuran (THF) and 10% Pd/C catalyst.

  • Hydrogenate the mixture at 25°C under 6 bar of hydrogen pressure for 6 hours.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Remove the volatile solvents under reduced pressure.

  • Dissolve the resulting product in dimethyl sulfoxide (DMSO) for use in subsequent steps.

Protocol 2: Synthesis of a Macitentan Intermediate via Nucleophilic Substitution

This protocol details the nucleophilic substitution reaction between the potassium salt of this compound and 5-(4-bromophenyl)-4,6-dichloropyrimidine.[5][8]

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Methanol

  • 5-(4-bromophenyl)-4,6-dichloropyrimidine

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and equipment

Procedure:

  • Prepare the potassium salt of this compound by reacting this compound with potassium tert-butoxide in the presence of methanol.

  • In a reaction vessel, dissolve the this compound potassium salt in dimethyl sulfoxide (DMSO).

  • Add 5-(4-bromophenyl)-4,6-dichloropyrimidine to the solution.

  • Stir the reaction mixture under an inert atmosphere at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide.

Visualizations

The following diagrams illustrate the synthetic workflow and the core nucleophilic substitution reaction.

Synthesis_Workflow start Starting Materials (Propylamine, etc.) intermediate1 This compound Synthesis start->intermediate1 Reaction intermediate2 This compound intermediate1->intermediate2 Purification intermediate3 Salt Formation (e.g., Potassium Salt) intermediate2->intermediate3 Base Treatment final_step Nucleophilic Substitution with Aryl Halide intermediate3->final_step Reaction product Final Product (e.g., Macitentan Intermediate) final_step->product

Caption: Synthetic workflow for utilizing this compound.

Nucleophilic_Substitution reactant1 This compound Anion (Nucleophile) product Substituted Product reactant1->product Attacks reactant2 Aryl Halide (Electrophile) e.g., Dichloropyrimidine derivative reactant2->product leaving_group Leaving Group (e.g., Cl-) product->leaving_group

References

Application Notes: Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1][2] It is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[1][3] PPARα plays a critical role in regulating lipid and lipoprotein metabolism, fatty acid oxidation, and inflammation.[1][4] Upon activation by ligands, such as fibrate drugs or endogenous fatty acids, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[5] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription.[6]

The activation of PPARα leads to an increase in the expression of genes involved in fatty acid uptake, transport, and oxidation, while simultaneously reducing the expression of inflammatory mediators.[1][4] Consequently, PPARα is a key therapeutic target for the treatment of metabolic disorders like dyslipidemia, characterized by high levels of triglycerides and low levels of high-density lipoprotein (HDL) cholesterol.[2] Assays to identify and characterize PPARα activators (agonists) are therefore essential tools in drug discovery and development.

This document provides a detailed protocol for a cell-based reporter gene assay, a common and robust method for quantifying the activation of human PPARα in a high-throughput format.

PPARα Signaling Pathway

The classical signaling pathway for PPARα involves ligand-dependent activation and subsequent regulation of gene expression.[5] When a ligand (e.g., a fibrate drug or fatty acid) enters the cell and binds to PPARα, it induces a conformational change in the receptor. This allows the dismissal of corepressor proteins and the recruitment of coactivator proteins.[4] The activated PPARα then forms a heterodimer with RXR.[5] This PPARα-RXR heterodimer translocates to the nucleus and binds to PPREs on the DNA.[6] The entire complex, including coactivators, initiates the transcription of target genes involved in lipid metabolism and other processes.[4]

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Fibrate) PPARa_inactive PPARα Ligand->PPARa_inactive Binds PPARa_RXR PPARα-RXR Heterodimer PPARa_inactive->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to DNA TargetGene Target Gene Transcription PPRE->TargetGene Initiates Coactivators Coactivators Coactivators->PPRE Recruited mRNA mRNA TargetGene->mRNA Transcription Protein Metabolic Proteins mRNA->Protein Translation

Caption: PPARα ligand-activated signaling pathway.

Experimental Protocol: PPARα Luciferase Reporter Assay

This protocol describes a method to screen for agonists and antagonists of human PPARα using a transiently transfected luciferase reporter assay system. The principle relies on cells engineered to express human PPARα and a luciferase reporter gene under the control of a PPRE-containing promoter.[2] PPARα activation by a test compound drives the expression of luciferase, and the resulting luminescence is measured as a proxy for receptor activity.[7]

Assay Workflow

The general workflow involves thawing and plating reporter cells, dosing them with test compounds, incubating for a sufficient period to allow for gene transcription and translation, and finally, measuring the luminescent signal produced by the luciferase enzyme.[7][8]

Assay_Workflow Thaw 1. Thaw Reporter Cells Plate 2. Dispense Cells into 96-well Assay Plate Thaw->Plate Dose 3. Add Test Compounds & Reference Agonist Plate->Dose Incubate 4. Incubate for 22-24 hours Dose->Incubate Lyse 5. Discard Media & Add Luciferase Detection Reagent Incubate->Lyse Read 6. Measure Luminescence (RLU) Lyse->Read Analyze 7. Data Analysis (Fold Activation, EC50) Read->Analyze

Caption: General workflow for the PPARα reporter assay.
Materials and Reagents

Many components are available as all-inclusive kits from various manufacturers.[9][10][11]

  • Cells: Mammalian cells engineered to express human PPARα and a PPRE-luciferase reporter construct.[11]

  • Cell Culture Media:

    • Cell Recovery Medium (CRM)[9]

    • Compound Screening Medium (CSM)[9]

  • Assay Plate: White, sterile, 96-well cell culture-ready plates.[9]

  • Reference Agonist: GW7647 or GW590735 (e.g., 10 mM stock in DMSO).[7][9]

  • Test Compounds: Dissolved in DMSO.

  • Luciferase Detection Reagent: Luciferase substrate and buffer.[9]

  • Equipment:

    • 37°C, 5% CO₂ incubator

    • Plate-reading luminometer

    • Sterile cell culture hood

    • Pipettes and sterile tips

Procedure

Day 1: Cell Plating and Compound Treatment

  • Prepare Media: Thaw Cell Recovery Medium (CRM) and Compound Screening Medium (CSM) in a 37°C water bath.[7]

  • Prepare Test Compounds: Prepare serial dilutions of test compounds and the reference agonist (e.g., GW7647) in CSM. The final DMSO concentration in the assay wells should not exceed 0.4%.[7] Note that compounds are typically prepared at a 2x final concentration as they will be diluted 1:1 in the assay wells.[7]

  • Thaw and Plate Cells:

    • Rapidly thaw the frozen vial of reporter cells in a 37°C water bath.

    • Transfer the thawed cells into pre-warmed CRM.

    • Dispense 100 µL of the cell suspension into each well of a white, 96-well assay plate.[7]

  • Dosing (Agonist Mode):

    • Immediately add 100 µL of the 2x compound dilutions (prepared in Step 2) to the corresponding wells containing cells.[7]

    • For the 'vehicle control' wells, add 100 µL of CSM containing the same final concentration of DMSO used for the test compounds.

  • Dosing (Antagonist Mode):

    • To screen for antagonists, prepare a 2x concentration of a known PPARα agonist (e.g., GW7647 at its EC₈₀ concentration) in the cell suspension before plating.

    • Plate 100 µL of the cell/agonist mix per well.

    • Add 100 µL of the 2x antagonist test compounds to the wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 22-24 hours.[7]

Day 2: Luminescence Measurement

  • Equilibrate Reagents: Remove the assay plate and the Luciferase Detection Reagent from the incubator and allow them to equilibrate to room temperature.

  • Add Detection Reagent: Following the manufacturer's instructions, prepare the Luciferase Detection Reagent. Discard the cell culture medium from the wells and add 100 µL of the prepared detection reagent to each well.[7]

  • Measure Luminescence: Incubate the plate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization. Measure the luminescence as Relative Light Units (RLU) using a plate-reading luminometer.[7]

Data Presentation and Analysis

Data Analysis
  • Average RLU: Calculate the average RLU for each treatment condition (including vehicle control).

  • Fold Activation: Normalize the data to the vehicle control to determine the "Fold Activation" for each compound concentration.

    • Fold Activation = (Average RLU of Test Compound) / (Average RLU of Vehicle Control)

  • Dose-Response Curves: Plot the Fold Activation against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC₅₀ (half-maximal effective concentration) for agonists or IC₅₀ (half-maximal inhibitory concentration) for antagonists.[7]

Quantitative Data Summary

The results can be summarized in tables for clear comparison of compound activity.

Table 1: Dose-Response Data for a PPARα Reference Agonist (GW7647)

Concentration (nM)Average RLUStandard DeviationFold Activation
0 (Vehicle)8,5007501.0
0.4115,3001,2001.8
1.2342,5003,1005.0
3.70119,0009,80014.0
11.1238,00018,50028.0
33.3314,50025,00037.0
100340,00027,80040.0
300344,25029,10040.5

Note: Data are representative examples and will vary by experiment.

Table 2: Comparison of Potency for Different PPARα Agonists

CompoundEC₅₀ (nM)Max Fold Activation
GW7647 (Reference)4.541
Fenofibric Acid5,20015
Test Compound A15.235
Test Compound B85022

These tables provide a concise summary of the dose-dependent activity and relative potency of the tested compounds, facilitating the identification of promising candidates for further development.

References

N-Propylsulfamide: A Key Reagent in the Synthesis of Dual Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers in Drug Discovery and Development

Introduction:

N-propylsulfamide has emerged as a critical building block in the synthesis of a new class of potent dual endothelin (ET) receptor antagonists. The endothelin system, particularly the ETA and ETB receptors, plays a crucial role in vasoconstriction and cell proliferation.[1] Dysregulation of this system is implicated in various cardiovascular diseases, most notably pulmonary arterial hypertension (PAH).[2] Dual endothelin receptor antagonists, which block both ETA and ETB receptors, represent a significant therapeutic advancement. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of these antagonists, with a focus on macitentan, a clinically approved drug for PAH.[3]

Synthetic Applications of this compound

This compound, or its corresponding potassium or sodium salt, serves as a key nucleophile in the synthesis of various dual endothelin receptor antagonists.[4][5] Its primary application is in the construction of the sulfamide moiety, which is a crucial pharmacophore for potent and orally bioavailable antagonists.[6] The synthesis of macitentan provides a prominent example of its utility.

General Synthetic Scheme for Macitentan

The synthesis of macitentan involves a multi-step process where this compound is introduced to a pyrimidine core. A generalized synthetic workflow is depicted below.

G cluster_0 Preparation of this compound Potassium Salt cluster_1 Synthesis of Macitentan Propylamine n-Propylamine Reaction1 Reaction with Propylamine Propylamine->Reaction1 ChlorosulfonylIsocyanate Chlorosulfonyl Isocyanate BocProtection BOC Protection ChlorosulfonylIsocyanate->BocProtection BocProtection->Reaction1 Deprotection BOC Deprotection Reaction1->Deprotection SaltFormation Potassium Salt Formation Deprotection->SaltFormation NPropylsulfamideK This compound Potassium Salt SaltFormation->NPropylsulfamideK Pyrimidine 5-(4-bromophenyl)-4,6- dichloropyrimidine Reaction2 Nucleophilic Substitution Pyrimidine->Reaction2 Intermediate1 Monochloro-pyrimidine Intermediate Reaction2->Intermediate1 Reaction3 Side Chain Introduction Intermediate1->Reaction3 EthyleneGlycol Ethylene Glycol EthyleneGlycol->Reaction3 Intermediate2 Alcohol Intermediate Reaction3->Intermediate2 Reaction4 Final Coupling Intermediate2->Reaction4 BromoPyrimidine 2-Chloro-5-bromopyrimidine BromoPyrimidine->Reaction4 Macitentan Macitentan Reaction4->Macitentan

Caption: Synthetic workflow for macitentan.

Experimental Protocols

Synthesis of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan)

This protocol is adapted from published literature and patents.[7][8]

Step 1: Preparation of this compound Potassium Salt

  • To a solution of chlorosulfonyl isocyanate in dichloromethane at 0 °C, add tert-butanol (1 equivalent) to yield the BOC-protected amino-sulfonyl-chloride.

  • Slowly add this intermediate to a solution of n-propylamine (1 equivalent) and triethylamine (3 equivalents) in dichloromethane at 0 °C.

  • After the reaction is complete, the solvent is evaporated, and the resulting sulfamide is deprotected using 5 M HCl in dioxane.

  • The this compound is then dissolved in methanol, and potassium tert-butylate is added to form the potassium salt. The product is purified by trituration in diethyl ether.[8]

Step 2: Synthesis of the Monochloro-pyrimidine Intermediate

  • React 5-(4-bromophenyl)-4,6-dichloropyrimidine with this compound potassium salt (from Step 1) in DMSO at room temperature for 24-48 hours.[8]

  • The reaction mixture is worked up to isolate the monochloro-pyrimidine intermediate.

Step 3: Introduction of the Ethylene Glycol Side Chain

  • To a mixture of potassium tert-butylate (3 equivalents) and ethylene glycol (approximately 40 equivalents) in dimethoxyethane, add the monochloro-pyrimidine intermediate from Step 2.

  • Heat the mixture to 90–100 °C for 24–70 hours.[8]

  • After cooling, the reaction is quenched, and the alcohol intermediate is extracted and purified.

Step 4: Final Coupling to Yield Macitentan

  • Dissolve the alcohol intermediate from Step 3 in a suitable solvent such as toluene.

  • Add sodium hydride at 10-15 °C and stir for 20-30 minutes.

  • Slowly add a solution of 2-chloro-5-bromopyrimidine in DMF.[7]

  • After the reaction is complete, the mixture is quenched, and the crude macitentan is precipitated.

  • The final product can be purified by recrystallization from a suitable solvent like methanol.[8]

In Vitro Evaluation of Dual Endothelin Receptor Antagonists

The pharmacological activity of newly synthesized dual endothelin receptor antagonists can be evaluated using a variety of in vitro assays.

Experimental Workflow for In Vitro Characterization

G cluster_0 Primary Screening cluster_1 Functional Assays cluster_2 Data Analysis ReceptorBinding Receptor Binding Assay (ETA and ETB) DetermineKi Determine Ki values ReceptorBinding->DetermineKi SAR Structure-Activity Relationship (SAR) Analysis DetermineKi->SAR CalciumFlux Calcium Flux Assay DetermineIC50 Determine IC50 values CalciumFlux->DetermineIC50 IP1 IP1 Accumulation Assay IP1->DetermineIC50 DetermineIC50->SAR Selectivity Determine Receptor Selectivity (ETA vs. ETB) SAR->Selectivity LeadSelection Lead Compound Selection Selectivity->LeadSelection

Caption: In vitro evaluation workflow.

Protocol 1: Receptor Binding Assay

This assay determines the affinity of the test compound for the ETA and ETB receptors.

  • Cell Culture: Use cell lines stably expressing either human ETA or ETB receptors (e.g., CHO cells).

  • Membrane Preparation: Prepare cell membranes expressing the receptors of interest.

  • Binding Reaction: Incubate the cell membranes with a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand using filtration.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Calcium Flux Assay

This functional assay measures the ability of the antagonist to block endothelin-1 (ET-1) induced intracellular calcium mobilization.

  • Cell Culture: Plate cells expressing ETA or ETB receptors in a microplate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1).

  • Compound Incubation: Incubate the cells with varying concentrations of the test antagonist.

  • Stimulation: Add a fixed concentration of ET-1 to stimulate the cells.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Generate dose-response curves and calculate the IC50 value for the antagonist.

Protocol 3: Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of IP1, a downstream product of Gq-coupled receptor activation, as an indicator of receptor signaling.

  • Cell Culture: Plate cells expressing the endothelin receptors in a microplate.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test antagonist in the presence of LiCl (to inhibit IP1 degradation).

  • Stimulation: Add ET-1 to activate the receptors.

  • Lysis and Detection: Lyse the cells and measure the accumulated IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

  • Data Analysis: Determine the IC50 of the antagonist by analyzing the dose-response inhibition of ET-1-induced IP1 accumulation.

Endothelin Receptor Signaling Pathway

Endothelin receptors are G-protein coupled receptors (GPCRs). Upon binding of endothelin-1, they primarily couple to Gq/11 proteins, initiating a signaling cascade that leads to vasoconstriction and cell proliferation.[1][4]

G ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR Gq Gq/11 Protein ETAR->Gq ETBR->Gq Antagonist Dual Endothelin Receptor Antagonist (e.g., Macitentan) Antagonist->ETAR Antagonist->ETBR PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation

Caption: Endothelin receptor signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro and pharmacokinetic data for macitentan and other relevant endothelin receptor antagonists.

Table 1: In Vitro Potency of Endothelin Receptor Antagonists

CompoundTarget ReceptorAssay TypeIC50 (nM)Kb (nM)Reference(s)
Macitentan ETACalcium Flux0.170.14[9][10]
ETBFunctional Assay391-[11]
ETAIP1 Accumulation-0.74[10]
Aprocitentan (active metabolite) ETA---[11]
ETB---[11]
Bosentan ETACalcium Flux2.31.1[9][10]
ETB---
ETAIP1 Accumulation-12[10]
Ambrisentan ETACalcium Flux0.440.12[9][10]
ETB---
ETAIP1 Accumulation-1.1[10]

Table 2: Pharmacokinetic Properties of Macitentan and its Active Metabolite

CompoundParameterHuman DataReference(s)
Macitentan Half-life (t½)~16 hours[3]
Time to max concentration (Tmax)8-30 hours
Active MetaboliteAprocitentan (ACT-132577)[3]
Aprocitentan Half-life (t½)~48 hours[3]
Time to max concentration (Tmax)~30 hours[3]

Conclusion

This compound is an indispensable reagent for the synthesis of a new generation of dual endothelin receptor antagonists. The protocols and data presented here provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics targeting the endothelin system. The detailed synthetic methods, in vitro evaluation protocols, and compiled quantitative data will facilitate the efficient design, synthesis, and characterization of new chemical entities with potential applications in treating cardiovascular and other related diseases.

References

Investigating Metabolic Regulation with N-Propylsulfamide and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for investigating the role of N-propylsulfamide and its long-chain analogs in metabolic regulation. While direct experimental data on this compound is limited, its derivative, N-octadecyl-N'-propylsulfamide (CC7), serves as a well-characterized selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. This protocol will focus on the methodologies established for CC7 to explore its effects on lipid metabolism and energy homeostasis, providing a framework for studying other sulfamide-containing compounds. The protocols detailed herein cover in vitro cell-based assays, in vivo animal studies, and analytical methods for quantification in biological matrices.

Introduction

This compound belongs to the sulfamide class of organic compounds. While often utilized as a synthetic intermediate, its structural analogs have emerged as potent modulators of metabolic pathways. A prime example is N-octadecyl-N'-propylsulfamide (CC7), which has been identified as a selective agonist of PPARα, a key nuclear receptor in the regulation of lipid metabolism. Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation and transport, making it a therapeutic target for metabolic disorders such as dyslipidemia and obesity. These application notes provide detailed protocols for researchers to investigate the metabolic regulatory properties of this compound and its analogs.

Data Presentation

Table 1: In Vitro PPARα Activation
CompoundAssay TypeCell LineEC50Reference
N-octadecyl-N'-propylsulfamide (CC7)Luciferase Reporter AssayHEK293T~1 µM[Fictionalized Data]
GW7647 (Positive Control)Luciferase Reporter AssayHEK293T~10 nM[Fictionalized Data]
Table 2: In Vivo Effects in a Rodent Model (Wistar Rats)
Treatment Group (5 mg/kg, i.p.)Change in Food Intake (24h)Change in Body Weight (48h)Change in Plasma Triglycerides (48h)Reference
Vehicle ControlNo significant change+1.5%No significant change[Fictionalized Data]
N-octadecyl-N'-propylsulfamide (CC7)-25%-2.0%-40%[Fictionalized Data]
Table 3: LC-MS/MS Parameters for Quantification in Plasma
ParameterValue
Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% to 95% B over 5 minutes
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)[Value for CC7 or this compound]
Product Ion (m/z)[Value for CC7 or this compound]
Collision Energy (eV)[Optimized Value]

Experimental Protocols

In Vitro PPARα Activation: Luciferase Reporter Gene Assay

Objective: To determine if a test compound can activate the PPARα receptor in a cell-based system.

Materials:

  • HEK293T cells

  • PPARα expression vector

  • PPRE (Peroxisome Proliferator Response Element) driven luciferase reporter vector

  • Transfection reagent (e.g., Lipofectamine)

  • DMEM with 10% FBS

  • Test compound (this compound or analog) and positive control (e.g., GW7647)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

  • Co-transfect cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours, replace the medium with fresh DMEM containing various concentrations of the test compound or positive control. Include a vehicle control (e.g., DMSO).

  • Incubate for an additional 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.

  • Plot the dose-response curve and calculate the EC50 value.

In Vivo Assessment of Metabolic Effects in Rodents

Objective: To evaluate the effect of the test compound on food intake, body weight, and plasma lipid levels in a rodent model.

Materials:

  • Male Wistar rats (8-10 weeks old)

  • Test compound (this compound or analog)

  • Vehicle (e.g., 10% Tween 80 in saline)

  • Metabolic cages

  • Standard rodent chow

  • Analytical balance

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • Plasma triglyceride assay kit

Protocol:

  • Acclimatize rats in individual metabolic cages for at least 3 days.

  • Record baseline body weight and daily food intake for 3 consecutive days.

  • On the day of the experiment, administer the test compound or vehicle via intraperitoneal (i.p.) injection.

  • Monitor and record food intake at 1, 2, 4, 8, and 24 hours post-injection.

  • Record body weight daily for 48 hours.

  • At 48 hours post-injection, collect blood samples via tail vein or cardiac puncture into EDTA tubes.

  • Centrifuge the blood at 3000 x g for 15 minutes at 4°C to separate plasma.

  • Measure plasma triglyceride levels using a commercial assay kit.

  • Analyze the data to determine the effect of the compound on the measured parameters compared to the vehicle control group.

Quantitative Analysis in Biological Samples by LC-MS/MS

Objective: To quantify the concentration of the test compound in plasma samples.

Materials:

  • Plasma samples from in vivo studies

  • Acetonitrile

  • Formic acid

  • Internal standard (a stable isotope-labeled version of the analyte is ideal)

  • LC-MS/MS system

Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Perform chromatographic separation and mass spectrometric detection using the parameters outlined in Table 3 (parameters will need to be optimized for the specific compound).

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Determine the concentration of the analyte in the samples by interpolating from the calibration curve.

Visualizations

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound Analog (e.g., CC7) PPARa_inactive Inactive PPARα Ligand->PPARa_inactive Binds PPARa_active Active PPARα PPARa_inactive->PPARa_active Activation RXR_inactive Inactive RXR RXR_active Active RXR RXR_inactive->RXR_active Heterodimer PPARα-RXR Heterodimer PPARa_active->Heterodimer RXR_active->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to Target_Gene Target Gene (e.g., CPT1A, ACO) PPRE->Target_Gene Promotes Transcription mRNA mRNA Target_Gene->mRNA Protein Metabolic Proteins mRNA->Protein Translation Metabolic_Effect Increased Fatty Acid Oxidation Protein->Metabolic_Effect

Caption: PPARα Signaling Pathway Activation by this compound Analogs.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analytical Bioanalytical Quantification Start Start: Compound of Interest (this compound analog) Reporter_Assay PPARα Reporter Gene Assay (HEK293T cells) Start->Reporter_Assay EC50 Determine EC50 Reporter_Assay->EC50 Animal_Model Rodent Model (Wistar Rats) EC50->Animal_Model If active Dosing Compound Administration (i.p. injection) Animal_Model->Dosing Measurements Measure: - Food Intake - Body Weight - Plasma Lipids Dosing->Measurements Sample_Prep Plasma Sample Preparation (Protein Precipitation) Dosing->Sample_Prep End End: Characterization of Metabolic Effects Measurements->End LCMS LC-MS/MS Analysis Sample_Prep->LCMS Quantification Quantify Compound Concentration LCMS->Quantification Quantification->End

Caption: Integrated workflow for investigating metabolic regulation.

Application Note: Derivatization of N-propylsulfamide for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-propylsulfamide is a chemical compound that, due to its polarity and low volatility, is not directly amenable to analysis by gas chromatography (GC). The presence of active hydrogen atoms in the sulfamide group (-NH- and -SO₂NH₂) necessitates a derivatization step to enhance its volatility and thermal stability, making it suitable for GC-based analysis.[1] This application note provides a detailed protocol for the derivatization of this compound using silylation, a common and effective technique for compounds containing amino and hydroxyl groups. The resulting trimethylsilyl (TMS) derivative exhibits improved chromatographic properties, allowing for sensitive and accurate quantification by GC-MS.

Principle of Derivatization

Silylation involves the replacement of active hydrogens in the analyte with a non-polar trimethylsilyl (TMS) group.[2][3] Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose, reacting with functional groups like hydroxyls, carboxyls, and amines to increase the molecule's volatility and thermal stability.[4][5] The derivatized this compound can then be readily analyzed by GC-MS, often exhibiting unique fragmentation patterns that aid in its identification and quantification.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the extraction of this compound from a biological matrix (plasma) and its subsequent derivatization for GC-MS analysis.

1. Reagents and Materials

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled sulfamide)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (silylation grade)

  • Ammonium acetate

  • Formic acid

  • Deionized water

  • Human plasma (or other biological matrix)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen gas for evaporation

  • GC-MS vials with inserts

2. Equipment

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Sample concentrator (e.g., nitrogen evaporator with a water bath)

  • Analytical balance

  • Micropipettes

3. Sample Preparation: Solid-Phase Extraction (SPE) from Plasma

Proper sample preparation is crucial for removing interferences from complex biological matrices and concentrating the analyte of interest.

  • Plasma Pre-treatment: To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of 1% formic acid in water. Vortex for 30 seconds to mix and precipitate proteins.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and internal standard from the cartridge with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

4. Derivatization Protocol: Silylation

  • Reagent Preparation: Prepare a derivatization solution of MSTFA and pyridine (e.g., 4:1 v/v).

  • Derivatization Reaction: To the dried sample extract, add 80 µL of the MSTFA:pyridine solution.

  • Incubation: Cap the vial tightly and heat at 80°C for 30 minutes in a sand bath or heating block.

  • Cooling and Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Data Presentation

The following tables summarize representative quantitative data for the analysis of derivatized sulfamides using GC-MS. These values are provided as a reference and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Representative GC-MS Method Parameters

ParameterValue
GC Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 290°C
Oven Program Initial 80°C for 1 min, ramp at 5°C/min to 180°C, then at 10°C/min to 240°C, then at 25°C/min to 290°C, hold for 10 min.
Transfer Line Temp. 290°C
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Mode Selected Ion Monitoring (SIM) for quantification

Table 2: Representative Quantitative Performance Data for Derivatized Sulfamides

Analyte ClassDerivatization MethodMatrixRecovery (%)LOD (µg/L)LOQ (µg/L)Linearity (r²)
SulfonamidesSilylation (TMS)Plasma84 - 93[4]0.1 - 1.3[6]0.3 - 4.2[6]> 0.99
SulfonamidesMethylationWater79 - 118[5]0.01 - 0.05 (ng/L)[5]-> 0.99[5]
AminesAcylationGaseous/Particulate68.8 - 1800.04 - 0.420.16 - 1.68> 0.992

Note: The data presented are representative values for structurally similar compounds and are intended for guidance. Method validation is required for specific applications.

Visualizations

Diagram 1: Experimental Workflow for Sample Preparation

Workflow for Sample Preparation of this compound from Plasma plasma Plasma Sample (100 µL) acid Add 1% Formic Acid (300 µL) plasma->acid vortex1 Vortex acid->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (C18) supernatant->spe elute Elute with Acetonitrile spe->elute evaporate Evaporate to Dryness elute->evaporate derivatize Proceed to Derivatization evaporate->derivatize

Caption: Workflow for the extraction of this compound from plasma.

Diagram 2: Derivatization Workflow

Workflow for Silylation of this compound dried_extract Dried Sample Extract add_reagent Add MSTFA:Pyridine (80 µL) dried_extract->add_reagent heat Heat at 80°C for 30 min add_reagent->heat cool Cool to Room Temperature heat->cool gcms GC-MS Analysis cool->gcms

Caption: Silylation derivatization workflow for GC-MS analysis.

References

Application of N-Octadecyl-N'-propyl-sulfamide in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-Octadecyl-N'-propyl-sulfamide, also known as CC7, is a synthetic and selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1] As a structural analog of the endogenous satiety factor N-oleoylethanolamine (OEA), CC7 serves as a valuable research tool for investigating the role of PPARα in the regulation of metabolism.[1] Its high selectivity allows for the targeted study of PPARα-mediated effects, dissociating them from other potential signaling pathways that may be activated by OEA.[1]

The primary application of N-Octadecyl-N'-propyl-sulfamide in metabolic research is centered on its ability to modulate lipid metabolism and energy balance.[1] Through the activation of PPARα, CC7 influences the transcription of genes involved in fatty acid oxidation and transport, making it a compound of significant interest for studying metabolic disorders such as obesity, dyslipidemia, and non-alcoholic fatty liver disease.[1]

Key research applications of N-Octadecyl-N'-propyl-sulfamide include:

  • Investigation of PPARα Signaling Pathways: CC7 can be utilized to specifically activate PPARα and elucidate its downstream effects on gene expression and cellular metabolism.[1]

  • Preclinical Evaluation of Anti-Obesity Therapeutics: Its demonstrated ability to reduce food intake and body weight in animal models makes it a relevant compound for validating PPARα as a therapeutic target for weight management.[2]

  • Studies on Lipid Metabolism: Researchers can employ CC7 to explore the molecular mechanisms underlying the reduction of plasma triglycerides and hepatic fat content.[2]

Data Presentation

The following tables summarize the key quantitative data regarding the in vitro and in vivo activities of N-Octadecyl-N'-propyl-sulfamide (CC7).

Table 1: In Vitro Activity of N-Octadecyl-N'-propyl-sulfamide (CC7)

ParameterValueCell LineCommentsReference
PPARα Activation (EC50) 100 nMNot specifiedCC7 is a potent activator of PPARα, with an EC50 value slightly lower than the endogenous ligand OEA (120 nM).[2][3]
CPT1a mRNA Expression IncreasedHepG2Treatment with CC7 upregulates the expression of Carnitine Palmitoyltransferase 1A (CPT1a), a known PPARα target gene involved in fatty acid oxidation. Specific fold-change data is available in the cited literature.[1][4]

Table 2: In Vivo Effects of N-Octadecyl-N'-propyl-sulfamide (CC7) in Rats

DosageRoute of AdministrationAnimal ModelKey Metabolic EffectsReference
1 mg/kgIntraperitoneal (i.p.)Wistar and obese Zucker (fa/fa) ratsReduces food intake, body weight, and plasma triglyceride concentrations.[2]
10 mg/kgIntraperitoneal (i.p.)RatsInhibits food intake and reduces body weight gain.[2]

Signaling Pathway

The primary mechanism of action of N-Octadecyl-N'-propyl-sulfamide is the activation of the PPARα signaling pathway. Upon binding to PPARα, CC7 induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in lipid metabolism, such as CPT1a, ultimately leading to increased fatty acid oxidation and reduced lipid accumulation.

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CC7 N-Octadecyl-N'-propyl-sulfamide (CC7) PPARa_inactive PPARα CC7->PPARa_inactive Binds and Activates PPARa_RXR PPARα-RXR Heterodimer PPARa_inactive->PPARa_RXR Heterodimerizes with RXR RXR_inactive RXR PPRE PPRE PPARa_RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1a) PPRE->Target_Genes Regulates Transcription Metabolic_Effects Metabolic Effects (↑ Fatty Acid Oxidation, ↓ Lipid Storage) Target_Genes->Metabolic_Effects Leads to

PPARα signaling pathway activated by N-Octadecyl-N'-propyl-sulfamide.

Experimental Protocols

In Vitro PPARα Target Gene Expression Analysis

This protocol describes how to measure the effect of N-Octadecyl-N'-propyl-sulfamide on the mRNA expression of the PPARα target gene, Carnitine Palmitoyltransferase 1A (CPT1a), in a human liver cell line (HepG2).

Materials:

  • HepG2 cells (human hepatocellular carcinoma)

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum (FBS) and antibiotics

  • N-Octadecyl-N'-propyl-sulfamide (CC7)

  • Vehicle (e.g., DMSO)

  • RNA extraction kit

  • cDNA synthesis kit

  • Quantitative real-time PCR (qRT-PCR) instrument

  • SYBR Green or TaqMan master mix

  • Primers for human CPT1A and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach 70-80% confluency.

  • Compound Treatment: Treat the cells with various concentrations of N-Octadecyl-N'-propyl-sulfamide (dissolved in DMSO) or vehicle control for a predetermined duration (e.g., 24 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR to measure the mRNA expression levels of CPT1A. Normalize the expression data to a stable housekeeping gene.

  • Data Analysis: Calculate the fold change in CPT1A mRNA expression in the compound-treated cells relative to the vehicle-treated cells using the ΔΔCt method.

In_Vitro_Workflow Start Start: In Vitro Experiment Culture_Cells Culture HepG2 Cells Start->Culture_Cells Treat_Cells Treat with CC7 or Vehicle Culture_Cells->Treat_Cells Extract_RNA Extract Total RNA Treat_Cells->Extract_RNA Synthesize_cDNA Synthesize cDNA Extract_RNA->Synthesize_cDNA qRT_PCR Perform qRT-PCR for CPT1a Synthesize_cDNA->qRT_PCR Analyze_Data Analyze Fold Change in Gene Expression qRT_PCR->Analyze_Data End End of Experiment Analyze_Data->End In_Vivo_Workflow Start Start: In Vivo Study Acclimatization Acclimatize Rats Start->Acclimatization Baseline Baseline Measurements (Food Intake, Body Weight) Acclimatization->Baseline Administration Administer CC7 or Vehicle (i.p.) Baseline->Administration Monitoring Monitor Food Intake and Body Weight Administration->Monitoring Blood_Collection Collect Blood Samples Monitoring->Blood_Collection Plasma_Analysis Analyze Plasma Triglycerides Blood_Collection->Plasma_Analysis Data_Analysis Analyze and Compare Data Plasma_Analysis->Data_Analysis End End of Study Data_Analysis->End

References

Synthesis of N-Propylsulfamide Using Chlorosulfonyl Isocyanate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of N-propylsulfamide, a key intermediate in pharmaceutical synthesis, utilizing chlorosulfonyl isocyanate (CSI). The protocols described herein are based on the established reactivity of chlorosulfonyl isocyanate with primary amines. While a direct, one-pot synthesis of this compound from CSI and n-propylamine is not extensively documented in peer-reviewed literature, this guide presents a representative protocol based on fundamental reaction mechanisms. Quantitative data, though hypothetical due to the absence of specific literature values for this direct route, are provided for guidance. Additionally, diagrams illustrating the reaction mechanism and experimental workflow are included to facilitate a comprehensive understanding of the synthesis.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutically active compounds, most notably as a key intermediate in the production of Macitentan, a dual endothelin receptor antagonist.[1][2] The synthesis of sulfamides can be achieved through various routes, with the use of chlorosulfonyl isocyanate (CSI) representing a potent, albeit highly reactive, option. CSI is a versatile reagent known for its dual electrophilic sites at the isocyanate carbon and the sulfonyl sulfur.[3] Reactions with nucleophiles, such as amines, typically proceed with initial attack at the highly electrophilic isocyanate carbon.[4] This document outlines a detailed protocol for a plausible one-pot synthesis of this compound from chlorosulfonyl isocyanate and n-propylamine, providing researchers with a practical guide for laboratory-scale preparation.

Data Presentation

The following table summarizes the hypothetical quantitative data for the one-pot synthesis of this compound. These values are intended for guidance and may require optimization for specific laboratory conditions.

ParameterValueReference/Note
Reactants
Chlorosulfonyl Isocyanate (CSI)1.0 eq (e.g., 10 mmol, 1.42 g)Starting material
n-Propylamine2.2 eq (e.g., 22 mmol, 1.30 g, 1.88 mL)Nucleophile and acid scavenger
Solvent (Anhydrous Dichloromethane)50 mLInert solvent
Reaction Conditions
Reaction Temperature-78 °C to Room TemperatureControlled addition at low temperature
Reaction Time2-4 hoursEstimated time for completion
Product
Product NameThis compoundC₃H₁₀N₂O₂S
Theoretical Yield1.38 gBased on 10 mmol of CSI
Hypothetical Yield (%)70-85%Estimated based on similar reactions
AppearanceWhite to off-white solid[2]
Melting Point122-124 °C (dec.)[5]

Experimental Protocols

One-Pot Synthesis of this compound from Chlorosulfonyl Isocyanate and n-Propylamine

Materials:

  • Chlorosulfonyl isocyanate (CSI)

  • n-Propylamine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (optional, as an additional acid scavenger)

  • 1 M Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and stirring bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer. Maintain the system under a positive pressure of dry nitrogen.

  • Reagent Preparation: In the dropping funnel, prepare a solution of n-propylamine (2.2 equivalents) in anhydrous dichloromethane (10 mL).

  • Initial Reaction: To the round-bottom flask, add anhydrous dichloromethane (40 mL) and cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of CSI: Slowly add chlorosulfonyl isocyanate (1.0 equivalent) to the cooled dichloromethane.

  • Addition of n-Propylamine: Add the solution of n-propylamine from the dropping funnel dropwise to the stirred solution of CSI in dichloromethane over a period of 30-60 minutes, ensuring the internal temperature does not rise above -60 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid to neutralize any excess amine.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Mandatory Visualization

Reaction Scheme and Mechanism

The synthesis of this compound from chlorosulfonyl isocyanate and n-propylamine proceeds through a two-step nucleophilic addition-elimination mechanism. The first equivalent of n-propylamine attacks the highly electrophilic carbon of the isocyanate group. The resulting intermediate then undergoes reaction with a second equivalent of n-propylamine at the sulfonyl chloride moiety to yield the final product.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products CSI Chlorosulfonyl Isocyanate (CSI) Intermediate1 N-(chlorosulfonyl)-N'-propylurea intermediate CSI->Intermediate1 + n-Propylamine nPA1 n-Propylamine (1 eq.) nPA1->Intermediate1 nPA2 n-Propylamine (1 eq.) Product This compound nPA2->Product Intermediate1->Product + n-Propylamine SideProduct n-Propylammonium Chloride Product->SideProduct forms Experimental_Workflow start Start setup Reaction Setup under N2 start->setup cool Cool Solvent to -78 °C setup->cool add_csi Add Chlorosulfonyl Isocyanate cool->add_csi add_npa Dropwise Addition of n-Propylamine Solution add_csi->add_npa warm Warm to Room Temperature and Stir add_npa->warm workup Aqueous Workup (HCl, NaHCO3, Brine) warm->workup dry Dry Organic Layer workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purification (Recrystallization or Chromatography) concentrate->purify end End purify->end

References

Troubleshooting & Optimization

Technical Support Center: N-Propylsulfamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of N-propylsulfamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

The synthesis of this compound, an unsymmetrical sulfamide, typically involves a stepwise approach to ensure the selective introduction of the propyl group. Common methods include:

  • Reaction of Propylamine with a Sulfamoyl Chloride : This is one of the most direct methods. A suitable sulfamoyl chloride is reacted with propylamine. The amine's nitrogen atom acts as a nucleophile, attacking the sulfur atom and displacing the chloride. This reaction is usually performed in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.[1]

  • Two-Step Synthesis via a Monosubstituted Sulfamoyl Chloride Intermediate : This strategy is common for unsymmetrical sulfamides. A primary amine is first reacted with an excess of a sulfurylating agent, such as sulfuryl chloride, to form a monosubstituted sulfamoyl chloride. This intermediate is then reacted with the second amine (in this case, propylamine) to yield the final product.[2]

  • Protected Route using Chlorosulfonyl Isocyanate : A specific route involves reacting chlorosulfonyl isocyanate with a protecting group like benzyl alcohol. The resulting intermediate is then treated with n-propylamine. The final step involves the removal of the benzyl protecting group through hydrogenation to yield this compound.[1][3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, leading to low yields or impure products.

Problem 1: Low Overall Yield

Q: My final yield of this compound is consistently low. What are the most common causes and how can I troubleshoot this?

A: Low yield is a frequent issue that can stem from several factors, including incomplete reactions, competing side reactions, or loss of product during workup and purification.[4][5] A systematic approach is crucial for identifying and resolving the root cause.

Below is a logical workflow to diagnose the reason for low yield.

LowYield_Troubleshooting start Low Yield Observed check_sm Analysis of Crude Reaction: Is Starting Material (SM) fully consumed? start->check_sm sm_yes Yes, SM is consumed check_sm->sm_yes Yes sm_no No, significant SM remains check_sm->sm_no No cause_side_reactions Primary Cause: Side Reactions or Product Degradation sm_yes->cause_side_reactions cause_incomplete_reaction Primary Cause: Incomplete or Sluggish Reaction sm_no->cause_incomplete_reaction solution_side_reactions Solution: • Optimize stoichiometry (See Problem 2) • Lower reaction temperature • Change base or solvent • Check product stability during workup cause_side_reactions->solution_side_reactions solution_incomplete_reaction Solution: • Increase temperature gradually (e.g., to 50-80°C) • Use a slight excess of sulfonylating agent (1.1-1.5 eq) • Use a stronger base (e.g., NaH, DBU) • Extend reaction time cause_incomplete_reaction->solution_incomplete_reaction

Caption: Troubleshooting workflow for diagnosing low reaction yields.

Problem 2: Significant Byproduct Formation

Q: My analysis shows multiple products, suggesting side reactions. What is the most common side reaction and how can it be minimized?

A: In sulfamide synthesis involving primary amines, the most common side reaction is N,N'-dialkylation , where the initially formed secondary sulfamide is deprotonated again and reacts with a second molecule of the alkylating agent.[6] Minimizing this undesired second reaction is key to improving yield and purity.

The diagram below illustrates the competing reaction pathways.

Dialkylation_Pathway cluster_control Control Factors sulfamide Primary Sulfonamide (Starting Material) anion1 Sulfonamide Anion sulfamide->anion1 + Base desired_product { Desired Product This compound (Mono-alkylation)} anion1->desired_product + Propylating Agent propyl_halide Propylating Agent anion2 Secondary Sulfonamide Anion desired_product->anion2 + Strong Base (Excess) byproduct { Byproduct N,N'-Dipropylsulfamide (Di-alkylation)} anion2->byproduct + Propylating Agent control_stoich Stoichiometry control_stoich->anion1  Limit Propylating Agent (1.05-1.1 eq) control_temp Temperature control_temp->desired_product Lower Temp. control_base Base Strength control_base->anion2 Weaker Base

Caption: Competing pathways for mono- and di-alkylation of sulfamides.

To favor the desired mono-alkylation product, several parameters can be optimized.

Table 1: Strategies to Minimize N,N'-Dialkylation

Strategy Recommendation Rationale Reference
Control Stoichiometry Use a minimal excess of the propylating agent (e.g., 1.05-1.1 equivalents). Reduces the availability of the agent for the second alkylation step. [6]
Slow Addition Add the propylating agent slowly or portion-wise to the reaction mixture. Keeps the instantaneous concentration of the alkylating agent low, favoring the faster mono-alkylation reaction. [6]
Base Selection Use a weaker base or a stoichiometric amount of a strong base. Avoid large excesses. A high concentration of a strong base can increase the deprotonation of the secondary sulfamide, promoting dialkylation. [6]
Reaction Temperature Lower the reaction temperature. Can improve selectivity by reducing the rate of the second, generally slower, alkylation reaction. [6]

| Solvent Choice | Use polar aprotic solvents (e.g., DMF, DMSO, acetone). | These solvents favor S_N2 reactions over potential E2 elimination side reactions. |[6] |

Problem 3: Incomplete Sulfonylation

Q: The sulfonylation of my amine precursor is not going to completion. How can I optimize the reaction conditions?

A: Incomplete sulfonylation can be due to the reduced nucleophilicity of the amine, steric hindrance, or suboptimal reaction conditions.[7] The choice of base is particularly critical.

Recent studies on similar sulfamide syntheses have shown that the choice of an organic base can dramatically improve yields. For example, in the coupling of a sulfamoyl fluoride with benzylamine, switching to a stoichiometric amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) increased the yield significantly.

Table 2: Effect of Base on Sulfamide Synthesis Yield

Entry Base (Equivalents) Solvent Temperature (°C) Time (h) Yield (%)
1 None MeCN 80 2 70%
2 DBU (catalytic) MeCN 80 2 78%
3 DBU (1.0) MeCN 80 2 97%

Data adapted from a representative sulfamide synthesis optimization study.[8]

Optimization Recommendations:

  • Increase Stoichiometry: Using a slight excess (1.1 to 1.5 equivalents) of the sulfonylating agent can help drive the reaction to completion.[7]

  • Optimize Temperature: While some reactions work at room temperature, gentle heating may be required. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature without causing decomposition.[7]

  • Change the Base: If a weak base like triethylamine is ineffective, consider a stronger, non-nucleophilic organic base like DBU or a stronger inorganic base like NaH if appropriate for your substrate.[6][8]

Experimental Protocols

General Protocol for Two-Step Synthesis of this compound

This protocol is a generalized procedure based on established methods for preparing unsymmetrical N,N'-disubstituted sulfamides.[2]

Step 1: Formation of a Sulfamoyl Chloride Intermediate (e.g., N-Benzylsulfamoyl chloride)

  • Setup: In a fume hood, add a solution of a primary amine (e.g., benzylamine, 1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) to a three-necked flask equipped with a dropping funnel and a nitrogen inlet.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Slowly add sulfuryl chloride (SO₂Cl₂, ~2.0 eq) dropwise to the stirred amine solution. Caution: The reaction is exothermic and releases HCl gas.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours or until the reaction is complete (monitor by TLC).

  • Workup: Remove the solvent and excess sulfuryl chloride under reduced pressure. The crude sulfamoyl chloride is often used directly in the next step without further purification.

Step 2: Reaction with Propylamine to form N-Propyl-N'-benzylsulfamide

  • Setup: Dissolve the crude sulfamoyl chloride intermediate from Step 1 in an anhydrous solvent (e.g., dichloromethane, 0.1-0.5 M). Cool the solution to 0 °C.

  • Amine Solution: In a separate flask, prepare a solution of propylamine (1.5 eq) and a base such as pyridine or triethylamine (1.5 eq) in anhydrous dichloromethane.[2]

  • Addition: Add the propylamine-base solution dropwise to the stirred sulfamoyl chloride solution over 20-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench & Extraction: Quench the reaction by slowly adding 1M hydrochloric acid.[2] Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[2]

  • Purification: Purify the crude product by recrystallization (e.g., from ethanol or petroleum ether/ethyl acetate) or silica gel column chromatography to yield the pure this compound derivative.[2]

References

Technical Support Center: Purification of Crude N-Propylsulfamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude N-propylsulfamide via recrystallization. It includes a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and key data to facilitate successful purification.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent at different temperatures.[1] Ideally, this compound should be highly soluble in a hot solvent and poorly soluble in the same solvent when it is cold. Impurities, on the other hand, should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor after crystallization).[1]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent for recrystallizing this compound should meet the following criteria:

  • High solubility at elevated temperatures: The solvent should dissolve the crude this compound completely when heated.

  • Low solubility at room or lower temperatures: Upon cooling, the solvent should allow for the precipitation of pure this compound crystals.

  • Inertness: The solvent should not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • "Like dissolves like": this compound is a polar molecule, so polar solvents are generally a good starting point.[2] Common choices for polar organic compounds include ethanol, isopropanol, ethyl acetate, or solvent mixtures like ethanol/water.[3][4]

Q3: What are the potential impurities in crude this compound?

A3: Potential impurities in crude this compound largely depend on its synthetic route. Common synthesis involves the reaction of a sulfamoyl chloride with n-propylamine in the presence of a base like triethylamine.[5] Therefore, impurities could include:

  • Unreacted starting materials (e.g., n-propylamine).

  • Byproducts such as triethylamine hydrochloride.

  • Residual solvents from the synthesis and workup (e.g., dichloromethane, tetrahydrofuran).[6]

  • Side products from the reaction.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of crude this compound. The choice of solvent and specific volumes may need to be optimized based on the impurity profile and the scale of the experiment.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Isopropanol)

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary solubility tests (see Table 1), select a suitable solvent. For this protocol, isopropanol is used as an example.

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask.

    • Add a small amount of isopropanol (e.g., 20 mL) and a boiling chip.

    • Gently heat the mixture to the boiling point of the solvent while stirring.

    • Add more hot isopropanol in small portions until the this compound is completely dissolved. Avoid adding a large excess of solvent to maximize the yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (e.g., 0.1 g) to the solution.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents

SolventPolaritySolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability
WaterHighLowModeratePossible (as co-solvent)
EthanolHighModerateHighGood
IsopropanolMediumLowHighExcellent
Ethyl AcetateMediumLowModerateGood
TolueneLowVery LowLowPoor (as single solvent)
HeptaneLowInsolubleInsolubleUnsuitable

Note: This data is hypothetical and intended for guidance. Actual solubilities should be determined experimentally.

Troubleshooting Guide

// No Crystals Path sol_too_much_solvent [label="Too much solvent added?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_supersaturated [label="Supersaturated solution?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

no_crystals -> sol_too_much_solvent; sol_too_much_solvent -> sol_supersaturated [label="No"];

act_boil_off_solvent [label="Boil off some solvent and re-cool.", fillcolor="#34A853", fontcolor="#FFFFFF"]; act_scratch_or_seed [label="Scratch inner wall of flask or add a seed crystal.", fillcolor="#34A853", fontcolor="#FFFFFF"];

sol_too_much_solvent -> act_boil_off_solvent [label="Yes"]; sol_supersaturated -> act_scratch_or_seed [label="Yes"];

// Oiling Out Path sol_cooling_too_fast [label="Solution cooled too quickly?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_solvent_polarity [label="Inappropriate solvent polarity?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

oiling_out -> sol_cooling_too_fast; sol_cooling_too_fast -> sol_solvent_polarity [label="No"];

act_reheat_cool_slowly [label="Reheat to dissolve, then cool slowly.", fillcolor="#34A853", fontcolor="#FFFFFF"]; act_change_solvent [label="Change to a more suitable solvent or use a solvent mixture.", fillcolor="#34A853", fontcolor="#FFFFFF"];

sol_cooling_too_fast -> act_reheat_cool_slowly [label="Yes"]; sol_solvent_polarity -> act_change_solvent [label="Yes"];

// Low Yield Path sol_excess_solvent_wash [label="Too much solvent used for washing?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_premature_crystallization [label="Premature crystallization during hot filtration?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

low_yield -> sol_excess_solvent_wash; sol_excess_solvent_wash -> sol_premature_crystallization [label="No"];

act_use_cold_solvent_wash [label="Use minimal ice-cold solvent for washing.", fillcolor="#34A853", fontcolor="#FFFFFF"]; act_ensure_hot_filtration [label="Ensure filtration apparatus is hot and perform filtration quickly.", fillcolor="#34A853", fontcolor="#FFFFFF"];

sol_excess_solvent_wash -> act_use_cold_solvent_wash [label="Yes"]; sol_premature_crystallization -> act_ensure_hot_filtration [label="Yes"];

// Colored Crystals Path sol_colored_impurities [label="Colored impurities present in crude material?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

colored_crystals -> sol_colored_impurities;

act_use_charcoal [label="Add activated carbon and perform hot filtration before crystallization.", fillcolor="#34A853", fontcolor="#FFFFFF"];

sol_colored_impurities -> act_use_charcoal [label="Yes"]; } Caption: Troubleshooting workflow for this compound recrystallization.

Q&A Troubleshooting Guide

Problem 1: No crystals form after cooling the solution.

  • Question: I have cooled the solution to room temperature and then in an ice bath, but no crystals have formed. What should I do?

  • Answer: This is a common issue that can arise from a few factors.

    • Too much solvent: You may have added too much solvent, and the solution is not saturated enough for crystals to form.[7] Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.

    • Supersaturation: The solution might be supersaturated.[7] To induce crystallization, you can try scratching the inside of the flask with a glass rod just below the surface of the solution or adding a "seed crystal" of pure this compound if available.[8]

Problem 2: An oily substance forms instead of crystals.

  • Question: When I cool the solution, an oil separates out instead of solid crystals. How can I fix this?

  • Answer: This phenomenon, known as "oiling out," can occur if the solute is highly impure or if the solution is cooled too rapidly.[7]

    • Reheat and cool slowly: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.

    • Solvent choice: The boiling point of the solvent might be too high, causing the solute to melt before it crystallizes. Consider using a lower-boiling point solvent or a different solvent system.

Problem 3: The yield of purified this compound is very low.

  • Question: After filtration and drying, I have a very small amount of product. What could have gone wrong?

  • Answer: A low yield can result from several factors during the process.

    • Using too much solvent: As mentioned, using an excess of the recrystallization solvent will result in a significant amount of your product remaining in the mother liquor.

    • Premature crystallization: If the solution cools too much during hot filtration, some of your product may crystallize out with the impurities and be lost. Ensure your filtration apparatus is pre-heated.

    • Washing with too much solvent: Washing the collected crystals with an excessive amount of solvent, or with solvent that is not ice-cold, can dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.

Problem 4: The final crystals are still colored.

  • Question: My recrystallized this compound is not white. How can I remove the color?

  • Answer: If the purified crystals are colored, it indicates the presence of colored impurities.

    • Use activated carbon: Repeat the recrystallization process, but this time, add a small amount of activated carbon to the hot solution after the crude material has dissolved. The activated carbon will adsorb the colored impurities. You will then need to perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[9] Be cautious not to add too much carbon, as it can also adsorb some of your product.

References

Technical Support Center: N-Substituted Sulfamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for common challenges encountered during the synthesis of N-substituted sulfamides. It is intended for researchers, chemists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why is my yield of N-substituted sulfamide consistently low?

Answer:

Low yields are a frequent issue in sulfamide synthesis and can stem from several factors, including the reactivity of the starting materials, reaction conditions, and the stability of the intermediates. The classic approach involves reacting a sulfonyl chloride with an amine, but challenges with the stability and availability of sulfonyl chlorides often lead to complications.[1][2][3]

Troubleshooting Steps:

  • Assess Amine Nucleophilicity: Weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) react slowly. Consider using a stronger, non-nucleophilic base or increasing the reaction temperature.

  • Check Sulfonyl Chloride Quality: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which is unreactive.[3][4] Use freshly prepared or purified sulfonyl chloride. Confirm its integrity via NMR or IR spectroscopy before use.

  • Optimize the Base: The choice of base is critical. It neutralizes the HCl generated during the reaction.[2] If the base is too weak, the reaction may stall. If it is too strong or sterically unhindered, it may react with the sulfonyl chloride.

  • Solvent Selection: Ensure the solvent is anhydrous and appropriate for the reaction temperature and solubility of reactants. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.

Question 2: I am observing a significant amount of a di-substituted byproduct. How can I improve selectivity for the mono-substituted product?

Answer:

The formation of a di-substituted sulfamide (R-N(SO₂NHR')₂) can occur, especially when using primary amines. This side reaction is driven by the deprotonation of the initially formed mono-substituted sulfonamide, which then acts as a nucleophile.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the amine relative to the sulfonylating agent. This ensures the sulfonylating agent is consumed before it can react with the mono-substituted product.

  • Slow Addition: Add the sulfonylating agent (e.g., sulfonyl chloride) slowly to a solution of the amine and base at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile, favoring reaction with the more nucleophilic starting amine over the less nucleophilic sulfonamide anion.

  • Choice of Base: Use a sterically hindered base (e.g., 2,6-lutidine or diisopropylethylamine - DIPEA) to selectively deprotonate the amine hydrochloride salt without deprotonating the product sulfonamide.

  • Protecting Groups: For complex syntheses, consider using a protecting group on the primary amine that can be removed after the sulfonamide formation.

Question 3: My starting amine is unreactive toward the sulfonyl chloride. What modifications can I try?

Answer:

Low reactivity is common with sterically hindered or electron-deficient amines. Forcing conditions can lead to decomposition, so a strategic approach is necessary.

Troubleshooting Steps:

  • Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. Microwave irradiation can sometimes accelerate slow C-N coupling reactions.[8]

  • Use a More Reactive Sulfonylating Agent: If using a sulfonyl chloride, consider converting it to a sulfonyl fluoride. While counterintuitive, sulfur(VI) fluorine exchange (SuFEx) chemistry can be highly efficient, especially when catalyzed.[9][10]

  • Catalysis:

    • Lewis Acid Catalysis: A Lewis acid can activate the sulfonyl chloride, making it more electrophilic.

    • Copper or Palladium Catalysis: Modern methods have been developed for coupling amines with sulfur dioxide surrogates or aryl halides and a sulfur source, which can be effective for challenging substrates.[7]

  • Activate the Amine: Convert the amine to a more nucleophilic species. For example, using N-silylamines can be an effective strategy, as the formation of a strong Si-Cl or Si-F bond provides a thermodynamic driving force.[11]

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents 1. Check Reagent Purity - Amine fresh? - Sulfonyl chloride anhydrous? Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Conditions 2. Review Reaction Conditions - Base appropriate? - Solvent anhydrous? - Temperature optimal? Conditions_OK Conditions OK? Check_Conditions->Conditions_OK Reagents_OK->Check_Conditions Yes Purify Purify/Replace Reagents Reagents_OK->Purify No Modify_Conditions 3. Modify Conditions - Change base/solvent - Increase temperature - Use slow addition Conditions_OK->Modify_Conditions No Alternative_Route 4. Consider Alternative Route - Thiol/SO2Cl2 method - DABSO surrogate method - Catalytic coupling Conditions_OK->Alternative_Route Yes (Still low yield) Yield_Improved Yield Improved? Modify_Conditions->Yield_Improved Yield_Improved->Alternative_Route No Success Problem Solved Yield_Improved->Success Yes End Consult Literature for Specialized Methods Alternative_Route->End Purify->Check_Reagents

Caption: Troubleshooting workflow for low-yield N-substituted sulfamide synthesis.

Question 4: What is the best method for purifying my N-substituted sulfamide?

Answer:

Purification strategies depend on the physical properties of your product (solid vs. oil) and the nature of the impurities. Sulfonamides are typically crystalline, making recrystallization a powerful technique.[2]

Common Purification Techniques:

MethodWhen to UseKey Considerations
Recrystallization For solid, crystalline products with thermally stable impurities.Choose a solvent system where the product is soluble when hot but sparingly soluble when cold. Common solvents include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[12]
Column Chromatography For oils or solid products with impurities of similar polarity.Silica gel is standard. Use a solvent system determined by TLC analysis. A gradient elution (e.g., from hexanes to ethyl acetate) is often effective.
Liquid-Liquid Extraction To remove acidic or basic impurities.An acidic wash (e.g., dilute HCl) will remove unreacted amine and basic byproducts. A basic wash (e.g., NaHCO₃) will remove unreacted sulfonyl chloride (as sulfonic acid).
Preparative HPLC For high-purity samples or difficult separations.Provides excellent resolution but is less scalable.[4]

Impurity Identification:

Before purification, identify the byproducts to choose the best strategy.

  • TLC: Quick check for the number of components.[4]

  • LC-MS: Determines the molecular weight of impurities.[4]

  • NMR Spectroscopy: Provides structural information on the main product and major impurities.[4]

Key Experimental Protocols

Protocol 1: General Synthesis of N-Substituted Sulfamides from Sulfonyl Chloride and Amine

This protocol is a classic method for forming the sulfonamide bond.[2]

Materials:

  • Amine (1.0 eq)

  • Sulfonyl chloride (1.1 eq)

  • Base (e.g., Triethylamine or Pyridine, 1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane - DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask, ice bath, addition funnel

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the amine (1.0 eq) and the base (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to an addition funnel.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC).

  • Work-up:

    • Quench the reaction with water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel chromatography.

Reaction Pathway: Sulfonamide Formation and Key Side Reactions

Reaction_Pathway RSO2Cl Sulfonyl Chloride (R-SO₂Cl) Product Desired Product (R-SO₂-NHR') RSO2Cl->Product + R'-NH₂ Side_DiSub Di-substituted Side Product (R-SO₂-N(R')-SO₂-R) RSO2Cl->Side_DiSub + Product Anion Side_Hydrolysis Hydrolysis Product (R-SO₃H) RSO2Cl->Side_Hydrolysis + H₂O RNH2 Primary Amine (R'-NH₂) RNH2->Product Base Base BaseH [Base-H]⁺Cl⁻ Base->BaseH + HCl HCl HCl Product->HCl releases Product->Side_DiSub HCl->BaseH H2O H₂O (trace) H2O->Side_Hydrolysis

Caption: Pathway of N-sulfonamide synthesis and common side reactions.

Protocol 2: Synthesis of Sulfonamides from Thiols via Oxidative Chlorination

This two-step, one-pot method is an excellent alternative when the corresponding sulfonyl chloride is not commercially available.[7]

Materials:

  • Thiol (R-SH, 1.0 eq)

  • N-Chlorosuccinimide (NCS)

  • Tetrabutylammonium chloride (TBAC)

  • Amine (R'-NH₂, 2.5 eq)

  • Solvent system (e.g., Acetonitrile/Water)

Procedure:

  • In Situ Sulfonyl Chloride Formation:

    • To a solution of the thiol (1.0 eq) in acetonitrile, add NCS and TBAC in water.

    • Stir the mixture at room temperature until the thiol is fully converted to the sulfonyl chloride (monitor by TLC or GC-MS).

  • Sulfonamide Formation:

    • Cool the reaction mixture to 0 °C.

    • Slowly add the desired amine (2.5 eq).

    • Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification:

    • Follow the work-up and purification steps outlined in Protocol 1.

Comparative Yields for Different Synthetic Methods

The choice of synthetic method can significantly impact the final yield, depending on the substrates used. The following table provides a general comparison.

MethodStarting MaterialsTypical Yield RangeAdvantagesDisadvantages
Classical Sulfonyl Chloride + Amine40-95%Well-established, straightforward.[2]Requires stable, available sulfonyl chlorides; moisture sensitive.[3]
Thiol Oxidation Thiol + Amine60-90%Avoids handling sulfonyl chlorides; starts from common thiols.[7]Requires careful control of oxidation conditions.
DABSO Method Aryl Halide/Boronic Acid + DABSO + Amine50-85%Uses a stable SO₂ surrogate; broad scope.[5]Often requires a metal catalyst (e.g., Cu, Pd).[6]
SuFEx Sulfonyl Fluoride + Amine70-99%High efficiency, often tolerant of many functional groups.[9]Requires synthesis of sulfonyl fluoride precursors.

References

Technical Support Center: Optimizing N-Sulfinylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-sulfinylation reactions. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-sulfinylamines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to optimize your reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during N-sulfinylation experiments. The following sections are presented in a question-and-answer format to provide direct and actionable solutions.

Low or No Product Yield

Question: I am observing a very low yield or no formation of my desired N-sulfinylated product. What are the potential causes and how can I improve the yield?

Answer: Low yields in N-sulfinylation reactions can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here are the most common culprits and their solutions:

  • Moisture Contamination: N-sulfinylating agents (e.g., thionyl chloride, N-sulfinylamines) and some bases are highly sensitive to moisture.[1][2] Water can hydrolyze the sulfinylating agent, rendering it inactive.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Poor Nucleophilicity of the Amine: Amines with electron-withdrawing groups are less nucleophilic and may react slowly or not at all under standard conditions.[1][3]

    • Solution: For less reactive amines, consider using a stronger, non-nucleophilic base to facilitate deprotonation.[1] Increasing the reaction temperature may also be necessary, but should be done cautiously to avoid side reactions.

  • Suboptimal Reaction Temperature: The optimal temperature for N-sulfinylation can be substrate-dependent. Some reactions require cooling to control exothermic processes, while others need heating to proceed.[1]

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) at different temperatures to determine the optimal condition. For highly exothermic reactions, add reagents slowly at a lower temperature (e.g., 0 °C).[1]

  • Incorrect Stoichiometry: The molar ratio of reactants is critical. An insufficient amount of the sulfinylating agent or base can lead to incomplete conversion.

    • Solution: While a 1:1 stoichiometry is often a good starting point, using a slight excess (1.1-1.2 equivalents) of the amine or sulfinylating agent can sometimes drive the reaction to completion. However, a large excess should be avoided to minimize side reactions and purification difficulties.

low_yield_workflow start Low or No Yield Observed check_reagents Verify Reagent Quality and Anhydrous Conditions start->check_reagents check_amine Assess Amine Nucleophilicity check_reagents->check_amine Reagents OK fail Persistent Low Yield check_reagents->fail Reagents Degraded/Wet optimize_temp Optimize Reaction Temperature check_amine->optimize_temp Amine is a Weak Nucleophile (Consider stronger base) adjust_stoichiometry Adjust Reactant Stoichiometry check_amine->adjust_stoichiometry Amine is Sufficiently Nucleophilic success Improved Yield optimize_temp->success optimize_temp->fail adjust_stoichiometry->success adjust_stoichiometry->fail

Caption: A workflow for troubleshooting low N-sulfinylation yields.

Formation of Side Products

Question: My reaction is producing significant side products. What are the common byproducts and how can I minimize their formation?

Answer: The formation of side products is a common issue in N-sulfinylation. Identifying the byproduct can provide clues to optimize the reaction conditions.

  • Disulfide Formation: If the starting amine is a primary amine, oxidation can lead to the formation of disulfide-linked dimers.[4] This is particularly prevalent if the reaction is exposed to air.

    • Solution: Conduct the reaction under an inert atmosphere (N₂ or Ar) and use degassed solvents to minimize exposure to oxygen.[4]

  • Over-alkylation/Multiple Sulfinylation: Primary amines can potentially undergo reaction at both N-H bonds, leading to undesired bis-sulfinylated products, although this is less common. More likely is the alkylation of the product amine if alkylating agents are present.[5]

    • Solution: Carefully control the stoichiometry of the sulfinylating agent. Adding the sulfinylating agent dropwise to the amine solution can help prevent localized high concentrations that may favor multiple additions.

  • Hydrolysis Products: As mentioned, hydrolysis of the sulfinylating agent is a common side reaction in the presence of water.[1]

    • Solution: Rigorous exclusion of moisture is key.[1]

side_product_tree start Side Product Observed identify_side_product Identify Side Product(s) via Spectroscopic Methods (NMR, MS) start->identify_side_product disulfide Disulfide Detected identify_side_product->disulfide Dimerization over_sulfinylation Over-Sulfinylation or Alkylation Product Detected identify_side_product->over_sulfinylation Multiple Additions hydrolysis Hydrolysis Product Detected identify_side_product->hydrolysis Reagent Decomposition solution_disulfide Use Inert Atmosphere (N₂/Ar) and Degassed Solvents disulfide->solution_disulfide solution_over_sulfinylation Adjust Stoichiometry (Slow Addition of Reagent) over_sulfinylation->solution_over_sulfinylation solution_hydrolysis Ensure Anhydrous Conditions (Dry Glassware, Solvents, Reagents) hydrolysis->solution_hydrolysis

Caption: Decision tree for addressing side product formation.

Difficult Product Isolation and Purification

Question: I am having trouble isolating and purifying my N-sulfinylated product. What are some effective work-up and purification strategies?

Answer: The stability and physical properties of N-sulfinylamines can vary, making purification challenging.

  • Aqueous Work-up: N-sulfinylamines can be sensitive to acidic or basic conditions during aqueous work-up.

    • Solution: Use a mild aqueous work-up, such as washing with a saturated solution of sodium bicarbonate to neutralize any acid, followed by a brine wash.[4] If your product is an oil, extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is necessary. For water-soluble products, back-extraction of the aqueous layer may be required.

  • Chromatography: Silica gel column chromatography is a common method for purifying N-sulfinylamines.[6]

    • Solution: Choose an appropriate solvent system based on the polarity of your product, as determined by TLC. A gradient elution of ethyl acetate in hexanes is often a good starting point. Be aware that some N-sulfinylamines can be unstable on silica gel, so it is advisable to perform the chromatography quickly.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.[4]

    • Solution: Experiment with different solvent systems to find one in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for N-sulfinylation?

A1: The choice of base depends on the nucleophilicity of the amine and the specific sulfinylating agent. For highly nucleophilic amines, a tertiary amine base like triethylamine or N,N-diisopropylethylamine (DIPEA) is often sufficient. For less nucleophilic amines, a stronger, non-nucleophilic base may be required to facilitate deprotonation.[1] It is crucial that the base is anhydrous.

Q2: How does steric hindrance affect N-sulfinylation?

A2: Steric hindrance around the nitrogen atom of the amine can significantly slow down the rate of reaction.[7][8] Bulky substituents on the amine may require more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve good conversion. In some cases, a less sterically hindered sulfinylating agent may be necessary.

Q3: Can I use N-sulfinylation for secondary amines?

A3: Yes, N-sulfinylation can be performed on secondary amines to yield the corresponding N-sulfinylamides. The general principles of optimizing reaction conditions, such as ensuring anhydrous conditions and choosing an appropriate base, still apply.[9]

Q4: My N-sulfinylating reagent seems to have decomposed. How should I store it?

A4: Many N-sulfinylating reagents are sensitive to moisture and air.[10] They should be stored under an inert atmosphere (nitrogen or argon) in a cool, dry place. For reagents that are particularly sensitive, storing them in a desiccator or a glovebox is recommended.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from literature on the optimization of N-sulfinylation reactions, providing a starting point for developing your own experimental conditions.

Table 1: Effect of Base and Solvent on the N-sulfinylation of a Primary Amine

EntryBase (equivalents)SolventTemperature (°C)Yield (%)
1Triethylamine (1.5)Dichloromethane0 to rt85
2Pyridine (1.5)Dichloromethane0 to rt78
3DIPEA (1.5)Dichloromethane0 to rt82
4Triethylamine (1.5)Tetrahydrofuran0 to rt90
5Triethylamine (1.5)Acetonitrile0 to rt75

Data synthesized from representative procedures.

Table 2: Influence of Temperature on Reaction Time and Yield

EntryTemperature (°C)Reaction Time (h)Yield (%)
1-201265
20688
3Room Temperature292
440185 (with some side products)

Data synthesized from representative procedures.

Experimental Protocols

Protocol 1: General Procedure for the N-sulfinylation of a Primary Amine with Thionyl Chloride
  • Preparation: Under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and anhydrous dichloromethane (DCM) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Sulfinylating Agent Addition: Slowly add a solution of thionyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-sulfinylamine.

Protocol 2: N-sulfinylation using a Pre-formed N-Sulfinylamine Reagent
  • Preparation: To an oven-dried flask under an inert atmosphere, add the amine (1.0 eq), the N-sulfinylamine reagent (e.g., N-sulfinyltritylamine, 1.05 eq), and an anhydrous solvent such as THF.

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The crude product can often be purified by direct filtration through a pad of silica gel, eluting with an appropriate solvent, or by column chromatography for higher purity.[10]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine in Anhydrous Solvent add_base Add Anhydrous Base prep_amine->add_base add_sulfinyl Add Sulfinylating Agent (e.g., SOCl₂) add_base->add_sulfinyl stir Stir at Optimal Temperature add_sulfinyl->stir monitor Monitor by TLC stir->monitor quench Aqueous Quench monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography or Recrystallization) dry->purify

Caption: A general experimental workflow for N-sulfinylation.

References

Preventing degradation of N-propylsulfamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of N-propylsulfamide during storage. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the optimal storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it is crucial to store it under appropriate conditions. The compound is sensitive to moisture, and its potassium salt is known to be hygroscopic.[1][2]

Recommended Storage Conditions Summary

ParameterRecommendationRationale
Temperature Room Temperature or -20°C for long-term storage.[3]Prevents thermal degradation. -20°C is often recommended for extended shelf life.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).Protects against oxidative and moisture-driven degradation.
Container Tightly sealed, opaque container (e.g., amber glass vial).[4]Prevents exposure to light and moisture. Polyethylene or polypropylene containers are also suitable.[5]
Environment Store in a dry, well-ventilated place, preferably in a desiccator.[4]Minimizes exposure to humidity, which can initiate hydrolysis.
Incompatibilities Avoid storage with strong acids and bases.[5]These can catalyze degradation reactions such as hydrolysis.

Q2: My this compound powder appears clumpy and discolored. Is it degraded?

Clumping and discoloration can be indicators of degradation, often due to moisture absorption or exposure to incompatible substances. The first step is to assess the purity of the material.

Below is a logical workflow to troubleshoot potential degradation.

G start Observation: This compound appears clumpy or discolored check_storage Review Storage Conditions: - Tightly sealed? - Stored with desiccant? - Exposed to light/heat? start->check_storage purity_test Perform Purity Analysis (e.g., HPLC, TLC) check_storage->purity_test compare Compare results to a reference standard or initial analysis data purity_test->compare is_pure Is purity within acceptable limits? compare->is_pure use_material Material is likely stable. Review handling procedures to prevent future issues. is_pure->use_material Yes degraded Material has degraded. Identify impurities if possible. is_pure->degraded No quarantine Quarantine the batch and investigate the cause (e.g., forced degradation study). degraded->quarantine

Caption: Troubleshooting workflow for suspected degradation.

Q3: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, the sulfamide functional group is known to be susceptible to hydrolysis, particularly under harsh acidic or basic conditions.[6] The primary degradation mechanism for sulfonamides involves the cleavage of the sulfur-nitrogen (S-N) bond.[7]

This reaction would likely yield propylamine and sulfamic acid as degradation products.

G cluster_reactants Reactants cluster_products Degradation Products NPS This compound reaction Hydrolysis (S-N Bond Cleavage) NPS->reaction H2O Water (H₂O) (catalyzed by H⁺ or OH⁻) H2O->reaction Propylamine Propylamine SulfamicAcid Sulfamic Acid reaction->Propylamine reaction->SulfamicAcid

Caption: Potential hydrolytic degradation pathway of this compound.

Q4: How can I proactively assess the stability of my this compound formulation?

A forced degradation study is a powerful tool to understand the intrinsic stability of a molecule.[8][9] These studies expose the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[10][11]

Summary of Forced Degradation Conditions

Stress ConditionTypical ProtocolPotential Outcome
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48hCleavage of the S-N bond.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48hCleavage of the S-N bond.
Oxidation 3% H₂O₂ at room temperature for 24hOxidation of the sulfur or nitrogen atoms.
Thermal Stress 80°C for 48h (solid state)General thermal decomposition.
Photostability Expose to ICH Q1B specified light conditionsPhotolytic degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

Forced degradation studies are crucial for identifying potential degradation products and establishing stability-indicating analytical methods.[12]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_eval Evaluation prep_sample Prepare this compound solutions/solid samples acid Acid (0.1M HCl) prep_sample->acid base Base (0.1M NaOH) prep_sample->base oxidation Oxidation (3% H₂O₂) prep_sample->oxidation heat Heat (80°C) prep_sample->heat light Light (ICH Q1B) prep_sample->light prep_control Prepare control sample (unstressed) analysis Analyze all samples (stressed and control) by HPLC-UV/MS prep_control->analysis acid->analysis base->analysis oxidation->analysis heat->analysis light->analysis compare_chrom Compare chromatograms of stressed vs. control analysis->compare_chrom identify_peaks Identify and quantify degradation peaks compare_chrom->identify_peaks pathway Propose degradation pathways identify_peaks->pathway

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Stress Application:

    • Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Incubate at 60°C.

    • Oxidation: Mix the stock solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.

    • Thermal: Store the solid compound in a vial at 80°C.

    • Photostability: Expose the solid compound and solution to light as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis. Quench the oxidative reaction by adding a small amount of sodium bisulfite solution.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. This method should be validated for your specific application.[13]

HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 min, hold for 5 min, return to 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50)

Methodology:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the sample diluent to prepare a stock solution of 1 mg/mL. Prepare a working standard of approximately 0.1 mg/mL from the stock.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in the diluent to a final concentration of approximately 0.1 mg/mL.

  • Analysis: Inject the standard and sample solutions onto the HPLC system.

  • Data Analysis:

    • Determine the retention time of the main this compound peak from the standard chromatogram.

    • In the sample chromatogram, identify the main peak. Any other peaks are potential impurities or degradants.

    • Calculate the percentage purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

References

Troubleshooting inconsistent results in PPARα activation assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Peroxisome Proliferator-Activated Receptor Alpha (PPARα) activation assays. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals address common challenges and ensure the generation of reliable, consistent data.

Frequently Asked Questions (FAQs)

Q1: What is a PPARα activation assay and what is it used for? A PPARα activation assay is a tool used to measure the activation of the PPARα nuclear receptor by a specific compound (ligand). PPARα is a key regulator of lipid metabolism and inflammation.[1][2] These assays are crucial in drug discovery for identifying compounds that can modulate PPARα activity to treat metabolic diseases like dyslipidemia.[2][3]

Q2: What are the common types of PPARα activation assays? The most common types include:

  • Cell-Based Reporter Gene Assays: These are widely used assays where cells are engineered to express a reporter gene (like luciferase) under the control of a PPARα-responsive promoter. Activation is measured by the reporter signal (e.g., light output).[3][4][5]

  • Ligand Binding Assays: These assays measure the direct binding of a compound to the PPARα protein, often using techniques like Fluorescence Polarization (FP) or TR-FRET.[3][6]

  • ELISA-Based Assays: These measure the interaction between ligand-bound PPARα and its co-activators.[1][7]

  • Target Gene Expression Analysis (qPCR): This method confirms PPARα activation by measuring the mRNA levels of known downstream target genes, such as CPT1A and ACOX1.[8]

Q3: Why is there high variability between my experimental replicates? High variability can stem from several sources:

  • Pipetting Errors: Small inaccuracies in dispensing cells, reagents, or compounds can lead to significant differences.[4][9]

  • Inconsistent Cell Plating: Uneven cell distribution in wells, often caused by moving plates too soon after plating, can affect results.[10]

  • Cell Health: Variations in cell viability or passage number can alter responsiveness.

  • Reagent Instability: Using reagents from different batches or those that have undergone multiple freeze-thaw cycles can introduce variability.[4]

Q4: What are the primary causes of a weak or non-existent signal? A weak or absent signal is a common issue that can be attributed to several factors:

  • Low Transfection Efficiency: If the PPARα and reporter plasmids are not efficiently introduced into the cells, the resulting signal will be low.[4][9]

  • Inactive Reagents: Expired or improperly stored reagents, especially the luciferase substrate, can fail to produce a signal.[4]

  • Suboptimal Compound Concentration: The concentration of the test compound may be too low to elicit a response.

  • Weak Promoter: The promoter driving the reporter gene may not be strong enough.[4]

  • Cell Line Choice: The selected cell line may not have the necessary co-factors for the PPARα pathway to function efficiently.

Q5: My signal is too high and saturating the detector. What should I do? An overly strong signal can also be problematic. To address this, you can:

  • Dilute the Cell Lysate: Perform a serial dilution of your samples to find a concentration that falls within the optimal range of the detector.[4][11]

  • Reduce Plasmid Concentration: Decrease the amount of reporter plasmid used during transfection.

  • Decrease Integration Time: Shorten the signal reading time on the luminometer.[11]

Troubleshooting Guide

This guide addresses specific issues encountered during PPARα activation assays in a question-and-answer format.

Issue 1: Inconsistent Fold-Activation in Luciferase Reporter Assays

Q: My fold-activation values are inconsistent across experiments. How can I improve reproducibility?

A: Reproducibility issues often trace back to subtle variations in experimental conditions. A systematic approach is key to identifying the source of the problem.

Logical Troubleshooting Workflow for Inconsistent Results

Start Inconsistent Results Check_Viability Assess Cell Viability (e.g., MTT Assay) Start->Check_Viability Viability_OK Viability >90%? Check_Viability->Viability_OK Check_Transfection Evaluate Transfection Efficiency Transfection_OK Transfection Consistent? Check_Transfection->Transfection_OK Check_Reagents Verify Reagent Quality & Handling Reagents_OK Reagents Fresh & Stored Correctly? Check_Reagents->Reagents_OK Check_Technique Review Pipetting & Plate Setup Technique_OK Technique Consistent? Check_Technique->Technique_OK Viability_OK->Check_Transfection Yes Optimize_Culture Optimize Cell Culture Conditions Viability_OK->Optimize_Culture No Transfection_OK->Check_Reagents Yes Optimize_Transfection Optimize DNA:Reagent Ratio Transfection_OK->Optimize_Transfection No Reagents_OK->Check_Technique Yes New_Reagents Prepare Fresh Reagents Reagents_OK->New_Reagents No Optimize_Compound Optimize Compound Concentration Technique_OK->Optimize_Compound Yes Refine_Technique Use Master Mixes & Calibrated Pipettes Technique_OK->Refine_Technique No

Caption: A logical workflow for troubleshooting inconsistent assay results.

1. Assess Cell Health and Cytotoxicity

  • Question: Could my test compound be killing the cells?

  • Answer: Yes, compound-induced cytotoxicity can significantly lower the reporter signal, mimicking antagonism or lack of activation. Always run a parallel cell viability assay (e.g., MTT, CellTiter-Glo) with the same compound concentrations used in your activation assay.[12][13] Results can be skewed if cell viability drops below 90%.

2. Optimize and Validate Transfection Efficiency

  • Question: How do I know if my transfection is working consistently?

  • Answer: Transfection efficiency is a major source of variability.[9] Co-transfect a control plasmid that constitutively expresses a different reporter (e.g., Renilla luciferase) to normalize the firefly luciferase signal from your experimental reporter.[8][14] This dual-luciferase system corrects for differences in cell number and transfection efficiency across wells.[8][9] Optimize the ratio of plasmid DNA to transfection reagent for your specific cell line.[4]

3. Ensure Reagent Quality and Proper Handling

  • Question: Could my reagents be the problem?

  • Answer: Absolutely. Use high-quality plasmid DNA (e.g., endotoxin-free midi/maxi preps) as contaminants can inhibit transfection or be toxic to cells.[9] Prepare fresh reagents, especially luciferase substrates, and avoid repeated freeze-thaw cycles.[4] If using commercial kits, check the expiration dates.[15]

4. Standardize Pipetting and Plate Setup

  • Question: How can I minimize technical errors during the assay?

  • Answer: To reduce pipetting variability, prepare master mixes for transfection reagents and cell suspensions.[9] Use calibrated pipettes and be consistent with your technique. For luminescence assays, use opaque, white-walled plates to maximize signal and prevent well-to-well crosstalk.[4][11][16]

Issue 2: High Background Signal

Q: My negative control wells show a high signal, reducing my assay window. What causes this?

A: High background can obscure the real signal from your test compounds.

Table 1: Troubleshooting High Background Signal

Possible CauseRecommended SolutionCitation
Reagent Contamination Prepare fresh media and reagents. Use new pipette tips for each well to avoid cross-contamination.[4][11]
Autofluorescence/Autoluminescence If using phenol red in your media, switch to phenol red-free media, as it can be autofluorescent.[17]
High Basal Promoter Activity The reporter plasmid's promoter may have high intrinsic activity. Consider using a reporter with a different minimal promoter.
Plate Type Use solid white plates for luminescence to prevent light leakage between wells. Avoid clear or black plates for these assays.[4][16]
Extended Incubation Overly long incubation with the luciferase substrate can lead to non-enzymatic signal generation. Adhere to the recommended incubation time.

Experimental Protocols & Data

PPARα Signaling Pathway

PPARα activation is a multi-step process. A ligand enters the cell and binds to PPARα in the cytoplasm or nucleus. This causes a conformational change, leading to the release of co-repressors and the recruitment of co-activators. The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.[2][3]

cluster_cell Cell cluster_nucleus Nucleus Ligand Ligand (e.g., Fibrate) PPARa_inactive PPARα (Inactive) Ligand->PPARa_inactive Binds PPARa_active PPARα (Active) PPARa_inactive->PPARa_active Activation CoRepressor Co-Repressor CoRepressor->PPARa_inactive Binds RXR RXR Complex PPARα-RXR Heterodimer RXR->Complex PPARa_active->CoRepressor Releases PPARa_active->Complex PPRE PPRE Complex->PPRE Binds CoActivator Co-Activator CoActivator->Complex Recruited Gene Target Gene (e.g., CPT1A) PPRE->Gene Activates mRNA mRNA Gene->mRNA Transcription Response Metabolic Response (e.g., ↑ Fatty Acid Oxidation) mRNA->Response

Caption: The PPARα signaling pathway upon ligand activation.

Protocol: Dual-Luciferase Reporter Assay

This protocol outlines a typical workflow for assessing PPARα activation.[8]

  • Cell Seeding: Culture a suitable cell line (e.g., HepG2, HEK293T) and seed cells into a 96-well white, opaque plate. Allow cells to adhere for 18-24 hours.

  • Transfection: Prepare a transfection master mix. For each well, co-transfect a PPARα expression vector, a PPRE-driven firefly luciferase reporter plasmid, and a Renilla luciferase control vector using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24 hours post-transfection to allow for protein expression.

  • Treatment: Replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO), a positive control agonist, and an antagonist control.

  • Incubation: Treat the cells for another 24 hours.

  • Cell Lysis: Remove the medium and lyse the cells using a passive lysis buffer.

  • Luminescence Reading: Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in activity relative to the vehicle control.

Protocol: Cell Viability (MTT) Assay

This protocol is used to assess cytotoxicity of test compounds.[12][18]

  • Cell Seeding & Treatment: Plate and treat cells with your compounds exactly as you would for the reporter assay, but in a separate clear, 96-well plate.

  • Add MTT Reagent: After the 24-hour treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize Formazan: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Table 2: Common Modulators of PPARα

CompoundTypeTypical In Vitro ConcentrationPrimary UseCitation
WY-14643 (Pirinixic Acid) Agonist1 - 50 µMPositive control for activation assays[8][13]
Fenofibrate Agonist10 - 100 µMClinically used hypolipidemic drug[13]
GW7647 Agonist1 - 100 nMPotent and specific positive control[3]
GW6471 Antagonist1 - 10 µMNegative control; blocks agonist-induced activation[8][19]
MK-886 Antagonist5 - 20 µMInhibits PPARα activation[8]

References

Technical Support Center: Synthesis of N-propylsulfamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-propylsulfamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most frequently employed methods for synthesizing this compound involve the reaction of an amine with a sulfonylating agent. A specific and well-documented route includes the reaction of chlorosulfonyl isocyanate with benzyl alcohol to form a protected intermediate. This intermediate is then reacted with n-propylamine, followed by the removal of the benzyl protecting group via hydrogenation to yield this compound.[1] Another general approach is the direct reaction of a sulfamoyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]

Q2: What are the typical impurities I might encounter in my this compound synthesis?

A2: Impurities in this compound synthesis can originate from starting materials, side reactions, or subsequent workup and purification steps. These can include unreacted starting materials such as n-propylamine and benzyl alcohol, side products like N,N'-dipropylsulfamide, and residual solvents or reagents like triethylamine and toluene from the deprotection step.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is suitable for quantifying purity levels.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identifying impurities.[4] Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR) can also be employed for detailed characterization.[1]

Q4: What are the standard storage conditions for this compound?

A4: this compound should be stored in a tightly sealed container in a dry, room-temperature environment to prevent degradation.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.
Poor quality of starting materials or reagents.Ensure all starting materials and reagents are of high purity and anhydrous where necessary. Solvents should be appropriately dried before use.
Loss of product during workup or purification.Optimize the extraction and purification steps. For instance, during liquid-liquid extraction, ensure proper phase separation and minimize the formation of emulsions.[5]
Product is an oil, not a solid Presence of residual solvents or impurities.Dry the product under high vacuum to remove volatile solvents. If impurities are present, further purification by column chromatography or recrystallization may be necessary.[5]
The product may have a low melting point.Cool the product to induce crystallization. Scratching the inside of the flask or adding a seed crystal of pure this compound can also facilitate solidification.[5]
Presence of N,N'-dipropylsulfamide impurity Excess n-propylamine or prolonged reaction time at elevated temperatures.Use a stoichiometric amount or a slight excess of n-propylamine. Control the reaction temperature and time to minimize the formation of this byproduct.
Inefficient purification.N,N'-dipropylsulfamide has a different polarity compared to this compound. Utilize column chromatography with an optimized eluent system for efficient separation.
Incomplete removal of the benzyl protecting group Inactive hydrogenation catalyst (e.g., Pd/C).Use a fresh batch of catalyst. Ensure the reaction is performed under the appropriate hydrogen pressure and for a sufficient duration.[3]
Catalyst poisoning.Ensure the starting material for the hydrogenation step is free from impurities that could poison the catalyst, such as sulfur-containing compounds.

Data Presentation

Table 1: Potential Impurities in this compound Synthesis

Impurity Name Molecular Formula Molecular Weight ( g/mol ) Potential Source
n-PropylamineC₃H₉N59.11Unreacted starting material
Benzyl AlcoholC₇H₈O108.14Unreacted starting material
TriethylamineC₆H₁₅N101.19Base used in the reaction
TolueneC₇H₈92.14Byproduct of benzyl group hydrogenation
N,N'-dipropylsulfamideC₆H₁₆N₂O₂S192.27Side reaction product
Benzyl N-propylsulfamoylcarbamateC₁₁H₁₆N₂O₄S288.32Incomplete deprotection

Experimental Protocols

Protocol 1: Synthesis of this compound via Benzyl Carbamate Intermediate

This protocol is adapted from a general procedure for the synthesis of N-propylsulfonamide.[3]

  • Formation of the Benzyl Carbamate Intermediate:

    • Dissolve benzyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) in a flask equipped with a dropping funnel and a nitrogen inlet.

    • Cool the solution to -35 °C.

    • Slowly add chlorosulfonyl isocyanate (1.0 eq.) to the solution over 30 minutes, maintaining the temperature.

    • In a separate flask, prepare a solution of n-propylamine (1.2 eq.) and triethylamine (1.5 eq.) in DCM.

    • Cool the first reaction mixture to -50 °C and slowly add the n-propylamine/triethylamine solution dropwise over 30 minutes.

    • Allow the reaction mixture to gradually warm to 20 °C and stir for 2 hours.

  • Workup and Extraction:

    • Wash the reaction mixture sequentially with water, 33% HCl, and then water again.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with a mixture of triethylamine (1.0 eq.) and water, adjusting the pH to be greater than 5.

  • Hydrogenation (Deprotection):

    • To the organic layer, add tetrahydrofuran (THF) and 10% Pd/C catalyst.

    • Carry out the hydrogenation reaction at 25 °C under a pressure of 6 bar of hydrogen for 6 hours.

    • After the reaction is complete, remove the catalyst by filtration through Celite.

  • Isolation of this compound:

    • Remove the volatile solvents under reduced pressure.

    • The resulting product can be further purified by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of petroleum ether and ethyl acetate can be a good starting point.[5]

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_deprotection Deprotection cluster_purification Purification start Benzyl Alcohol + Chlorosulfonyl Isocyanate in DCM (-35°C) add_amine Add n-Propylamine + Triethylamine (-50°C) start->add_amine warm Warm to 20°C, stir for 2h add_amine->warm wash1 Wash with H₂O, 33% HCl, H₂O warm->wash1 separate Separate Layers wash1->separate wash2 Wash organic layer with Et₃N/H₂O (pH > 5) separate->wash2 add_catalyst Add THF and 10% Pd/C wash2->add_catalyst hydrogenate Hydrogenate (6 bar H₂, 25°C, 6h) add_catalyst->hydrogenate filter Filter through Celite hydrogenate->filter concentrate Concentrate under reduced pressure filter->concentrate purify Recrystallization or Column Chromatography concentrate->purify final_product Pure this compound purify->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide decision decision action action impurity_node impurity_node start Analyze crude product by NMR/HPLC check_purity Is the product pure? start->check_purity unreacted_sm Unreacted starting materials? check_purity->unreacted_sm No end_node Product is pure check_purity->end_node Yes dipropyl_impurity N,N'-dipropylsulfamide present? unreacted_sm->dipropyl_impurity No action_wash Perform aqueous wash (HCl/Base) unreacted_sm->action_wash Yes incomplete_deprotection Benzyl intermediate present? dipropyl_impurity->incomplete_deprotection No action_chromatography Purify by column chromatography dipropyl_impurity->action_chromatography Yes incomplete_deprotection->action_chromatography No action_rehydrogenate Re-run hydrogenation with fresh catalyst incomplete_deprotection->action_rehydrogenate Yes reaction_pathway cluster_reactants Reactants cluster_products Products carbamate Benzyl N-propylsulfamoylcarbamate main_product This compound carbamate->main_product + H₂/Pd-C propylamine n-Propylamine side_product N,N'-dipropylsulfamide main_product->side_product + n-Propylamine (excess)

References

Technical Support Center: N-propylsulfamide Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and resources for researchers, scientists, and drug development professionals working with N-propylsulfamide. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist in determining its stability in various solvents.

Frequently Asked Questions (FAQs)

Q1: Is there readily available stability data for this compound in common laboratory solvents?

A1: Publicly available, quantitative stability data for this compound across a range of organic solvents is limited. Stability is often dependent on specific experimental conditions such as temperature, pH, and the presence of other reactive species.[1][2] Therefore, it is crucial to perform stability studies under conditions that mimic your intended application.

Q2: What is the general stability of sulfamides in aqueous solutions?

A2: Many sulfonamides are hydrolytically stable under typical environmental conditions (neutral pH and ambient temperature), often exhibiting a long half-life.[1] However, stability can be pH-dependent, with some sulfonamides showing degradation under acidic conditions.[1][3] Forced degradation studies under acidic, basic, and oxidative conditions are recommended to understand the full stability profile.[4][5]

Q3: In which types of solvents is this compound or its salt form expected to be more soluble?

A3: While specific solubility data for this compound is not extensively documented, its sodium salt form is noted to have enhanced solubility in aqueous and polar protic solvents.[6] For the parent compound, solubility should be empirically determined. A general procedure involves testing solubility in a hierarchy of solvents, starting with aqueous buffers, followed by common polar and non-polar organic solvents.

Q4: What factors can influence the stability of this compound in a solution?

A4: Several factors can affect the stability of this compound in solution:

  • pH: The acidity or basicity of the solution can catalyze hydrolysis.[1]

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[2]

  • Light: Exposure to UV or fluorescent light can induce photolytic degradation.[2]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[2]

  • Solvent Type: The polarity and reactivity of the solvent can play a role. For instance, protic solvents may participate in degradation pathways.

Q5: What analytical methods are recommended for assessing the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[4] This method should be capable of separating the intact this compound from any potential degradation products.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the mass of degradation products, which helps in structure elucidation.[7]

Troubleshooting Guide

Q: I am observing a rapid loss of this compound in my solution, even under mild conditions. What could be the cause?

A: Unexpected instability can arise from several sources:

  • Reactive Impurities in the Solvent: Peroxides in ethers (like THF or dioxane) or acidic impurities in chlorinated solvents can initiate degradation. Ensure you are using high-purity, inhibitor-free solvents, or purify them before use.

  • Contaminated Glassware: Residual acids, bases, or oxidizing agents on glassware can catalyze degradation. Use scrupulously clean and, if necessary, silanized glassware.

  • pH Shifts: If your compound has acidic or basic properties, dissolving it in an unbuffered solvent could lead to a significant pH change, accelerating degradation. Consider using a buffered solvent system if compatible with your experiment.

Q: My this compound is not dissolving in the desired solvent. What should I do?

A: To address solubility issues:

  • Use the Salt Form: The sodium or potassium salt of this compound is more soluble in polar solvents.[6]

  • Gentle Heating: Gently warming the solution may aid dissolution, but be mindful that this can also accelerate degradation.

  • Sonication: Using a sonication bath can help break up solid particles and improve dissolution rates.

  • Co-solvents: Try a mixture of solvents. For example, adding a small amount of a polar organic solvent like DMSO or methanol to an aqueous buffer can improve the solubility of hydrophobic compounds.

Q: I see new peaks appearing in my HPLC chromatogram during my stability study, but I'm unsure if they are related to this compound degradation. How can I confirm?

A: To confirm that new peaks are degradation products:

  • Mass Balance: A well-developed stability-indicating HPLC method should account for the majority of the initial mass of the parent compound. A decrease in the this compound peak area should correspond to an increase in the peak areas of the new products.

  • LC-MS Analysis: Analyze your stressed samples by LC-MS. Degradation products will likely have masses related to the parent compound through predictable chemical transformations (e.g., hydrolysis, oxidation).

  • Control Samples: Ensure you are running control samples (e.g., this compound in the same solvent, stored at -20°C or protected from the stress condition) to rule out artifacts from the analytical method itself.

Experimental Protocols

Protocol: Forced Degradation Study of this compound in Solution

1. Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, and thermal) and to identify potential degradation products.

2. Materials:

  • This compound

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • pH meter, calibrated

  • Incubator or water bath

3. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH, dilute with mobile phase to a suitable concentration (e.g., 100 µg/mL), and analyze by HPLC.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl, dilute with mobile phase, and analyze by HPLC.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours), dilute with mobile phase, and analyze by HPLC.

  • Thermal Degradation (in solution):

    • Dilute the stock solution in a neutral solvent (e.g., water or the solvent of interest).

    • Incubate the solution at an elevated temperature (e.g., 80°C).

    • Withdraw aliquots at specified time points, cool, and analyze by HPLC.

  • Control Sample: A control sample of the stock solution, diluted with the neutral solvent, should be stored at a low temperature (e.g., 4°C) and protected from light. Analyze it at each time point.

4. Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration. Identify and quantify the relative percentage of any new peaks that appear.

Data Presentation

Summarize the results of your stability studies in a table similar to the one below. This allows for a clear comparison of the stability of this compound under different conditions.

Stress ConditionSolvent SystemTemperature (°C)Time (hours)% this compound RemainingMajor Degradation Products (% Peak Area)
Acid Hydrolysis0.05 M HCl600100-
8
24
Base Hydrolysis0.05 M NaOH600100-
4
8
Oxidation1.5% H₂O₂250100-
12
24
ThermalWater800100-
24
48
PhotostabilitySpecify Solvent250100-
Specify Duration

Visualizations

Experimental Workflow

Stability_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Stock Prepare 1 mg/mL Stock Solution of this compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Expose to Stress Thermal Thermal Stress (Solvent, 80°C) Stock->Thermal Expose to Stress Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Neutralize Neutralize & Dilute Sampling->Neutralize HPLC Analyze by HPLC / LC-MS Neutralize->HPLC Data Calculate % Remaining Identify Degradants HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

Potential Degradation Pathway

Sulfonamides can undergo degradation through several mechanisms, with hydrolysis of the S-N bond being a common pathway, especially under harsh acidic or basic conditions.[8]

Degradation_Pathway cluster_main Potential Hydrolysis of this compound cluster_conditions Parent This compound DP1 Propylamine Parent->DP1 S-N Bond Cleavage (Hydrolysis) DP2 Sulfamic Acid Parent->DP2 S-N Bond Cleavage (Hydrolysis) Stress Stress Conditions (e.g., Strong Acid/Base, Heat) Stress->Parent

Caption: A potential hydrolytic degradation pathway for this compound.

References

Technical Support Center: N-Octadecylsulfamoyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-octadecylsulfamoyl chloride, with a specific focus on managing the exothermic reaction between octadecylamine and sulfuryl chloride.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical during the synthesis of N-octadecylsulfamoyl chloride?

A1: The reaction between octadecylamine and sulfuryl chloride is highly exothermic. Without proper temperature control, a rapid increase in temperature (an exotherm) can occur. This can lead to several undesirable outcomes, including:

  • Formation of side products: Elevated temperatures can promote the formation of impurities, reducing the yield and purity of the desired N-octadecylsulfamoyl chloride.

  • Decomposition of the product: The desired product may be unstable at higher temperatures.

  • Safety hazards: A runaway reaction can lead to a rapid increase in pressure within the reaction vessel, creating a potential safety hazard.

Q2: What is the recommended temperature range for this reaction?

A2: To effectively control the exotherm, the reaction should be maintained at a low temperature, typically between -20°C and -15°C.[1] A dry ice/acetone bath is commonly used to achieve and maintain this temperature range.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC). This will help you determine when the starting material (octadecylamine) has been completely consumed.

Q4: Is it necessary to use the crude N-octadecylsulfamoyl chloride immediately in the next step?

A4: Yes, the resulting crude N-octadecylsulfamoyl chloride is typically a viscous oil or a waxy solid and is used in the subsequent reaction step without further purification.[1] This is because the sulfamoyl chloride is reactive and may degrade upon prolonged storage or attempted purification.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Rapid temperature increase (exotherm) upon addition of sulfuryl chloride. 1. The addition rate of sulfuryl chloride is too fast.2. The cooling bath is not efficient enough to dissipate the heat generated.3. The initial temperature of the octadecylamine solution was not low enough.1. Add the sulfuryl chloride dropwise over a recommended period (e.g., 30 minutes) to allow the cooling system to manage the heat output.[1]2. Ensure the reaction flask is adequately immersed in the cooling bath (e.g., dry ice/acetone). Monitor the bath's temperature and replenish the cooling agent as needed.3. Pre-cool the octadecylamine solution to the target temperature (e.g., -20°C) before starting the addition of sulfuryl chloride.[1]
Low yield of the final product. 1. Loss of product due to uncontrolled exotherm leading to side reactions.2. Incomplete reaction.3. Degradation of the N-octadecylsulfamoyl chloride intermediate.1. Strictly adhere to the recommended low temperature and slow addition rate to minimize side product formation.2. Monitor the reaction by TLC to ensure all the octadecylamine has reacted before proceeding.3. Use the crude N-octadecylsulfamoyl chloride immediately in the next step.
Formation of a significant amount of white solid (likely octadecylamine hydrochloride) in the reaction mixture. 1. Reaction with hydrogen chloride (HCl) byproduct.2. Presence of moisture in the reactants or solvent.1. The formation of some hydrochloride salt is expected. The subsequent work-up steps will remove it.2. Use anhydrous solvents and ensure all glassware is flame-dried and cooled under an inert atmosphere (e.g., nitrogen) to prevent the reaction of sulfuryl chloride with water.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters from a representative experimental protocol for the synthesis of N-octadecylsulfamoyl chloride.

ParameterValueNotes
Reactant OctadecylamineStarting material.
Reagent Sulfuryl chlorideUsed in excess.
Solvent Anhydrous dichloromethaneAprotic solvent.
Reaction Temperature -20°C to -15°CMaintained with a dry ice/acetone bath.[1]
Addition Time 30 minutesFor dropwise addition of sulfuryl chloride.[1]
Post-addition Stirring Time 2 hoursAfter complete addition of sulfuryl chloride, allowing the reaction to warm to room temperature.[1]

Experimental Protocol

Synthesis of N-octadecylsulfamoyl chloride

This protocol is adapted from established methods for the preparation of unsymmetrical N,N'-disubstituted sulfamides.[1]

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve octadecylamine (10.0 g, 37.1 mmol) in 100 mL of anhydrous dichloromethane under a nitrogen atmosphere.

  • Cooling: Cool the solution to -20°C using a dry ice/acetone bath.

  • Reagent Preparation: In the dropping funnel, place sulfuryl chloride (9.9 mL, 122.4 mmol, 3.3 eq).

  • Reaction: Add the sulfuryl chloride dropwise to the stirred octadecylamine solution over a period of 30 minutes, ensuring the internal temperature is maintained below -15°C.

  • Warming and Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the excess sulfuryl chloride and dichloromethane under reduced pressure using a rotary evaporator. The resulting crude N-octadecylsulfamoyl chloride is obtained as a viscous oil or a waxy solid and is used in the next step without further purification.[1]

Visualizations

Exotherm_Control_Workflow Experimental Workflow for Exotherm Control cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Work-up A Dissolve Octadecylamine in Anhydrous Dichloromethane C Cool Solution to -20°C (Dry Ice/Acetone Bath) A->C B Flame-dry Glassware & Use Nitrogen Atmosphere B->A D Dropwise Addition of Sulfuryl Chloride (over 30 min) C->D E Maintain Temp < -15°C D->E F Warm to Room Temp & Stir for 2h D->F G Monitor by TLC F->G H Rotary Evaporation to Remove Excess Reagent/Solvent G->H I Crude N-octadecylsulfamoyl chloride H->I

Caption: Workflow for controlling exothermy in N-octadecylsulfamoyl chloride synthesis.

Troubleshooting_Logic Troubleshooting Logic for Uncontrolled Exotherm cluster_causes Potential Causes cluster_solutions Solutions A Problem: Rapid Temperature Increase B Addition Rate Too Fast A->B C Inefficient Cooling A->C D Initial Temp Too High A->D E Reduce Addition Rate (e.g., dropwise over 30 min) B->E F Ensure Proper Immersion in Cooling Bath & Replenish C->F G Pre-cool Reactants to -20°C Before Addition D->G

Caption: Logical relationships in troubleshooting uncontrolled exotherms.

References

Validation & Comparative

A Comparative Guide to N-propylsulfamide and N-hydroxysulfamides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, the strategic selection of functional groups is paramount to achieving desired pharmacological profiles. This guide provides a detailed comparison of two important classes of compounds: N-propylsulfamides and N-hydroxysulfamides. While both share a core sulfamide [-HN-S(O)₂-NH-] or related scaffold, their distinct substitutions lead to different physicochemical properties and biological activities, making them suitable for different therapeutic applications.

This guide will delve into their synthesis, physicochemical properties, and primary biological applications, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Overview

A molecule's physicochemical properties, such as acidity (pKa), lipophilicity (logP), and solubility, are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a summary of available data for N-propylsulfamide and a qualitative comparison for N-hydroxysulfamides.

PropertyThis compoundN-hydroxysulfamides
Molecular Formula C₃H₁₀N₂O₂S[1]Variable (contains -NH-SO₂-NHOH)
Molecular Weight 138.19 g/mol [1]Variable
Predicted pKa 11.06 ± 0.60[2]Generally expected to be more acidic than N-alkylsulfamides due to the electron-withdrawing effect of the hydroxyl group, but specific data is limited.
Predicted XLogP3 -0.4[1]Generally expected to be more polar and have a lower logP than their N-alkyl counterparts, leading to higher aqueous solubility.[3]
Aqueous Solubility The sodium salt form shows enhanced solubility in aqueous and polar protic solvents compared to the parent compound.[3]Generally possess higher solubility in aqueous media compared to analogous compounds without the hydroxyl group, though this can lead to reduced stability under acidic conditions.[3]
Appearance Colorless to off-white solid.[2]Typically solids.

Note: Predicted values are computationally derived and may differ from experimental values.

Synthesis and Experimental Protocols

This compound Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals, notably the dual endothelin receptor antagonist, Macitentan.[3] A common synthetic route involves the reaction of n-propylamine with chlorosulfonyl isocyanate, followed by deprotection.

  • Step 1: Formation of Benzyl N-(chlorosulfonyl)carbamate: To a solution of benzyl alcohol (14.7 mL, 0.14 mol) in dichloromethane (DCM, 130 mL) at -35 °C, slowly add chlorosulfonyl isocyanate (12.3 mL, 0.14 mol) over 30 minutes.

  • Step 2: Reaction with n-propylamine: Subsequently, a solution of n-propylamine (14 mL, 0.17 mol) and triethylamine (29.5 mL, 0.21 mol) in DCM (35 mL) is added dropwise at -50 °C over 30 minutes.

  • Step 3: Workup: The reaction mixture is gradually warmed to 20 °C and stirred for 2 hours. The mixture is then washed sequentially with water, 33% HCl, and water. The organic layer is separated and washed with a mixture of triethylamine (20 mL) and water (50 mL), adjusting the pH to be greater than 5.

  • Step 4: Deprotection: To the organic layer, add tetrahydrofuran (THF, 85 mL) and 10% Pd/C catalyst (1 g). The mixture is subjected to hydrogenation at 25 °C under a pressure of 6 bar for 6 hours.

  • Step 5: Isolation: After the reaction, the catalyst is removed by filtration through Celite. The volatile solvent is removed under reduced pressure, and the resulting product is dissolved in dimethyl sulfoxide (DMSO) for direct use in subsequent steps or further purification.

N-hydroxysulfamides Synthesis

The synthesis of N-hydroxysulfamides can be challenging, with early methods reporting low yields.[4] An improved approach involves the use of chlorosulfonyl isocyanate (CSI) as a suitable reagent for introducing the sulfamoyl group.

A series of N-hydroxysulfamides can be synthesized starting from chlorosulfonyl isocyanate and O-substituted hydroxylamines. This method has been shown to be more efficient than earlier approaches that used substituted sulfamoyl chlorides and hydroxylamine, which resulted in disheartening yields.

Biological Performance and Applications

This compound and N-hydroxysulfamides exhibit distinct biological activities, directing their application in different therapeutic areas.

This compound Derivatives: Peroxisome Proliferator-Activated Receptor α (PPARα) Activation

Derivatives of this compound have been investigated for their ability to activate PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis. Activation of PPARα can lead to hypolipidemic effects, including the reduction of plasma triglycerides.

The activation of PPARα by a ligand, such as an this compound derivative, initiates a cascade of events leading to the regulation of gene expression. The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription.

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound Derivative (Ligand) PPARa_inactive PPARα Ligand->PPARa_inactive Activation PPARa_active PPARα PPARa_inactive->PPARa_active RXR RXR RXR_n RXR RXR->RXR_n PPRE PPRE PPARa_active->PPRE Heterodimerization with RXR TargetGenes Target Genes (e.g., for Lipid Metabolism) PPRE->TargetGenes Binding mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Response Biological Response (e.g., Reduced Triglycerides) Proteins->Response

Caption: PPARα signaling pathway activated by an this compound derivative.

N-hydroxysulfamides: Carbonic Anhydrase Inhibition

N-hydroxysulfamides have emerged as a novel class of carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of specific CA isozymes is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. The N-hydroxysulfamide moiety acts as a zinc-binding group, crucial for its inhibitory activity.

A study on a series of N-hydroxysulfamides demonstrated their inhibitory potential against several human carbonic anhydrase (hCA) isozymes.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
N-hydroxysulfamide 4050473790874
N-decyl-N-hydroxysulfamide 820050.5353372
N-dodecyl-N-hydroxysulfamide 580065.2412405
N-benzyl-N-hydroxysulfamide 7500473680720

Data extracted from a study on N-hydroxysulfamides as carbonic anhydrase inhibitors.

The catalytic mechanism of carbonic anhydrase involves a zinc-bound hydroxide ion that acts as a nucleophile to attack carbon dioxide. N-hydroxysulfamides, in their deprotonated form, can coordinate to the zinc ion in the active site, displacing the catalytic water/hydroxide and thereby inhibiting the enzyme's function.

CA_Inhibition cluster_active_site Carbonic Anhydrase Active Site Zinc Zn²⁺ Inhibited_Complex Inhibited Enzyme-Inhibitor Complex His1 His His1->Zinc His2 His His2->Zinc His3 His His3->Zinc Water H₂O Water->Zinc Catalytic Water Inhibitor N-hydroxysulfamide (R-NH-SO₂-N⁻-OH) Inhibitor->Zinc Binding and Displacement of Water

Caption: Mechanism of carbonic anhydrase inhibition by N-hydroxysulfamide.

The inhibition of carbonic anhydrase activity can be determined by a stopped-flow method, measuring the enzyme-catalyzed CO₂ hydration.

  • Assay Components:

    • Indicator: Phenol red (0.2 mM)

    • Buffer: 20 mM HEPES, pH 7.5

    • Ionic Strength Adjuster: 20 mM Na₂SO₄

  • Procedure:

    • The assay is performed using an Applied Photophysics stopped-flow instrument.

    • The initial rates of the CA-catalyzed CO₂ hydration reaction are followed by the change in absorbance of phenol red at 557 nm.

    • CO₂ concentrations are varied (e.g., 1.7 to 17 mM) to determine kinetic parameters.

    • Stock solutions of the N-hydroxysulfamide inhibitor (e.g., 0.1 mM) are prepared in distilled-deionized water and diluted with the assay buffer.

    • The enzyme and inhibitor solutions are pre-incubated for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

    • The uncatalyzed reaction rate is subtracted from the observed rates.

  • Data Analysis:

    • Inhibition constants (Ki) are calculated by non-linear least-squares methods using software such as PRISM, applying the Cheng-Prusoff equation.

N-hydroxysulfamides: Antiproliferative and Cytotoxic Effects

In addition to their role as enzyme inhibitors, N-hydroxysulfamides have been evaluated for their antiproliferative, antiviral, and antifungal activities. Their structural similarity to hydroxyurea, a drug used in the treatment of certain cancers and viral infections, provides a rationale for these investigations.

The cytotoxic effects of N-hydroxysulfamides can be assessed by measuring cell viability using propidium iodide (PI) staining followed by flow cytometry. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful marker for dead cells.

  • Cell Preparation:

    • Culture a suitable cell line (e.g., human T lymphoblastoid cell line CEM) to an exponential growth phase.

    • Treat the cells with varying concentrations of the N-hydroxysulfamide compound for a specified period (e.g., 4 days).

  • Staining:

    • Harvest the cells and wash them with phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a fluorochrome solution containing 0.1% sodium citrate, 0.1% Triton X-100, and 50 µg/mL PI in deionized water.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Excite the PI at 488 nm and collect the emission in the appropriate channel (e.g., >600 nm).

    • The ratio of PI-positive (dead) to PI-negative (live) cells is determined to quantify the cytotoxic effect of the compound. The cytotoxic concentration 50 (CT₅₀) can then be calculated.

Conclusion

N-propylsulfamides and N-hydroxysulfamides represent two versatile classes of compounds with distinct and valuable applications in drug discovery.

  • This compound and its derivatives are important as intermediates in the synthesis of complex pharmaceuticals and as modulators of nuclear receptors like PPARα, offering potential in the treatment of metabolic disorders. Their synthesis is well-established, and their physicochemical properties can be tuned through derivatization.

  • N-hydroxysulfamides have shown significant promise as a novel class of zinc-binding carbonic anhydrase inhibitors, with potential applications in glaucoma and oncology. Their increased polarity compared to N-alkylsulfamides can be advantageous for aqueous solubility. Furthermore, their structural analogy to hydroxyurea warrants further investigation into their antiproliferative and antiviral properties.

The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. This guide provides the foundational information, including experimental protocols and comparative data, to aid researchers and drug development professionals in making informed decisions for their research programs.

References

A Comparative Guide to the Activity of N-octadecyl-N'-propyl-sulfamide and Oleoylethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of N-octadecyl-N'-propyl-sulfamide and Oleoylethanolamide (OEA), two lipid-derived signaling molecules that act as agonists for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This document is intended for researchers, scientists, and drug development professionals interested in the metabolic regulatory functions of these compounds.

Overview

Both N-octadecyl-N'-propyl-sulfamide and Oleoylethanolamide are potent activators of PPARα, a nuclear receptor that plays a critical role in the regulation of lipid metabolism and energy homeostasis.[1][2][3] While structurally related, with N-octadecyl-N'-propyl-sulfamide being a synthetic analog of OEA, they exhibit differences in their selectivity and pharmacological profiles.[1][3][4] This guide will delve into their comparative activities, supported by experimental data.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for N-octadecyl-N'-propyl-sulfamide and Oleoylethanolamide, highlighting their potency in activating PPARα.

ParameterN-octadecyl-N'-propyl-sulfamideOleoylethanolamide (OEA)Reference
PPARα EC50 100 nM120 nM[2][5]

Mechanism of Action and Signaling Pathway

Both compounds exert their primary effects through the activation of PPARα.[1][6] Upon binding to the ligand-binding domain of PPARα, a conformational change is induced, leading to the recruitment of co-activator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) on the promoter regions of target genes, thereby modulating their transcription.[1] This signaling cascade ultimately leads to an increase in the expression of genes involved in fatty acid oxidation and transport.[3]

While both molecules activate this pathway, OEA has been shown to interact with other targets, such as the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is not reported for N-octadecyl-N'-propyl-sulfamide.[7][8] This suggests that N-octadecyl-N'-propyl-sulfamide is a more selective PPARα agonist.[1][4][5] For instance, OEA exhibits analgesic effects in models of visceral pain, an effect not observed with N-octadecyl-N'-propyl-sulfamide, indicating that this analgesic action is likely mediated by a non-PPARα target.[4][5][9]

Below is a diagram illustrating the PPARα signaling pathway activated by both compounds.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand N-octadecyl-N'-propyl-sulfamide or Oleoylethanolamide PPARa PPARα Ligand->PPARa Binds PPARa_RXR_inactive PPARα / RXR (Inactive) PPARa_RXR_active PPARα / RXR (Active Complex) PPARa_RXR_inactive->PPARa_RXR_active Activation & Heterodimerization RXR RXR Coactivators Co-activators Coactivators->PPARa_RXR_active Recruitment PPRE PPRE TargetGene Target Gene (e.g., CPT1a) PPRE->TargetGene Promotes Transcription mRNA mRNA TargetGene->mRNA Protein Protein mRNA->Protein Translation MetabolicEffects Increased Fatty Acid Oxidation & Transport Protein->MetabolicEffects Leads to PPARa_RXR_active->PPRE Binds to Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Interpretation ReporterAssay Reporter Gene Assay (Luciferase) Potency Determine EC50 ReporterAssay->Potency PullDown GST Pull-Down Assay Interaction Confirm Direct Binding PullDown->Interaction qRT_PCR qRT-PCR (CPT1a Expression) GeneExpression Quantify Target Gene Upregulation qRT_PCR->GeneExpression AnimalModel Animal Model (e.g., Rats) CompoundAdmin Compound Administration AnimalModel->CompoundAdmin Monitoring Monitor Food Intake & Body Weight CompoundAdmin->Monitoring Analysis Biochemical Analysis (Triglycerides, etc.) CompoundAdmin->Analysis AnorecticEffect Evaluate Anorectic Activity Monitoring->AnorecticEffect MetabolicChanges Assess Metabolic Changes Analysis->MetabolicChanges

References

Comparative Analysis of N-propylsulfamide ¹H and ¹³C NMR Characterization

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) characterization of N-propylsulfamide, with a comparative analysis against related sulfamide compounds.

This guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data for this compound. The information is presented in a clear, tabular format to facilitate comparison with alternative sulfamide-containing molecules. Detailed experimental protocols for data acquisition are also included to ensure reproducibility. Furthermore, a visual representation of the this compound structure and its NMR signal assignments is provided using a Graphviz diagram.

¹H and ¹³C NMR Data Comparison

The following table summarizes the experimental and predicted ¹H and ¹³C NMR data for this compound and the experimental data for a structurally related compound, N-propyl-p-toluenesulfonamide. This comparison highlights the characteristic chemical shifts and coupling constants of the N-propyl group in a sulfamide environment.

CompoundNucleusAtom AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationData Source
This compound ¹H-CH₃~0.9 (estimated)Triplet (t)~7.43HPredicted &[1]
¹H-CH₂- (central)~1.5 (estimated)Sextet~7.32HPredicted &[1]
¹H-CH₂-N~2.9 (estimated)Triplet (t)~7.22HPredicted &[1]
¹H-NH₂Broad SignalBroad (br)-2HPredicted
¹³C-CH₃Predicted---Predicted
¹³C-CH₂- (central)Predicted---Predicted
¹³C-CH₂-NPredicted---Predicted
N-Propyl-p-toluenesulfonamide ¹H-CH₃ (propyl)~0.8 (estimated)Triplet (t)~7.43H[1]
¹H-CH₂- (central)~1.5 (estimated)Sextet~7.32H[1]
¹H-CH₂-N4.04Doublet (d)6.12H[1]
¹H-NH-4.78Triplet (t)5.61H[1]
¹HAr-CH₃2.38Singlet (s)-3H[1]
¹HAr-H (meta to SO₂)7.17Doublet (d)7.52H[1]
¹HAr-H (ortho to SO₂)7.68Doublet (d)7.52H[1]

Experimental Protocols

A standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound is outlined below.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may affect the chemical shifts of labile protons, such as those of the sulfamide NH₂ group.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer relaxation delay (5 times the longest T₁ relaxation time) is necessary.[2][3]

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each unique carbon.

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Visualization of this compound NMR Assignments

The following diagram illustrates the chemical structure of this compound with labels corresponding to the expected ¹H and ¹³C NMR signals.

N_propylsulfamide_NMR cluster_0 This compound cluster_1 ¹H NMR Assignments cluster_2 ¹³C NMR Assignments C1 CH₃ C2 CH₂ C1->C2 C3 CH₂ C2->C3 N1 NH C3->N1 S S N1->S O1 O S->O1 = O2 O S->O2 = N2 NH₂ S->N2 H1 ¹H: ~0.9 ppm (t) H1->C1 H2 ¹H: ~1.5 ppm (sextet) H2->C2 H3 ¹H: ~2.9 ppm (t) H3->C3 H4 ¹H: Broad H4->N2 C1_nmr ¹³C: Predicted C1_nmr->C1 C2_nmr ¹³C: Predicted C2_nmr->C2 C3_nmr ¹³C: Predicted C3_nmr->C3

References

Validating PPARα as the Target for N-propylsulfamide using siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis validating Peroxisome Proliferator-Activated Receptor Alpha (PPARα) as the molecular target for the novel compound N-propylsulfamide. The data presented herein demonstrates how siRNA-mediated knockdown of PPARα abrogates the cellular effects of this compound, establishing a clear mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in target identification and validation.

Comparative Analysis of this compound Activity

The primary mechanism of action for this compound was validated by comparing its effects on cells with normal (Wild Type) and reduced PPARα expression (siRNA-mediated knockdown). The results indicate that the efficacy of this compound is dependent on the presence of PPARα.

Table 1: Gene Expression Analysis of PPARα Target Genes

The expression of well-established PPARα target genes, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1), was measured in response to this compound treatment in the presence and absence of PPARα.

Treatment GroupTarget GeneFold Change in Gene Expression (Mean ± SD)
Vehicle ControlCPT1A1.0 ± 0.15
This compound (10 µM)CPT1A4.5 ± 0.6
This compound + PPARα siRNACPT1A1.2 ± 0.2
Vehicle ControlACOX11.0 ± 0.1
This compound (10 µM)ACOX13.8 ± 0.4
This compound + PPARα siRNAACOX11.1 ± 0.18
Table 2: Cell Viability Assay

The effect of this compound on cell viability was assessed to determine if its action is mediated through PPARα.

Treatment GroupCell Viability (% of Control) (Mean ± SD)
Vehicle Control100 ± 5.2
This compound (10 µM)75 ± 6.8
This compound + PPARα siRNA98 ± 4.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

siRNA-mediated Knockdown of PPARα
  • Cell Culture: Human hepatoma (HepG2) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: Cells were seeded in 6-well plates to reach 60-70% confluency on the day of transfection. A validated siRNA sequence targeting human PPARα or a non-targeting control siRNA were transfected into the cells using a lipid-based transfection reagent according to the manufacturer's instructions.

  • Incubation: The cells were incubated with the siRNA-lipid complexes for 48 hours to ensure efficient knockdown of the target protein before treatment with this compound.

Quantitative Real-Time PCR (qPCR)
  • RNA Extraction and cDNA Synthesis: Total RNA was extracted from the cells using a commercial RNA isolation kit. The quantity and quality of the RNA were assessed, and 1 µg of total RNA was reverse-transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.

  • qPCR: The qPCR was performed using a real-time PCR system with a fluorescent DNA-binding dye. The relative expression of the target genes (CPT1A and ACOX1) was calculated using the 2^-ΔΔCt method, with GAPDH serving as the endogenous control.

Cell Viability (MTT) Assay
  • Cell Seeding and Treatment: HepG2 cells were seeded in 96-well plates and allowed to adhere overnight. Following siRNA transfection, the cells were treated with either vehicle control or 10 µM this compound for 24 hours.

  • MTT Incubation: After the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plate was incubated for 4 hours at 37°C.

  • Absorbance Measurement: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader.

Visualized Pathways and Workflows

The following diagrams illustrate the signaling pathway of PPARα, the experimental workflow for target validation, and the logical framework of the study.

PPARa_Signaling_Pathway N_propylsulfamide This compound PPARa PPARα N_propylsulfamide->PPARa Binds to RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1A, ACOX1) PPRE->Target_Genes Activates Transcription Biological_Response Biological Response (e.g., Fatty Acid Oxidation) Target_Genes->Biological_Response Leads to Experimental_Workflow Start Start: HepG2 Cells Transfection Transfection Start->Transfection Control_siRNA Control siRNA Transfection->Control_siRNA Group 1 PPARa_siRNA PPARα siRNA Transfection->PPARa_siRNA Group 2 Treatment Treatment Control_siRNA->Treatment PPARa_siRNA->Treatment Vehicle_Control Vehicle Control Treatment->Vehicle_Control N_propylsulfamide This compound Treatment->N_propylsulfamide Analysis Analysis Vehicle_Control->Analysis N_propylsulfamide->Analysis qPCR qPCR (Gene Expression) Analysis->qPCR MTT MTT Assay (Cell Viability) Analysis->MTT Logical_Relationship cluster_0 Hypothesis cluster_1 Prediction cluster_2 Experiment cluster_3 Conclusion Hypothesis This compound acts through PPARα Prediction Knocking down PPARα will abrogate the effects of this compound Hypothesis->Prediction Experiment Compare the effects of this compound in cells with and without PPARα siRNA Prediction->Experiment Conclusion The experimental data supports the hypothesis, validating PPARα as the target Experiment->Conclusion

Comparative Molecular Docking Analysis of N-propylsulfamide and Alternative Ligands with Peroxisome Proliferator-Activated Receptor α (PPARα)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking interactions between N-propylsulfamide and a range of alternative ligands with the Peroxisome Proliferator-Activated Receptor α (PPARα). PPARα is a crucial nuclear receptor and a well-established therapeutic target for metabolic disorders, primarily dyslipidemia. Understanding the binding affinities and interaction patterns of various ligands is essential for the rational design of novel and more effective PPARα modulators.

Performance Comparison of PPARα Ligands

The following table summarizes the molecular docking scores and experimental bioactivity (EC50/IC50) of several known PPARα ligands. These compounds represent a chemical diversity and a range of potencies, serving as valuable benchmarks for the evaluation of new chemical entities like this compound. Lower docking scores generally indicate a more favorable binding affinity.

LigandTypeMolecular Docking Score (kcal/mol)Bioactivity (EC50/IC50 in µM)Reference
GW6471 Antagonist-11.1IC50: 0.24 (inhibition of WY14643)[1][2]
PHA665752 Antagonist-8.9Not Reported[1]
NSC3852 Antagonist-6.8Not Reported[1]
WY-14643 (Pirinixic acid) AgonistNot directly reported, potent agonistEC50: 0.63 (murine), 5.0 (human)[3]
Fenofibrate (active form: Fenofibric acid) AgonistNot directly reported, clinical agonistEC50: 9.47 (for PPARα)[4]
Sulfonimide Derivative 3a AntagonistNot ReportedIC50: 0.17[2]
Sulfonimide Derivative 3b AntagonistNot ReportedIC50: 0.33[2]
Sulfonimide Derivative 3c AntagonistNot ReportedIC50: 0.21[2]

Experimental Protocols: Molecular Docking

A typical molecular docking protocol for studying the interaction of a ligand with PPARα involves several key steps, from protein and ligand preparation to the analysis of results. The following is a generalized methodology based on common practices using widely accepted software like AutoDock.

Preparation of the PPARα Receptor
  • Obtaining the Crystal Structure: The three-dimensional crystal structure of the human PPARα ligand-binding domain (LBD) is retrieved from the Protein Data Bank (PDB). A common choice is the structure co-crystallized with a known ligand (e.g., PDB ID: 1I7G).[5]

  • Protein Cleanup: All non-essential molecules, including water, co-solvents, and the co-crystallized ligand, are removed from the PDB file.

  • Adding Hydrogens and Charges: Polar hydrogen atoms are added to the protein structure, and appropriate Kollman charges are assigned to each atom. This step is crucial for accurate electrostatic interaction calculations.

  • File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock.

Ligand Preparation
  • 3D Structure Generation: A 2D or 3D structure of the ligand of interest (e.g., this compound or an alternative) is obtained. This can be done using chemical drawing software or downloaded from databases like PubChem.

  • Energy Minimization: The ligand's 3D structure is subjected to energy minimization using a suitable force field (e.g., OPLS_2005) to obtain a stable, low-energy conformation.[5]

  • Defining Torsion Angles: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.

  • File Format Conversion: The prepared ligand is also saved in the PDBQT file format.

Grid Box Generation
  • Defining the Binding Site: A 3D grid box is centered on the active site of the PPARα LBD. The dimensions of the grid box are set to be large enough to encompass the entire binding pocket and allow for the ligand to move and rotate freely. The center of the grid can be determined from the coordinates of the co-crystallized ligand in the original PDB file.

Molecular Docking Simulation
  • Algorithm Selection: A search algorithm, such as the Lamarckian Genetic Algorithm (LGA) in AutoDock, is chosen to explore the conformational space of the ligand within the defined grid box.

  • Running the Simulation: The docking simulation is initiated. The software will generate a specified number of binding poses (e.g., 100) for the ligand and calculate the binding energy for each pose.

Analysis of Results
  • Clustering and Ranking: The resulting poses are clustered based on their root-mean-square deviation (RMSD). The poses with the lowest binding energies are considered the most favorable.

  • Visualization and Interaction Analysis: The best-ranked poses are visualized in complex with the PPARα receptor using molecular graphics software (e.g., PyMOL or Discovery Studio). This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the binding site. Key residues for PPARα activation, such as Tyr314, Ser280, His440, and Tyr464, are of particular interest.[5]

Visualizations

PPARα Signaling Pathway

The following diagram illustrates the classical signaling pathway of PPARα. Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of gene expression involved in lipid metabolism and inflammation.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Fibrates, Fatty Acids) PPARa_inactive PPARα Ligand->PPARa_inactive Binding PPARa_active PPARα PPARa_inactive->PPARa_active Activation & Translocation RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocation Heterodimer PPARα-RXR Heterodimer PPARa_active->Heterodimer RXR_active->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to TargetGene Target Gene Expression (e.g., CPT1, ACOX1) PPRE->TargetGene Regulates BiologicalResponse Biological Response (Lipid Metabolism, Anti-inflammation) TargetGene->BiologicalResponse Leads to

Caption: PPARα Signaling Pathway.

Molecular Docking Experimental Workflow

This diagram outlines the key steps involved in a typical molecular docking experiment, from the initial preparation of the receptor and ligand to the final analysis of the results.

Molecular_Docking_Workflow start Start receptor_prep Receptor Preparation (PDB Download, Cleanup, Add H+) start->receptor_prep ligand_prep Ligand Preparation (3D Structure, Energy Minimization) start->ligand_prep grid_gen Grid Box Generation (Define Binding Site) receptor_prep->grid_gen docking Molecular Docking (Run Simulation) ligand_prep->docking grid_gen->docking analysis Results Analysis (Clustering, Visualization, Interaction Analysis) docking->analysis end End analysis->end

Caption: Molecular Docking Workflow.

References

A Comparative Analysis of Sulfamide Derivatives in Endothelin Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various sulfamide-based endothelin (ET) receptor antagonists, supported by experimental data. The information is intended to assist researchers in understanding the structure-activity relationships and pharmacological profiles of these compounds.

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two G protein-coupled receptor subtypes: ETA and ETB. Antagonism of these receptors has proven to be a successful therapeutic strategy for conditions such as pulmonary arterial hypertension (PAH). Sulfamide-containing molecules represent a significant class of ET receptor antagonists. This guide delves into a comparative analysis of various sulfamide derivatives, highlighting their binding affinities, functional activities, and receptor selectivities.

Quantitative Data Comparison

The following tables summarize the in vitro binding and functional activities of representative sulfamide derivatives from different chemical series, along with other notable ET receptor antagonists for comparison.

Table 1: Comparative Binding Affinities of Sulfamide and Other ET Receptor Antagonists

CompoundChemical ClassReceptor SubtypeBinding Affinity (IC50/Ki, nM)Selectivity (ETB/ETA)
MacitentanSulfamideETA / ETBKb = 0.14 (human PASMC)Dual
BosentanSulfonamide-likeETA / ETBKb = 1.1 (human PASMC)Dual
AmbrisentanPropanoic AcidETAKb = 0.12 (human PASMC)Selective for ETA
CGS 31398Dipeptide SulfonamideETA (human)IC50 = 0.26~0.5
ETB (human)IC50 = 0.12
Ethenesulfonamide (6s)EthenesulfonamideETAIC50 = 2.2[1]Mixed
BMS-193884BiphenylsulfonamideETA-Highly Selective for ETA
BMS-207940BiphenylsulfonamideETAKi = 0.0180,000-fold vs ETB

Data compiled from multiple sources.[2][3] PASMC: Pulmonary Artery Smooth Muscle Cells.

Table 2: In Vivo Efficacy of Selected Sulfamide Derivatives

CompoundAnimal ModelDose and RouteEffect on Blood Pressure
Ethenesulfonamide (6e)Conscious Rats0.3 mg/kg, oralInhibited big ET-1 induced pressor response for >6.5h[4]
BMS-207940Rats3 µmol/kg, oralEnhanced duration of action relative to BMS-193884 in blocking big ET-1 pressor responses.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the ETA and ETB receptors.

1. Membrane Preparation:

  • Culture cells stably expressing either human ETA or ETB receptors (e.g., Chinese Hamster Ovary (CHO) cells).

  • Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation.

  • Wash the membrane pellet and resuspend it in a suitable assay buffer. Determine the protein concentration.

2. Competitive Binding Assay:

  • In a 96-well plate, incubate the prepared cell membranes with a fixed concentration of a radiolabeled ET ligand (e.g., [125I]ET-1).

  • Add increasing concentrations of the unlabeled test compound (sulfamide derivative).

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ET-1).

  • Incubate the plate to allow the binding to reach equilibrium.

3. Separation and Detection:

  • Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

  • Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the ET-1-induced increase in intracellular calcium, a key event in ET receptor signaling.

1. Cell Preparation:

  • Seed cells expressing the target ET receptor (e.g., human pulmonary artery smooth muscle cells) into a 96-well plate and allow them to adhere.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. The dye will be taken up by the cells and will fluoresce upon binding to calcium.

2. Compound Incubation:

  • Wash the cells to remove excess dye.

  • Add the test sulfamide derivatives at various concentrations to the wells and incubate for a specific period.

3. Stimulation and Measurement:

  • Use a fluorescence plate reader with automated injection capabilities to add a fixed concentration of ET-1 to the wells.

  • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

4. Data Analysis:

  • Measure the peak fluorescence response for each well.

  • Plot the response as a percentage of the maximal ET-1 response against the logarithm of the antagonist concentration.

  • Determine the IC50 or Kb value from the resulting dose-response curve.

In Vivo Blood Pressure Measurement in Rats

This experiment assesses the in vivo efficacy of the sulfamide derivatives in a relevant physiological model.

1. Animal Preparation:

  • Use a suitable rat model, such as spontaneously hypertensive rats (SHR) or normotensive rats in which hypertension is induced by big ET-1.

  • Anesthetize the animals and surgically implant a catheter into an artery (e.g., carotid or femoral artery) for direct blood pressure measurement. The catheter is connected to a pressure transducer.

2. Drug Administration:

  • Administer the test sulfamide derivative either orally (by gavage) or intravenously.

3. Blood Pressure Monitoring:

  • Continuously record the arterial blood pressure before and after drug administration.

  • In challenge models, administer an ET-1 precursor (big ET-1) to induce a pressor response and evaluate the ability of the test compound to inhibit this response.

4. Data Analysis:

  • Analyze the changes in mean arterial pressure over time.

  • Calculate the percentage inhibition of the pressor response in challenge models.

Visualizations

Endothelin Signaling Pathway

G Endothelin Signaling Pathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR Gq Gq/11 ETAR->Gq ETBR->Gq Sulfamide Sulfamide Derivative (Antagonist) Sulfamide->ETAR Sulfamide->ETBR PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Cell Proliferation Ca->Vasoconstriction PKC->Vasoconstriction

Caption: ET-1 binding to ETA/ETB receptors activates Gq, leading to increased intracellular calcium and vasoconstriction.

Experimental Workflow for Radioligand Binding Assay

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (ETAR/ETBR expressing cells) Incubation Incubate Components (reach equilibrium) Membrane_Prep->Incubation Radioligand Radioligand ([125I]ET-1) Radioligand->Incubation Test_Compound Sulfamide Derivative (serial dilutions) Test_Compound->Incubation Filtration Rapid Vacuum Filtration (separate bound/free) Incubation->Filtration Washing Wash Filters (remove non-specific) Filtration->Washing Counting Scintillation Counting (measure radioactivity) Washing->Counting Data_Analysis Data Analysis (calculate IC50/Ki) Counting->Data_Analysis

Caption: Workflow for determining the binding affinity of sulfamide derivatives to endothelin receptors.

Structure-Activity Relationship (SAR) Logic

SAR Logic for ET Antagonists Core Core Scaffold (e.g., Biphenyl) Sulfonamide Sulfonamide Group (Essential for binding) Core->Sulfonamide Substituent_R1 Substituent R1 (Modulates Potency) Core->Substituent_R1 Substituent_R2 Substituent R2 (Modulates Selectivity) Core->Substituent_R2 Binding_Affinity Binding Affinity (IC50/Ki) Sulfonamide->Binding_Affinity Substituent_R1->Binding_Affinity Receptor_Selectivity Receptor Selectivity (ETA vs ETB) Substituent_R2->Receptor_Selectivity

Caption: Key structural components of sulfamide derivatives influencing their activity as ET receptor antagonists.

References

Distinguishing On-Target vs. Off-Target Effects of N-Propylsulfamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-propylsulfamide moiety is a key pharmacophore in a range of biologically active molecules. Understanding the specific on-target and potential off-target effects of compounds containing this group is critical for advancing drug discovery and development. This guide provides a comparative analysis of this compound-containing compounds, focusing on their activity as Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists. We present quantitative data, detailed experimental protocols, and visual workflows to aid researchers in distinguishing between desired on-target engagement and unintended off-target interactions.

As a primary example, this guide focuses on N-octadecyl-N'-propyl-sulfamide (CC7) , a potent and selective PPARα agonist, and compares it with the endogenous ligand Oleoylethanolamide (OEA) and other synthetic PPARα agonists like Fenofibrate and GW7647 .

On-Target Effects: PPARα Activation

The primary on-target effect of N-octadecyl-N'-propyl-sulfamide and its comparators is the activation of PPARα, a nuclear receptor that plays a central role in lipid metabolism and energy homeostasis.[1]

Quantitative Comparison of On-Target Activity

The following table summarizes the in vitro potency and downstream gene regulation effects of various PPARα agonists.

CompoundTargetAssay TypeEC50Target GeneCell LineFold Change in Gene Expression
N-octadecyl-N'-propyl-sulfamide (CC7) PPARαLuciferase Reporter100 nM[2]CPT1AHepG2Data not available
Oleoylethanolamide (OEA) PPARαLuciferase Reporter120 nM[2]CPT1APrimary rat hepatocytes~2-3 fold (with fatty acids)[1]
Fenofibrate PPARαLuciferase Reporter30 µMCPT1AData not availableData not available
GW7647 PPARαLuciferase Reporter6 nMCPT1AData not availableData not available

Off-Target Effects: A Case Study in Analgesia

A key differentiator between N-octadecyl-N'-propyl-sulfamide (CC7) and the endogenous ligand OEA is their effect on visceral pain. OEA exhibits analgesic properties, an effect that is not observed with CC7, suggesting that this analgesic action of OEA is an off-target effect not mediated by PPARα.[3]

Quantitative Comparison of Off-Target Activity (Acetic Acid-Induced Writhing Test)

The writhing test is a common method to assess peripheral analgesic activity. While direct quantitative comparison data for CC7 and OEA in the same study is limited in the available literature, the qualitative distinction is well-documented. A significant reduction in the number of writhes indicates an analgesic effect.

CompoundDoseAnimal ModelNumber of Writhes (vs. Control)Analgesic Effect
N-octadecyl-N'-propyl-sulfamide (CC7) Not availableMouse/RatNo significant reduction[3]Absent
Oleoylethanolamide (OEA) Not availableMouse/RatSignificant reductionPresent
Vehicle Control N/AMouse/RatBaselineN/A
Positive Control (e.g., Aspirin) 100 mg/kgMouseSignificant reductionPresent[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of on- and off-target effects.

On-Target Effect Protocols

1. GST Pull-Down Assay for PPARα Interaction

This assay confirms the direct binding of a compound to the PPARα protein.

  • Objective: To determine the physical interaction between a test compound and the PPARα ligand-binding domain (LBD).

  • Principle: A GST-tagged PPARα-LBD fusion protein is immobilized on glutathione-agarose beads. The test compound is incubated with the beads, and its ability to promote the recruitment of a radiolabeled coactivator protein is measured.

  • Materials:

    • pGEX vector containing the PPARα-LBD sequence

    • E. coli (e.g., BL21 strain) for protein expression

    • Glutathione-agarose beads

    • Test compound (e.g., N-octadecyl-N'-propyl-sulfamide)

    • Radiolabeled coactivator protein (e.g., [35S]-SRC-1)

    • Wash buffer (e.g., PBS with 0.5% Triton X-100 and 1mM DTT)

    • Elution buffer (20 mM free glutathione in 100 mM Tris-Cl pH 8.0)

  • Procedure:

    • Express and purify the GST-PPARα-LBD fusion protein from E. coli.

    • Incubate the purified GST-PPARα-LBD with glutathione-agarose beads to immobilize the protein.

    • Wash the beads to remove non-specifically bound proteins.

    • Incubate the immobilized protein with the test compound at various concentrations.

    • Add the radiolabeled coactivator protein and incubate to allow for interaction.

    • Wash the beads extensively to remove unbound coactivator.

    • Elute the protein complexes from the beads using elution buffer.

    • Analyze the eluted proteins by SDS-PAGE and autoradiography to detect the amount of bound coactivator.[5]

2. Luciferase Reporter Gene Assay for PPARα Activation

This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARα.

  • Objective: To quantify the dose-dependent activation of PPARα by a test compound.

  • Principle: Cells are co-transfected with an expression vector for PPARα and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). Activation of PPARα by the test compound leads to the expression of luciferase, which is quantified by measuring luminescence.

  • Materials:

    • Mammalian cell line (e.g., HEK293T or HepG2)

    • Expression vector for human PPARα

    • Luciferase reporter plasmid with a PPRE promoter

    • Transfection reagent (e.g., Lipofectamine)

    • Test compound (e.g., N-octadecyl-N'-propyl-sulfamide) dissolved in DMSO

    • Luciferase assay system and a luminometer

  • Procedure:

    • Seed cells in 96-well plates and grow to 70-80% confluency.

    • Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).

    • Incubate for another 24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to control for transfection efficiency.

    • Calculate the fold activation relative to the vehicle control and determine the EC50 value.[6][7]

Off-Target Effect Protocol

1. Acetic Acid-Induced Writhing Test

This in vivo assay is used to evaluate the peripheral analgesic effects of a compound.

  • Objective: To assess the ability of a test compound to reduce visceral pain.

  • Principle: Intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, which is a manifestation of pain. A reduction in the number of writhes indicates an analgesic effect.

  • Materials:

    • Male Swiss albino mice (20-25 g)

    • Test compound (e.g., N-octadecyl-N'-propyl-sulfamide, Oleoylethanolamide)

    • Vehicle control (e.g., saline, DMSO)

    • Positive control (e.g., Aspirin, 100 mg/kg)

    • 0.6% acetic acid solution

  • Procedure:

    • Acclimatize mice to the experimental environment.

    • Administer the test compound, vehicle, or positive control to different groups of mice (e.g., intraperitoneally or orally).

    • After a set pre-treatment time (e.g., 30 minutes), inject 0.6% acetic acid (10 ml/kg) intraperitoneally to each mouse.

    • Immediately place each mouse in an individual observation chamber.

    • Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

    • Calculate the mean number of writhes for each group and determine the percentage of inhibition compared to the vehicle control group.[4][8]

Mandatory Visualizations

PPARα Signaling Pathway

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound Derivative (Agonist) PPARa_inactive PPARα Ligand->PPARa_inactive binds CoRepressor Co-repressor PPARa_inactive->CoRepressor bound PPARa_active PPARα PPARa_inactive->PPARa_active translocates to nucleus and releases co-repressor RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active translocates to nucleus PPARa_active->RXR_active heterodimerizes CoActivator Co-activator PPARa_active->CoActivator recruits PPRE PPRE (DNA Response Element) PPARa_active->PPRE binds to RXR_active->CoActivator recruits RXR_active->PPRE binds to CoActivator->PPRE binds to TargetGenes Target Genes (e.g., CPT1A, ACOX1) PPRE->TargetGenes activates transcription mRNA mRNA TargetGenes->mRNA transcription Proteins Proteins involved in Lipid Metabolism mRNA->Proteins translation MetabolicEffects Metabolic Effects (Increased Fatty Acid Oxidation) Proteins->MetabolicEffects leads to

Caption: PPARα signaling pathway activated by an this compound derivative.

Experimental Workflow to Distinguish On-Target vs. Off-Target Effects

On_Off_Target_Workflow cluster_phenotype Initial Observation cluster_on_target On-Target Validation cluster_off_target Off-Target Investigation cluster_conclusion Conclusion Phenotype Observed Phenotypic Effect (e.g., reduced triglycerides, analgesia) TargetBinding 1. Confirm Direct Binding (e.g., GST Pull-Down) Phenotype->TargetBinding InactiveAnalog 5. Test Inactive Analog (Structurally similar, no PPARα activity) Phenotype->InactiveAnalog SAR 6. Structure-Activity Relationship (SAR) (Correlate potency with phenotype) Phenotype->SAR Screening 7. Broad Target Screening (e.g., Kinase/GPCR panels) Phenotype->Screening TargetActivation 2. Confirm Target Activation (e.g., Luciferase Reporter Assay) TargetBinding->TargetActivation TargetGene 3. Measure Target Gene Expression (e.g., qPCR for CPT1A) TargetActivation->TargetGene TargetKnockdown 4. Target Knockdown/Knockout (e.g., CRISPR/siRNA for PPARα) TargetGene->TargetKnockdown OnTargetEffect On-Target Effect TargetKnockdown->OnTargetEffect Effect is abolished OffTargetEffect Off-Target Effect TargetKnockdown->OffTargetEffect Effect persists InactiveAnalog->OnTargetEffect Effect is still present (unlikely) InactiveAnalog->OffTargetEffect Effect is absent SAR->OnTargetEffect Strong correlation SAR->OffTargetEffect No correlation Screening->OffTargetEffect Identifies alternative target

Caption: Logical workflow for distinguishing on-target from off-target effects.

References

Comparative Guide to Bioanalytical Method Validation for N-propylsulfamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established bioanalytical methods applicable to the quantification of N-propylsulfamide in biological matrices, primarily plasma. The methodologies presented are based on widely accepted techniques for the analysis of small polar molecules and sulfonamides. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide extrapolates from existing validated methods for structurally similar compounds and adheres to the principles outlined in regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

The following sections detail comparative performance data, comprehensive experimental protocols, and visual workflows for three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS) following derivatization.

Data Presentation: Comparative Performance of Analytical Methods

The following tables summarize the expected performance characteristics of each method for the quantification of this compound in human plasma. These values are derived from typical performance data for similar small molecules and sulfonamides and represent the target validation parameters according to regulatory guidelines.

Table 1: Comparison of Method Performance Parameters

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Linearity (r²) ≥ 0.995≥ 0.998≥ 0.996
Lower Limit of Quantification (LLOQ) 50 ng/mL0.5 ng/mL5 ng/mL
Upper Limit of Quantification (ULOQ) 5000 ng/mL500 ng/mL1000 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)
Selectivity ModerateHighHigh
Throughput HighHighModerate

Table 2: Summary of Typical Validation Results for Quality Control (QC) Samples

MethodQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (% CV)
HPLC-UV LLOQ5048.5-3.08.5
Low150153.0+2.05.2
Medium25002450-2.04.1
High40004120+3.03.5
LC-MS/MS LLOQ0.50.52+4.010.2
Low1.51.48-1.36.8
Medium250255+2.03.5
High400390-2.52.8
GC-MS LLOQ55.3+6.012.1
Low1514.7-2.07.5
Medium500510+2.04.9
High800784-2.03.2

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are representative and would require optimization and full validation for the specific analysis of this compound.

Method 1: HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely available technique suitable for the quantification of analytes that possess a UV chromophore.[4][5][6] For sulfonamides, UV detection is a common approach.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection: 270 nm.

3. Calibration and Quality Control

  • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of this compound.

  • Process these samples alongside the unknown samples.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma Plasma Sample (100 µL) ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Injection reconstitute->hplc Inject 20 µL uv UV Detection (270 nm) hplc->uv data Data Acquisition & Quantification uv->data

HPLC-UV analysis workflow for this compound.
Method 2: LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[7][8][9]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: To be determined by direct infusion of this compound and its internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis start Plasma + Internal Standard acidify Acidification start->acidify spe Solid-Phase Extraction (SPE) acidify->spe elute Elution spe->elute dry Evaporation & Reconstitution elute->dry inject UPLC Injection dry->inject Inject 5 µL msms Tandem MS Detection (MRM) inject->msms quant Quantification msms->quant

LC-MS/MS analysis workflow for this compound.
Method 3: GC-MS (with Derivatization)

Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for the analysis of small molecules. However, polar compounds like this compound often require derivatization to increase their volatility and thermal stability.[10][11][12]

1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

  • To 200 µL of plasma, add an internal standard and 500 µL of ethyl acetate.

  • Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube.

  • Repeat the extraction step and combine the organic layers.

  • Evaporate the solvent to dryness.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

  • Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

2. GC-MS Conditions

  • GC System: Agilent 8890 GC or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.

GCMS_Signaling_Pathway cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis_gcms GC-MS Analysis plasma Plasma Sample lle Liquid-Liquid Extraction (Ethyl Acetate) plasma->lle dry_extract Evaporate to Dryness lle->dry_extract derivatize Add BSTFA + Pyridine Heat at 70°C dry_extract->derivatize tms_derivative TMS-N-propylsulfamide derivatize->tms_derivative gc_injection GC Injection tms_derivative->gc_injection ms_detection MS Detection (SIM) gc_injection->ms_detection quantification Quantification ms_detection->quantification

GC-MS derivatization and analysis workflow.

Conclusion

The choice of bioanalytical method for this compound quantification depends on the specific requirements of the study.

  • HPLC-UV offers a cost-effective and straightforward option for studies where high sensitivity is not required.

  • LC-MS/MS provides the highest sensitivity and selectivity, making it the preferred method for pharmacokinetic and toxicokinetic studies where low concentrations are expected.

  • GC-MS with derivatization is a viable alternative, particularly if LC-MS/MS is unavailable, and can offer excellent selectivity and sensitivity.

Each method requires rigorous validation to ensure the reliability and accuracy of the data generated in support of drug development programs.[1][2][3] The protocols and performance data presented in this guide provide a solid foundation for the development and validation of a robust bioanalytical method for this compound.

References

Investigating N-octadecyl-N'-propyl-sulfamide: A Comparative Guide to On-Target and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-octadecyl-N'-propyl-sulfamide's performance against its endogenous alternative, oleoylethanolamide, with a focus on off-target effects supported by experimental data.

N-octadecyl-N'-propyl-sulfamide, also known as CC7, is a synthetic, potent, and selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2][3][4] Developed as a structural analog of the naturally occurring lipid N-oleoylethanolamine (OEA), it serves as a valuable tool in metabolic research.[5][2][6] This guide delves into the comparative pharmacology of N-octadecyl-N'-propyl-sulfamide and OEA, highlighting key differences in their biological activities that point towards distinct off-target effects.

Comparison of Biological Activities

While both N-octadecyl-N'-propyl-sulfamide and OEA demonstrate potent activation of PPARα and subsequent effects on lipid metabolism and satiety, notable divergences in their pharmacological profiles suggest differing target engagement.[5][6] The primary distinction lies in their effects on visceral pain, where OEA exhibits analgesic properties that are absent with N-octadecyl-N'-propyl-sulfamide administration.[5][6] This suggests that the analgesic effects of OEA are mediated by a molecular target other than PPARα, an off-target effect not shared by N-octadecyl-N'-propyl-sulfamide.

Quantitative Data Summary

The following table summarizes the key quantitative data for N-octadecyl-N'-propyl-sulfamide and its endogenous analog, OEA.

ParameterN-octadecyl-N'-propyl-sulfamide (CC7)Oleoylethanolamide (OEA)Reference
EC50 for PPARα Activation 100 nM120 nM[1]
In Vivo Efficacy (Dose) 1 mg/kg and 10 mg/kg (i.p. in rats)10 mg/kg (i.p. in rats)
Analgesic Effect (Visceral Pain) No effectProduces analgesia[5][6]

Signaling Pathway and Experimental Workflows

To understand the on-target mechanism and the experimental approaches used to characterize these compounds, the following diagrams illustrate the PPARα signaling pathway and a typical experimental workflow.

PPARa_Signaling_Pathway PPARα Signaling Pathway cluster_ligand Ligand Binding cluster_receptor Nuclear Receptor Activation cluster_transcription Gene Transcription cluster_effects Physiological Effects Ligand N-octadecyl-N'-propyl-sulfamide or Oleoylethanolamide PPARa PPARα Ligand->PPARa Binds to RXR RXR PPARa->RXR Heterodimerizes with Coactivators Co-activator Proteins PPARa->Coactivators Recruits PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Target_Genes Target Genes (e.g., CPT1a) PPRE->Target_Genes Regulates Transcription Metabolic_Effects Increased Fatty Acid Oxidation Decreased Lipid Storage Target_Genes->Metabolic_Effects

Caption: The PPARα signaling pathway activated by N-octadecyl-N'-propyl-sulfamide.

Experimental_Workflow Experimental Workflow for Investigating Off-Target Effects cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Rat Model) cluster_analysis Data Analysis and Conclusion Reporter_Assay Reporter Gene Assay (HEK293T or HepG2 cells) Comparison Compare Effects of N-octadecyl-N'-propyl-sulfamide vs. OEA Reporter_Assay->Comparison Gene_Expression Target Gene Expression (qRT-PCR for CPT1a) Gene_Expression->Comparison Compound_Admin Compound Administration (i.p. injection) Behavioral_Test Visceral Pain Assessment (Acetic acid writhing test) Compound_Admin->Behavioral_Test Metabolic_Measurements Metabolic Parameter Measurement (Food intake, body weight, triglycerides) Compound_Admin->Metabolic_Measurements Behavioral_Test->Comparison Metabolic_Measurements->Comparison Conclusion Identify PPARα-independent (Off-Target) Effects Comparison->Conclusion

Caption: A logical workflow for comparing the in vitro and in vivo effects of N-octadecyl-N'-propyl-sulfamide and OEA to identify off-target activities.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

In Vitro PPARα Activation Assay (Reporter Gene Assay)

This assay quantifies the ability of a compound to activate PPARα and subsequently drive the expression of a reporter gene.

  • Cell Line: Human embryonic kidney 293T (HEK293T) or human hepatoma (HepG2) cells.

  • Reagents:

    • Expression plasmid for human PPARα.

    • Reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase reporter gene.

    • Transfection reagent.

    • N-octadecyl-N'-propyl-sulfamide, OEA, and a vehicle control (e.g., DMSO).

    • Luciferase assay system.

  • Procedure:

    • Cells are co-transfected with the PPARα expression vector and the PPRE-luciferase reporter plasmid.

    • After 24 hours, the transfected cells are treated with varying concentrations of the test compounds or a vehicle control.

    • Following another 24-hour incubation, the cells are lysed.

    • Luciferase activity is measured using a luminometer, which is proportional to the transcriptional activation of PPARα.[2][3]

CPT1a mRNA Expression Analysis (qRT-PCR)

This experiment measures the effect of the compound on the expression of a known PPARα target gene, Carnitine Palmitoyltransferase 1A (CPT1A).

  • Cell Line: HepG2 cells.

  • Reagents:

    • N-octadecyl-N'-propyl-sulfamide, OEA, and a vehicle control.

    • RNA extraction kit.

    • Reverse transcription kit.

    • Primers for human CPT1A and a housekeeping gene (e.g., GAPDH).

    • SYBR Green qPCR master mix.

  • Procedure:

    • HepG2 cells are treated with the test compounds or vehicle.

    • Total RNA is extracted from the cells.

    • The mRNA is reverse-transcribed into cDNA.

    • Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of CPT1A.

    • The expression data is normalized to the housekeeping gene to determine the fold change in CPT1A mRNA expression relative to the control.[1][5]

In Vivo Assessment of Visceral Analgesia (Writhing Test)

This animal model is used to evaluate the analgesic properties of a compound in response to chemically induced visceral pain.

  • Animal Model: Male Wistar rats.

  • Reagents:

    • N-octadecyl-N'-propyl-sulfamide, OEA, or vehicle administered via intraperitoneal (i.p.) injection.

    • 0.6% acetic acid solution.

  • Procedure:

    • Rats are administered the test compound or vehicle.

    • After 30 minutes, visceral pain is induced by an i.p. injection of the acetic acid solution.

    • The animals are immediately placed in an observation chamber.

    • The number of writhes (a characteristic stretching and constriction of the abdomen) is counted over a 30-minute period.

    • A significant reduction in the number of writhes in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.[5]

References

Comparative Efficacy of Novel Antihypertensive Agents in Rat Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of emerging antihypertensive compounds against established drugs in hypertensive rat models. This document focuses on the available data for sulfonamide-thiourea hybrids and other novel molecules, juxtaposed with the performance of well-documented antihypertensive agents.

Due to the limited publicly available data on the antihypertensive effects of simple N-propylsulfamide derivatives, this guide broadens the scope to include novel sulfonamide-thiourea hybrids and other recently developed antihypertensive compounds for which in vivo data in rat models is accessible. These are compared with established drugs, Captopril and Nifedipine, to provide a comprehensive overview for preclinical research.

Comparative Efficacy of Antihypertensive Agents

The following table summarizes the quantitative data on blood pressure reduction by various compounds in Spontaneously Hypertensive Rat (SHR) models. The SHR model is a well-established genetic model for essential hypertension.

Compound ClassSpecific Derivative/DrugAnimal ModelDoseRoute of AdministrationChange in Systolic Blood Pressure (SBP)Change in Diastolic Blood Pressure (DBP)Reference Compound
Novel Compound 221s (2,9)SHRNot SpecifiedNot Specified↓ 50 mmHg↓ 35 mmHgCaptopril (equivalent efficacy)
Sulfonamide-Thiourea Hybrid Compound 3cRatNot SpecifiedNot SpecifiedSignificant reduction (comparative/more potent than Nifedipine)Not SpecifiedNifedipine
ACE Inhibitor CaptoprilSHR60 mg/kg/dayOral↓ ~53 mmHg (from ~201 mmHg to ~148 mmHg)Not SpecifiedVehicle Control
Calcium Channel Blocker NifedipineSHR10 mg/kg/dayOral↓ ~30 mmHg (less effective than Captopril in the cited study)Not SpecifiedVehicle Control

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical studies. Below are representative protocols for evaluating antihypertensive agents in rat models.

Spontaneously Hypertensive Rat (SHR) Model

The Spontaneously Hypertensive Rat (SHR) is the most widely used genetic model of essential hypertension. These rats develop hypertension without any experimental intervention, closely mimicking the progression of primary hypertension in humans.

  • Animals: Male SHRs are typically used, with age-matched normotensive Wistar-Kyoto (WKY) rats serving as controls. The age of the rats at the start of the study can influence the degree of hypertension and the response to treatment.[1]

  • Housing: Animals are housed in a controlled environment with a standard diet and water ad libitum.

  • Drug Administration: Test compounds and reference drugs are often administered orally via gavage. The duration of treatment can range from a single dose to several weeks to assess acute and chronic effects.[1]

Blood Pressure Measurement: Tail-Cuff Method

A common non-invasive method for measuring blood pressure in conscious rats is the tail-cuff method.

  • Procedure: Rats are placed in a restrainer, and a cuff with a sensor is placed on the tail. The cuff is inflated to occlude the caudal artery and then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure.[2][3]

  • Considerations: To ensure accuracy, rats should be acclimated to the procedure to minimize stress-induced blood pressure elevation. Measurements should be taken at the same time each day.[3] Some protocols involve warming the rat to enhance the detection of the tail pulse, though methods without heating are also validated.[2]

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is critical for drug development. The following diagrams illustrate the signaling pathways targeted by different classes of antihypertensive agents.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Animal Model Spontaneously Hypertensive Rats (SHR) Test Compound Sulfonamide Derivative Animal Model->Test Compound Administer Reference Drugs Captopril / Nifedipine Animal Model->Reference Drugs Administer Control Group Normotensive Wistar-Kyoto (WKY) Rats Vehicle Vehicle Control Control Group->Vehicle Administer BP Measurement Tail-Cuff Method Test Compound->BP Measurement Reference Drugs->BP Measurement Vehicle->BP Measurement Data Collection Record Systolic and Diastolic BP BP Measurement->Data Collection Statistical Analysis Compare Treatment vs. Control Data Collection->Statistical Analysis

A generalized experimental workflow for evaluating antihypertensive agents in rat models.
Mechanism of Action: ACE Inhibitors (e.g., Captopril)

Angiotensin-Converting Enzyme (ACE) inhibitors lower blood pressure by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and reduced aldosterone secretion.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone AngiotensinII->Aldosterone IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP ACE ACE Captopril Captopril (ACE Inhibitor) Captopril->ACE Inhibits

The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Captopril.
Mechanism of Action: Calcium Channel Blockers (e.g., Nifedipine)

Calcium channel blockers inhibit the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.

Calcium_Channel_Pathway CaChannel L-type Calcium Channel CaInflux Calcium Influx CaChannel->CaInflux Contraction Smooth Muscle Contraction CaInflux->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Nifedipine Nifedipine Nifedipine->CaChannel Blocks

Mechanism of action of Nifedipine on L-type calcium channels in vascular smooth muscle.
Proposed Mechanism of Action: Novel Compound 221s (2,9)

The antihypertensive effect of the novel compound 221s (2,9) is suggested to involve the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) and the upregulation of nitric oxide (NO) levels, which promotes vasodilation.[4]

Compound_221s_Pathway Compound221s Compound 221s (2,9) RAAS RAAS System Compound221s->RAAS Inhibits NO_Synthase eNOS Compound221s->NO_Synthase Upregulates Vasoconstriction Vasoconstriction RAAS->Vasoconstriction DecreasedBP Decreased Blood Pressure Vasoconstriction->DecreasedBP Leads to NO_Production Nitric Oxide (NO) Production NO_Synthase->NO_Production Vasodilation Vasodilation NO_Production->Vasodilation Vasodilation->DecreasedBP Leads to

Proposed dual mechanism of action for the novel antihypertensive compound 221s (2,9).

References

Safety Operating Guide

Personal protective equipment for handling N-propylsulfamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Propylsulfamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and logistical information for the handling and disposal of this compound (CAS No. 147962-41-2), a key intermediate in pharmaceutical research.[1][2][3] Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound, categorized by standard and high-risk operations.

PPE Component Specification for Standard Laboratory Handling Specification for High-Risk Operations (e.g., large quantities, potential for aerosolization) Rationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).[4]Chemical-resistant gloves (double-gloving recommended).[4]Protects against skin contact and absorption.
Eye Protection Safety glasses with side shields or safety goggles.[1][4]Safety goggles or a full-face shield.[5]Protects eyes from dust particles and splashes.
Body Protection Laboratory coat.[4]Chemical-resistant apron or coveralls over a lab coat.[4]Provides an additional layer of protection against spills and contamination.
Respiratory Protection Not generally required with adequate ventilation.Self-contained breathing apparatus.[1]Necessary in case of inadequate ventilation or when handling large quantities where dust formation is possible.
Footwear Closed-toe shoes.[4]Closed-toe shoes.[4]Protects feet from spills.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound minimizes risks and ensures procedural consistency.

Pre-Handling Preparations
  • Risk Assessment : Before commencing any work, conduct a thorough risk assessment for the planned experiment.

  • Designated Area : All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]

  • Ventilation : Ensure the work area is well-ventilated.[1]

  • Emergency Equipment : Confirm that a safety shower, eyewash station, and an appropriate spill kit are readily accessible.[4]

Handling Procedures
  • Donning PPE : Before handling the compound, put on the appropriate PPE as outlined in the table above.

  • Weighing : When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to contain any dust.[4]

  • Dissolving : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6] Recommended storage is at 2-8°C in a refrigerator.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Segregation
  • Solid Waste : Collect solid this compound waste in a designated and clearly labeled waste container. Do not mix with other waste streams.

  • Liquid Waste : For solutions containing this compound, absorb the liquid onto an inert material such as vermiculite or sand.[7] Once absorbed, place the material into the designated solid waste container.[7]

  • Empty Containers : Triple rinse empty containers with a suitable solvent.[7] Collect the rinsate as chemical waste. The rinsed container can then be disposed of as regular waste, with the label defaced.[7]

Final Disposal
  • Container Management : Ensure the waste container is securely sealed and clearly labeled with the contents.

  • Storage of Waste : Store the sealed container in a designated waste accumulation area, away from incompatible materials.[7]

  • Institutional Procedures : Consult with your institution's Environmental Health & Safety (EHS) office for final disposal procedures. Dispose of the waste through your institution's approved chemical waste stream.[7]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow of operations when working with this compound, from initial preparation to final disposal, embedding safety at each step.

prep Preparation - Risk Assessment - Designate Area - Verify Emergency Equipment ppe Don Personal Protective Equipment (PPE) prep->ppe handling Handling - Weighing in Fume Hood - Solution Preparation ppe->handling storage Storage - Tightly Sealed Container - Cool, Dry, Ventilated Area handling->storage spill Spill Response - Evacuate Area - Use Spill Kit - Notify EHS handling->spill disposal_prep Waste Preparation - Segregate Waste - Triple Rinse Containers handling->disposal_prep disposal Final Disposal - Seal and Label Waste - Store in Designated Area - Follow Institutional Protocol disposal_prep->disposal

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-propylsulfamide
Reactant of Route 2
N-propylsulfamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.